Avocadene 1-acetate

Catalog No.
S614398
CAS No.
24607-09-8
M.F
C19H36O4
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene 1-acetate

CAS Number

24607-09-8

Product Name

Avocadene 1-acetate

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Synonyms

2,4-dihydroxy-HDEAc, 2,4-dihydroxyheptadec-16-enyl acetate

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

Comprehensive Technical Guide: Biological Activity of Avocado Acetogenins

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Foundation and Classification

Avocado acetogenins are aliphatic compounds characterized by odd-numbered carbon chains (typically C17, C19, and C21) with oxygenated functional groups including hydroxyls, ketones, and acetylated positions. These specialized metabolites are classified as polyketides derived from fatty acid biosynthesis pathways and are distinct from Annonaceous acetogenins which contain tetrahydrofuran rings [1] [2].

Structural Classification and Nomenclature

Research has systematically categorized avocado acetogenins into three principal classes based on their carbon backbone structures [3] [4]:

  • Avocatins: Characterized by 17-carbon backbones
  • Pahuatins: Featuring 19-carbon backbones
  • Persenins: Comprising 21-carbon backbones

The most extensively studied compound, Persin ((Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one), demonstrates the characteristic structural features of these compounds with its long aliphatic chain, hydroxyl groups, acetylated position, and unsaturation [5].

Tissue-Specific Distribution

Avocado acetogenins display distinct tissue-specific distribution patterns with varying concentrations:

Table: Acetogenin Distribution in Avocado Tissues (cv. Hass)

Tissue Concentration Range Predominant Compounds Specialized Features
Seed 1.09-8.33 mg/g FW [4] Mixed avocatins, pahuatins, persenins [3] Profile shifts dramatically during early maturation [3]
Mesocarp 0.49-9.58 mg/g FW [4] Mixed profiles Concentrated in lipid-containing idioblasts (2% of tissue volume) [3]
Peel 0.22-12.5 mg/g FW [4] Similar to mesocarp Higher concentration per weight than other tissues [4]
Leaves Variable during development [6] Predominantly Persin [7] Acetogenins represent ~50% of lipid carbon in mature leaves [6]

Quantitative Biological Activity Profiles

Avocado acetogenins exhibit diverse bioactivities with potential applications in pharmaceutical, food preservation, and agricultural sectors.

Anticancer and Cytotoxic Activities

Table: Cytotoxic Activity of Selected Avocado Acetogenins

Compound/Source Experimental Model Potency (IC₅₀/ED₅₀) Proposed Mechanism
Persin Human breast cancer cells [5] Not quantified Cytostatic and proapoptotic effects [5]
Annopentocin A-C (A. muricata) A-549, HT-29, A-498, PC-3, PACA-2 cell lines [8] 0.02-3.56 μg/mL [8] Mitochondrial complex I inhibition [8]
Laherradurin (A. diversifolia) HeLa and SW480 cell lines [8] 0.015 μg/mL [8] Not specified
Squamocin M, Annofolin (A. cornifolia) MCF-7 cell line [8] <0.3 μM [8] Structure-activity: C-37 with THF and hydroxyl groups [8]
Glabracin A Checkpoint-2 kinase [9] Binding energy: -14.9 kcal/mol [9] CHK2 kinase inhibition (in silico) [9]
Antimicrobial and Bioactive Properties
  • Antimicrobial Effects: Acetogenins from avocado seeds demonstrate significant inhibition of microbial growth and endospore germination, suggesting potential as natural preservatives [6] [7]
  • Antiplatelet/Antithrombotic Activities: Mouse model studies have shown promising antiplatelet and antithrombotic effects [7]
  • Insecticidal/Fungicidal Properties: Persin exhibits insecticidal and fungicidal activities, supporting hypothesized ecological defense functions [5]

Biosynthesis and Metabolic Pathways

The biosynthesis of avocado acetogenins follows a polyketide-type pathway originating from fatty acid metabolism:

G AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FattyAcidSynthase Fatty Acid Synthase (FAS) MalonylCoA->FattyAcidSynthase EvenChainFA Even-Chain Fatty Acids (C16, C18) FattyAcidSynthase->EvenChainFA OddChainFA Odd-Chain Fatty Acids (C17, C19, C21) FattyAcidSynthase->OddChainFA Modifications Oxidation/Hydroxylation Desaturation Acetylation OddChainFA->Modifications Acetogenins Acetogenins (Avocatins, Pahuatins, Persenins) Modifications->Acetogenins

Figure 1: Proposed Biosynthetic Pathway of Avocado Acetogenins. Precursors from primary metabolism undergo elongation and modification to yield diverse acetogenin structures [1] [3].

Metabolic Regulation and Tissue Specialization
  • Tissue-Specific Biosynthesis: Evidence suggests seeds and mesocarp possess independent biosynthetic capabilities, with idioblasts serving as primary sites of acetogenin production in mesocarp [3]
  • Developmental Regulation: Seed germination studies show dynamic acetogenin profiles, with embryonic axes accumulating the most diverse compounds [6] [7]
  • Precursor Relationships: Correlation analyses indicate α-linolenic and docosahexaenoic acids (DHA) as potential intermediates in acetogenin biosynthesis [6]

Mechanisms of Action

Primary Molecular Targets

G Acetogenin Acetogenin ComplexI Mitochondrial Complex I Acetogenin->ComplexI Inhibition CHK2 Checkpoint Kinase 2 (CHK2) Acetogenin->CHK2 Inhibition (in silico) ATPDepletion ATP Depletion ComplexI->ATPDepletion CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest Apoptosis Apoptosis Induction ATPDepletion->Apoptosis Autophagy Autophagy ATPDepletion->Autophagy CellCycleArrest->Apoptosis

Figure 2: Multitarget Mechanisms of Acetogenin Bioactivity. Primary molecular targets and downstream physiological effects contributing to cytotoxic outcomes [2] [8] [9].

Structure-Activity Relationships

Emerging structure-activity relationship (SAR) data indicate:

  • The mono or bis tetrahydrofuran ring accompanied by two or more hydroxy groups correlates with enhanced antineoplastic activity [8]
  • For Annonaceous acetogenins, C-35/C-37 compounds with α,β-unsaturated γ-lactone rings demonstrate potent bioactivity, though these structural features differ in avocado acetogenins [2]
  • In silico analyses suggest specific molecular interactions with checkpoint kinase 2 (CHK2), indicating potential for targeted cancer therapy [9]

Experimental Methodologies

Extraction and Enrichment Protocols

Standardized Acetogenin Extraction Method [6] [7]:

  • Tissue Preparation: Homogenize 10-100 mg plant material (embryonic axes, cotyledons, leaves) using FastPrep homogenizer
  • Lipid Extraction: Add 1 mL 1:1 dichloromethane:methanol, vortex, centrifuge (5 min, 8,000 × g)
  • Partitioning: Repeat extraction twice with 0.3 mL fresh solvent
  • Enrichment: Dissolve extract in 1 mL hexane:water mixture, vortex, centrifuge
  • Collection: Pool organic phases, evaporate at 55°C using vacuum-assisted centrifugation

Note: Raw avocado contains higher persin concentrations than cooked fruit, with peel and pulp being the most concentrated sources [5].

Analytical Characterization Techniques
  • LC-MS Analysis: Chromatographic separation using Kinetex EVO C-18 column (1.7 µm) with binary gradient from 20% to 90% MeCN in water over two minutes [5]
  • Untargeted Lipidomics: Implementation of chromatography-coupled MS approaches to profile comprehensive lipidome changes during fruit development [3]
  • Targeted Metabolomics: Quantitative analysis of eight different acetogenins across tissues and cultivars using multivariate statistics for classification [4]

Toxicological and Safety Considerations

Avocado acetogenins display species-specific toxicity profiles:

  • Mammalian Toxicity: Consumption of avocado leaves by small ruminants (goats, sheep) and monogastric species (avians, reptiles, dogs, cats) causes acute signs of toxicity including labored breathing, decreased appetite, lethargy, congestion in lungs, cardiomyopathy, and nephrosis [5]
  • Dual Bioactivity: Persin demonstrates cytotoxic effects in human breast cancer cell lines yet causes toxicity in certain animal species, highlighting its dual nature as both potential therapeutic and toxin [5]
  • Neurotoxicity Concerns: Related Annonaceous acetogenins demonstrate neurotoxicity, though this has not been extensively documented for avocado derivatives [2]

Research Gaps and Future Directions

Despite significant advances, critical knowledge gaps remain:

  • Complete Biosynthetic Pathway: Elucidation of specific enzymes and genes involved in acetogenin biosynthesis [3]
  • In Vivo Pharmacokinetics: Limited data on absorption, distribution, metabolism, and excretion in mammalian systems [5]
  • Molecular Target Validation: Confirmation of proposed mechanisms of action including CHK2 inhibition [9]
  • Therapeutic Window Determination: Dose-response studies to establish safety margins for potential therapeutic applications [5]
  • Environmental Regulation: Understanding ecological roles and induction of acetogenin production in response to environmental stimuli

References

Technical Guide: Avocadene 1-Acetate from Persea americana - Sourcing, Analysis, and Bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Avocadene 1-acetate is a bioactive long-chain fatty alcohol derivative found in avocado (Persea americana Mill.). This compound belongs to the class of acetogenins, which are characterized by fatty acid derivatives with oxygen-containing functional groups such as hydroxyls and acetates. The compound's systematic IUPAC name is 2,4-dihydroxyheptadec-16-en-1-yl acetate, with a molecular formula of C₁₉H₃₆O₄ and a molecular weight of 328.49 g/mol [1]. Its chemical structure consists of a 17-carbon chain with hydroxyl groups at positions 2 and 4, an acetate ester at position 1, and an unsaturated bond at C-16 [2] [1]. From a pharmacological perspective, this compound, along with the structurally similar compound persin, has been implicated in both toxicological effects and potential therapeutic applications, making it a compound of significant interest for drug development research [3].

Natural Occurrence and Distribution in Avocado

This compound is distributed throughout various tissues of the Persea americana plant, with concentrations varying significantly between different parts of the plant.

Tissue-Specific Distribution

Recent phytochemical investigations have confirmed that leaves, fruit pulp, peel, and seed all contain this compound, though in varying quantities [3]. A 2022 toxicological study specifically identified and quantified this compound across different plant parts, revealing a particularly important finding: the highest concentration was found in the fruit pulp, contrary to earlier assumptions that toxic compounds were primarily concentrated in leaves and seeds [3]. This distribution pattern has significant implications for both safety assessments and potential sourcing strategies for research purposes.

Table: Distribution of this compound in Persea Americana Tissues

Plant Tissue Presence Relative Concentration Notes
Leaves Confirmed [3] Moderate Often used in traditional medicine
Fruit Pulp Confirmed [3] High Significant for safety assessment
Fruit Peel Confirmed [3] [4] Low-Moderate Underutilized source
Seed Confirmed [3] Moderate
Botanical Considerations

The concentration of this compound can be influenced by additional factors including cultivar type, geographical origin, harvesting time, and extraction methodologies [5]. While comprehensive comparative studies across all cultivars are limited, the existing research indicates that the Hass cultivar remains the most extensively studied variety for phytochemical profiling [5].

Extraction and Isolation Methodologies

Efficient extraction of this compound requires careful selection of methods and solvents to maximize yield while preserving compound integrity.

Sample Preparation Protocols

Proper sample preparation is crucial for efficient extraction of this compound:

  • Fresh plant material should be thoroughly rinsed with distilled water to remove surface contaminants [6]
  • Tissues should be shade-dried in well-ventilated areas at ambient temperature for approximately 14 days to preserve heat-sensitive compounds [6]
  • Dried material is pulverized using a high-speed electric blender and sieved to obtain fine powder for uniform extraction [6]
  • Storage should be in airtight containers protected from light to prevent degradation prior to extraction
Extraction Techniques

Table: Extraction Methods for this compound from Avocado Tissues

Method Solvents Conditions Yield Efficiency Applications
Cold Maceration [6] Ethanol, Ethyl Acetate 1:5 (w/v) plant material:solvent, 72h, 25°C, occasional shaking Ethanol: 8.29%; Ethyl Acetate: 5.40% [6] Preparative scale, heat-sensitive compounds
Soxhlet Extraction [7] Water, Petroleum Ether, Ethyl Acetate, Methanol 12-hour cycles, solvent-dependent temperatures Varies by solvent polarity Continuous extraction, smaller scale
Vacuum Liquid Chromatography [4] Gradient elution with hexane:CHCl₃, CHCl₃:EtOAc, EtOAc:MeOH Sequential gradient elution Fraction-dependent Fractionation of crude extracts

The following workflow diagram illustrates the key steps in extracting and analyzing this compound:

G Start Plant Material (P. americana) Prep Sample Preparation (Shade-dry, Pulverize) Start->Prep Extraction Solvent Extraction Prep->Extraction Ethanol Ethanol Maceration Extraction->Ethanol EthylAcetate Ethyl Acetate Maceration Extraction->EthylAcetate Fractionation Fractionation (VLC, CC) Ethanol->Fractionation EthylAcetate->Fractionation Analysis Compound Analysis Fractionation->Analysis FTIR FT-IR Spectroscopy Analysis->FTIR GCMS GC-MS Analysis Analysis->GCMS LCMS LC-ESI-MS Analysis->LCMS ID Compound Identification FTIR->ID GCMS->ID LCMS->ID

Experimental workflow for this compound extraction and analysis

Solvent Selection Strategy

Solvent polarity significantly influences the extraction efficiency of this compound. Ethanol has proven effective for extracting polar antioxidants and related compounds, yielding approximately 8.29% total extract from leaves [6]. Ethyl acetate, a semi-polar solvent, extracts a more diverse range of compounds with slightly lower overall yield (5.40%) but potentially higher concentration of specific acetogenins [6]. For specific research purposes, methanol has demonstrated effectiveness in extracting antioxidant compounds from avocado peel, which may include this compound [4].

Analytical Characterization Techniques

Comprehensive characterization of this compound requires a multimodal analytical approach.

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent resolution for volatile and semi-volatile compounds. Optimal parameters include:

  • Instrument: Agilent Technologies 7890 GC System with 5975 MSD [6]
  • Column: HP-5 MS (30 m × 0.320 mm × 0.25 µm) [6]
  • Temperature program: 80°C to 240°C at 10°C/min [6]
  • Carrier gas: Helium (99.99% purity) [6]
  • Identification: Comparison with NIST 14 library, match threshold ≥80% [6]

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is particularly valuable for detecting this compound in complex mixtures. This technique was successfully employed to identify this compound in avocado leaves and fruits, confirming its presence alongside persin [3].

Spectroscopic Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies characteristic functional groups. Key spectral features for this compound include:

  • Hydroxyl groups (-OH): 3200-3600 cm⁻¹ broad stretch [6]
  • Carbonyl (C=O): ~1740 cm⁻¹ for acetate ester [6]
  • Alkenes (C=C): ~1640 cm⁻¹ [6]
  • Esters (C-O): 1050-1300 cm⁻¹ [6]

Experimental parameters for FT-IR analysis typically employ a Buck Scientific M530 spectrophotometer with KBr pellets, scanning from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution with 32 co-added scans [6].

Biological Activities and Pharmacological Potential

This compound demonstrates diverse biological activities with implications for drug development.

Documented Toxicological Effects

The most well-documented effect of this compound is cardiotoxicity in animals. A 2022 study confirmed that avocado poisoning in horses resulting in fatal fibrotic heart disease was associated with this compound and persin [3]. The toxicological pathway can be visualized as follows:

G Ingestion Avocado Consumption Absorption Acetogenin Absorption Ingestion->Absorption Cardiac Cardiac Tissue Damage Absorption->Cardiac Fibrosis Myocardial Fibrosis Cardiac->Fibrosis Troponin ↓ Cardiac Troponin C (Immunohistochemistry) Cardiac->Troponin Dysfunction Cardiac Dysfunction Fibrosis->Dysfunction

Proposed pathway of this compound-induced cardiotoxicity

Key pathological findings include:

  • Severe cardiac fibroplasia on gross and histopathological examination [3]
  • Multifocal decrease or negative expression of cardiac troponin C in cardiomyocytes [3]
  • Electrocardiogram and echocardiogram abnormalities in affected horses [3]
Potential Therapeutic Applications

Despite its toxicological profile, this compound exists alongside other bioactive compounds in avocado that demonstrate beneficial pharmacological effects:

  • Antioxidant activity: Avocado leaf extracts demonstrate significant radical scavenging capabilities with IC₅₀ values of 4.221 mg/mL for DPPH assay and 0.855 mg/mL for ABTS assay in certain fractions [4] [8]
  • Anti-inflammatory effects: Crude avocado fruit extracts show significant cyclooxygenase enzyme inhibition comparable to standard anti-inflammatory drugs [9]
  • Hypolipidemic activity: Avocado leaf extracts reduce serum total cholesterol (19-34%) and triacylglycerols (approximately 64-65%) in CCl₄-intoxicated rats [7]
  • Anti-arthritic potential: Avocado fruit extract significantly improved paw parameters, inflammatory mediators, and histopathological findings in CFA-induced arthritis models [9]

Research Gaps and Future Directions

While significant progress has been made in identifying this compound in avocado tissues, considerable research gaps remain:

  • Purification Protocols: Development of efficient large-scale purification methods for this compound is needed
  • Mechanistic Studies: Detailed molecular mechanisms underlying both toxicity and potential therapeutic effects require elucidation
  • Structure-Activity Relationships: Modification of this compound structure could enhance therapeutic potential while reducing toxicity
  • Synergistic Effects: Investigation of interactions between this compound and other avocado phytochemicals
  • Dose-Response Studies: Comprehensive toxicological profiling across species to establish safety parameters

References

Avocadene 1-acetate HMDB0031043 metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Identification and physicochemical Properties

The search results clarify the identity of two closely related compounds. The metabolite you inquired about, Avocadene 1-acetate, is recorded in the FooDB with the identifier FDB003038 [1]. A related compound, Avocadyne 1-acetate (FDB003043), was also identified [2].

The following table compares their core chemical structures and properties based on database records [1] [2].

Property This compound (FDB003038) Avocadyne 1-acetate (FDB003043)
Common Name This compound Avocadyne 1-acetate
IUPAC Name 2,4-dihydroxyheptadec-16-en-1-yl acetate 2,4-dihydroxyheptadec-16-yn-1-yl acetate
Chemical Formula C19H36O4 C19H34O4
Molecular Weight 328.4867 g/mol 326.4709 g/mol
CAS Registry Number 24607-09-8 24607-06-5
Chemical Class Long-chain fatty alcohols Long-chain fatty alcohols
Structure Key Feature 16-carbon chain with a terminal double bond (CCCCCCCCCCCC=C) 16-carbon chain with a terminal triple bond (CCCCCCCCCCCC#C)
Melting Point 58-59°C 73°C
Optical Rotation [α]D25 -6.7 (CHCl3) [α]D25 -4.6 (CHCl3)

The table below summarizes predicted physicochemical and pharmacokinetic properties [1] [2].

Property This compound (Predicted) Avocadyne 1-acetate (Predicted)
Water Solubility 0.0034 g/L 0.011 g/L
logP (Partition Coefficient) 4.74 4.51
pKa (Strongest Acidic) 14.3 14.3
Number of Hydrogen Bond Donors 2 2
Number of Hydrogen Bond Acceptors 3 3
Polar Surface Area 66.76 Ų 66.76 Ų
Rule of Five Compliance Yes Yes

Analytical Data and Experimental Considerations

The FooDB records provide mass spectrometry (MS) data for both compounds, which is critical for metabolite identification [1] [2].

  • This compound: Predicted GC-MS and LC-MS/MS spectra are available [1].
  • Avocadyne 1-acetate: Both predicted and experimentally derived LC-MS/MS spectra are available, including data from linear ion trap instruments in both positive and negative modes [2].

For experimental workflows, the published characterization of the human serum metabolome provides a robust methodological reference. That study used a multi-platform approach combining NMR, GC-MS, and LC-MS to achieve broad metabolome coverage [3]. You can adapt this general workflow:

Sample Preparation\n(Extraction) Sample Preparation (Extraction) Metabolite Separation Metabolite Separation Sample Preparation\n(Extraction)->Metabolite Separation Data Acquisition Data Acquisition Metabolite Separation->Data Acquisition GC GC Metabolite Separation->GC  Derivatization  Required LC (e.g., UPLC) LC (e.g., UPLC) Metabolite Separation->LC (e.g., UPLC)  Suitable for  Non-Volatile Compounds Data Processing & Analysis Data Processing & Analysis Data Acquisition->Data Processing & Analysis NMR NMR Data Acquisition->NMR  High Reproducibility MS MS Data Acquisition->MS  High Sensitivity Metabolite Identification\n& Quantification Metabolite Identification & Quantification Data Processing & Analysis->Metabolite Identification\n& Quantification

A general metabolomics workflow for metabolite identification, adaptable for this compound studies [3].

Research Context and Suggested Next Steps

The available data is primarily foundational. To build a complete profile for drug development, the following areas require further investigation:

  • Biological Pathways: No specific signaling or metabolic pathways for this compound were identified. General resources like KEGG [4] can be consulted for related pathways once a biological activity is discovered.
  • Metabolism Prediction: Tools like BioTransformer can be used for in silico prediction of potential human microbial and environmental metabolites of this compound [5].
  • Expanding Literature Search: Given the limited number of published articles noted in the database records [1] [2], a thorough review of recent scientific literature is crucial to find any new studies on its bioactivity, mechanisms, or potential therapeutic applications.

References

long-chain fatty alcohols chemical class

Author: Smolecule Technical Support Team. Date: February 2026

Production Methodologies

Long-chain fatty alcohols are produced through both traditional chemical processes and advanced bio-based methods.

Method Process Description Key Features
Oleochemical Route Hydrogenation of methyl esters derived from plant oils (e.g., coconut, palm) or animal fats [1]. Predominantly uses renewable feedstocks; produces a mix of chain lengths depending on the oil source [1].
Petrochemical Route (Ziegler Process) Triethylaluminium-catalyzed oligomerization of ethylene, followed by oxidation [1]. Produces even-numbered linear alcohols. An alternative (Shell higher olefin process) involves alkene oligomerization and hydroformylation [1].
Microbial Biosynthesis Engineered metabolic pathways in microorganisms (e.g., E. coli) convert renewable sugars to LCFAs [2]. Sustainable alternative; allows for precise production of branched-chain isomers with superior low-temperature properties [2].

Experimental Protocols

For researchers, here are detailed methodologies for key processes involving long-chain fatty alcohols.

Chemical Synthesis: Oxidation of LCFAs to Fatty Acids

This protocol details the optimized "reverse addition" Jones oxidation method to convert long-chain fatty alcohols to carboxylic acids with high efficiency [3].

  • Objective: To prepare long-chain fatty acids from long-chain fatty alcohols [3].
  • Principle: Chromic acid (H₂CrO₄) in Jones reagent oxidizes a primary alcohol first to an aldehyde and then to a carboxylic acid. Reverse addition minimizes by-product formation [3].
  • Materials:
    • Long-chain fatty alcohol (substrate)
    • Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄)
    • Dichloromethane (CH₂Cl₂, solvent)
    • Standard KOH solution, phenolphthalein indicator
  • Procedure - Reverse Addition Method [3]:
    • Jones Reagent Preparation: Dissolve an appropriate amount of CrO₃ in deionized water. Slowly add a predetermined concentration of H₂SO₄ solution with stirring. Cool to room temperature.
    • Reaction Setup: Dissolve the long-chain fatty alcohol in three times its mass of dichloromethane in a 1 L three-necked flask. Cool the solution below 20°C.
    • Oxidation: Slowly add the dichloromethane-alcohol solution to the Jones reagent with stirring, maintaining the temperature below 30°C.
    • Reaction Completion: After addition, let the mixture stand for 4 hours.
    • Product Isolation: Separate the organic layer containing the crude carboxylic acid.
  • Optimization Notes [3]:
    • Chromium Reagent Dosage: 1.5 times the stoichiometric requirement.
    • Chromium Concentration: 2.5 mol/L in the Jones reagent.
    • Key Advantage: Reverse addition suppresses the formation of hemiacetal and dipolyester by-products by preventing a local high concentration of the intermediate aldehyde, increasing conversion from ~80% to over 90% [3].
  • Analysis:
    • Acid Value Determination: Titrate the product with standard KOH to calculate the acid value and subsequent conversion rate [3].
    • Iodine Value Determination: Measures unsaturation degree in the final product [3].
Microbial Production: Biosynthesis of Branched-Chain Fatty Alcohols

This protocol outlines the modular metabolic engineering strategy used in E. coli for producing branched-chain fatty alcohols (BLFLs) from glucose [2].

  • Objective: To engineer E. coli for high-titer production of branched-chain fatty alcohols (C12-C18) from glucose [2].
  • Principle: The pathway is divided into three modules to optimize the supply of precursors and balance enzyme expression [2].
  • Strain and Plasmids:
    • Host Strain: E. coli CL111, engineered with a branched-chain-acyl-ACP-producing basal strain (e.g., BC33) [2].
    • Expression Plasmids: Utilize BioBrick-compatible plasmids with genes codon-optimized for E. coli [2].
  • Pathway Modules:
    • α-Keto Acid Synthesis Module: Enhanced expression of genes (e.g., leuABCD) to convert glucose to α-keto acid precursors (e.g., ketoisovalerate) [2].
    • Acyl-ACP Generation Module: Expresses a heterologous branched-chain α-keto acid dehydrogenase complex (BKD) and a branched-chain-specific β-ketoacyl-ACP synthase (FabH) to convert α-keto acids to branched-chain acyl-ACPs [2].
    • Alcohol Formation Module: Tests and optimizes enzyme combinations (e.g., cyanobacterial acyl-ACP reductase (AAR) and aldehyde deformylating oxygenase) to convert branched-chain acyl-ACPs to BLFLs [2].
  • Cultivation [2]:
    • Medium: M9 minimal medium supplemented with MOPS, MgSO₄, thiamine, lipoic acid, micronutrients, 2% glucose, and 0.5% yeast extract.
    • Culture Conditions: Inoculate at an initial OD₆₀₀ of 0.08. Induce with IPTG and/or arabinose at OD₆₀₀ ~0.8.
  • Results: The best-performing strain overexpressed 14 genes from 6 engineered operons and produced 350 mg/L of BLFLs in a fed-batch fermenter [2].

Applications in Industry and Research

Long-chain fatty alcohols are crucial in various industries due to their favorable properties.

Application Area Specific Uses Functional Role
Surfactants & Detergents Fatty alcohol ethoxylates; Sodium alkyl sulfates (e.g., SDS) [1]. Primary feedstocks; over 60% of new personal care products in 2024 contained LCFAs [4] [1].
Personal Care & Cosmetics Creams, lotions, shampoos [4] [1]. Act as emollients, thickeners, stabilizers, and texture enhancers [4] [1].
Industrial Lubricants & Plasticizers Bio-lubricants, polymer additives [4]. Provide chemical stability and enhance flexibility; branched-chain isomers offer superior low-temperature performance [4] [2].
Biofuels Biofuel blends for transportation [4]. Serve as high-energy-density alternatives to traditional fossil fuels [4].

Metabolic and Signaling Pathways

In biological systems, specific enzymes regulate the metabolism of long-chain fatty alcohols. The diagram below illustrates the oxidation pathway utilized by certain yeasts.

Alcohol Long-Chain Alcohol Aldehyde Long-Chain Aldehyde Alcohol->Aldehyde Long-Chain Alcohol Oxidase Acid Carboxylic Acid Aldehyde->Acid Aldehyde Dehydrogenase AcylCoA Acyl-CoA Acid->AcylCoA Acyl-CoA Synthetase O2 O₂ H2O2 H₂O₂ O2->H2O2 H2O H₂O H2O->H2O NAD NAD⁺ NADH NADH NAD->NADH CoA CoA CoA->CoA

This pathway is key in the omega-oxidation of alkanes or fatty acids in yeast like Candida, generating acyl-CoA for energy production or industrial synthesis of dicarboxylic acids [5]. In contrast, mammalian tissues typically employ a different enzyme, fatty alcohol dehydrogenase, which requires NAD+ as a cofactor [5].

Market and Regulatory Landscape

The global market for long-chain fatty alcohols is experiencing steady growth, valued at approximately USD 6.01 billion in 2025 and projected to reach USD 8.49 billion by 2032 (CAGR of 5.07%) [6]. Key drivers include:

  • Sustainability Shift: Strong regulatory and consumer push towards bio-based and biodegradable ingredients, moving away from petrochemical routes [7] [6].
  • Regional Trends: The Asia-Pacific region is a major production and consumption hub, while European markets are heavily influenced by stringent environmental regulations [7] [6].
  • Key Players: The market includes global leaders like BASF, Wilmar International, KLK OLEO, and Shell [7] [6].

References

Comprehensive Technical Guide: Bioactive Compounds from Avocado Seed By-Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocado Seed Bioactive Compounds

Avocado seeds, representing approximately 16% of the fruit's dry weight, constitute a significant agro-industrial by-product with substantial potential for valorization in pharmaceutical and nutraceutical applications. Global avocado production has reached approximately 8.98 million tonnes annually, generating substantial waste streams that pose both environmental challenges and opportunities for resource recovery [1]. The seeds contain a diverse array of bioactive phytochemicals including phenolic compounds, flavonoids, tannins, saponins, and alkaloids, which demonstrate significantly higher concentrations compared to the pulp and peel portions of the fruit [2] [1].

Research indicates that avocado seeds possess greater phenolic content and antioxidant activity than other fruit components, making them particularly promising for drug development and functional food applications [3]. The major bioactive compounds identified in avocado seeds include catechin, epicatechin, procyanidin B1, and trans-5-O-caffeoyl-D-quinic acid, which contribute substantially to their demonstrated bioactivities [4]. The growing interest in sustainable sourcing of bioactive compounds has accelerated research into optimized extraction methodologies and comprehensive characterization of these underutilized resources for pharmaceutical and nutraceutical applications [5] [6].

Key Bioactive Compounds in Avocado Seeds

Avocado seeds contain a diverse array of bioactive compounds with demonstrated health benefits. The composition and concentration of these compounds vary depending on avocado variety, cultivation conditions, and extraction methods [2]. The table below summarizes the major bioactive compounds identified in avocado seeds and their respective concentrations.

Table 1: Major Bioactive Compounds in Avocado Seeds

Compound Class Specific Compounds Concentration Range Extraction Method
Phenolic Acids trans-5-O-caffeoyl-D-quinic acid, Vanillic acid, 4-Hydroxybenzoic acid 0.8-2.1 mg/g dw Ethanol (40-80%), Microwave-assisted
Flavonoids Catechin, Epicatechin, Procyanidin B1, Procyanidin B2 1.2-3.4 mg/g dw Methanol (80%), Acidified methanol
Flavonoid Glycosides Hesperidin, Naringin, Rutin, Quercetin derivatives 0.5-1.8 mg/g dw Ethanol (60-80%), Maceration
Tannins Condensed tannins 15-25% of total extract Acidified methanol (0.5N HCl)
Other Compounds Pyrogallol, Alkaloids, Saponins Varies by variety Solvent-dependent

The phenolic profile of avocado seeds is dominated by hydroxycinnamic acids (particularly caffeoylquinic acid derivatives) and hydroxybenzoic acids (including vanillic acid and 4-hydroxybenzoic acid) [4] [7]. These compounds contribute significantly to the antioxidant potential of seed extracts through free radical scavenging and metal chelation mechanisms. Among flavonoids, catechin and epicatechin are the most abundant, accompanied by their dimeric forms (procyanidins B1 and B2) [4]. The seeds also contain significant amounts of flavonoid glycosides such as hesperidin, naringin, and rutin, though these are typically found in lower concentrations compared to the peel [2].

The quantitative composition of these bioactive compounds is significantly influenced by extraction parameters, including solvent type, temperature, and technique [7] [1]. For instance, methanol extracts (80%) generally yield higher total phenolic content compared to ethanolic extracts, while acidified methanol (0.5N HCl) is particularly effective for tannin extraction [2]. The optimization of these extraction conditions is crucial for maximizing the recovery of target compounds for pharmaceutical applications.

Extraction Techniques and Efficiency

The recovery of bioactive compounds from avocado seeds is highly dependent on extraction methodology, with both conventional and innovative techniques employed. The efficiency of these methods varies significantly based on process parameters and solvent selection [1]. The following table compares the major extraction techniques used for avocado seeds.

Table 2: Comparison of Extraction Techniques for Avocado Seed Bioactives

Extraction Method Optimal Conditions Total Phenolic Content (mg GAE/g) Antioxidant Activity (DPPH, μM TE/g) Key Advantages
Maceration 40-80% ethanol, 49.3°C, 14.3:1 mL/g, 60 min 44.24 564.82 Simple, industrial preference, scalable
Microwave-Assisted Extraction (MAE) Optimized microwave parameters, green solvents 25-30% higher than maceration 20-35% higher than maceration Reduced time, higher yield, lower solvent use
Ultrasound-Assisted Extraction (UAE) 40-60% amplitude, 50°C, 70% ethanol Comparable to MAE Comparable to MAE Enhanced mass transfer, moderate equipment cost
Pressurized Liquid Extraction (PLE) High pressure, 100-200°C, green solvents Highest yield reported Maximum recovery Superior for thermostable compounds
Supercritical Fluid Extraction (SFE) CO₂ with modifiers, optimized P/T Selective compound recovery Varies by target compounds Solvent-free, high purity extracts

Solvent composition dramatically impacts extraction efficiency, with ethanol concentrations between 40-80% demonstrating optimal recovery of phenolic compounds [7]. Temperature is another critical parameter, with optimal extraction typically occurring between 49.3-60°C for conventional methods, as higher temperatures may degrade thermolabile compounds [7]. Emerging techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have shown superior efficiency compared to traditional maceration, yielding 25-35% higher bioactive compound recovery with reduced solvent consumption and processing time [3] [1].

Novel extraction strategies such as pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) offer promising alternatives for selective compound recovery with minimal solvent residue [1] [8]. These methods are particularly valuable for pharmaceutical applications where extract purity is paramount. The choice of extraction method must balance efficiency, compound stability, and scalability while considering the intended application of the final extract [1].

Biological Activities and Mechanisms of Action

Antioxidant Activities

Avocado seed extracts demonstrate potent antioxidant properties through multiple mechanisms, including free radical scavenging, metal ion chelation, and reducing power. The extracts exhibit significant activity against various reactive oxygen species (ROS), including peroxyl, superoxide, and hypochlorous acid [4]. Quantitative assessment using multiple assays reveals strong dose-dependent responses, with the Fuerte variety showing particularly high activity in both DPPH (564.82 μmTE/g) and ABTS (804.40 μmTE/g) assays [7].

The antioxidant capacity correlates strongly with total phenolic content, indicating that phenolic compounds are the primary contributors to this activity [4] [2]. Key compounds responsible for antioxidant effects include procyanidin B2 and epicatechin in the peel, and trans-5-O-caffeoyl-D-quinic acid, procyanidin B1, catechin, and epicatechin in the seed [4]. Online HPLC-ABTS●+ analyses confirmed the significant contribution of these specific compounds to the overall antioxidant potential [4].

Anti-inflammatory Properties

Avocado seed extracts demonstrate notable anti-inflammatory effects, particularly in suppressing pro-inflammatory mediators. Studies have shown that peel extracts from the Fuerte variety significantly inhibit TNF-α release (459.3 pg/mL) and nitric oxide (NO) production (8.5 μM) in cellular models [4]. These effects are attributed to the high phenolic content and antioxidant activity of the extracts, which modulate inflammatory signaling pathways.

The inhibition of matrix metalloproteinases (MMPs) represents another mechanism through which avocado seed compounds exert anti-inflammatory and potential anti-aging effects [3]. Microwave-assisted extracts of avocado peel have shown high MMP inhibitory capacity, suggesting their potential in preventing extracellular matrix degradation and inflammatory tissue damage [3].

Potential Applications in Drug Development

The bioactive compounds in avocado seeds show significant potential for various pharmaceutical and nutraceutical applications. Their diverse biological activities make them promising candidates for developing therapeutic interventions for multiple health conditions.

  • Neuroprotective Agents: Avocado peel extracts have demonstrated neuroprotective effects in experimental models, suggesting potential applications in neurodegenerative disorders [7]. The high concentration of phenolic compounds and antioxidant activity may help mitigate oxidative stress in neuronal tissues, which is implicated in conditions like Alzheimer's and Parkinson's diseases.

  • Anti-inflammatory Pharmaceuticals: The significant suppression of TNF-α and nitric oxide production by avocado peel extracts indicates potential for developing natural anti-inflammatory medications [4]. These could offer alternatives to synthetic anti-inflammatory drugs with fewer side effects, particularly for chronic inflammatory conditions.

  • Anticancer Applications: The diverse phytochemical composition of avocado seeds, including flavonoids, tannins, and alkaloids, has been associated with anticancer properties in preliminary studies [1]. These compounds may induce apoptosis, inhibit proliferation, and prevent metastasis through multiple molecular pathways, though further research is needed to elucidate precise mechanisms.

  • Functional Foods and Nutraceuticals: Avocado seed extracts can be incorporated into functional food products or developed as dietary supplements to enhance antioxidant status and reduce oxidative stress in consumers [5] [6]. The extracts offer natural alternatives to synthetic antioxidants like BHA and BHT, aligning with clean label trends in food and supplement industries.

Experimental Protocols and Methodologies

Sample Preparation Protocol

Proper sample preparation is crucial for obtaining reproducible results in avocado seed extraction studies. The standardized protocol involves the following steps:

  • Raw Material Collection: Obtain avocado seeds from ripe fruits, preferably specifying the variety (e.g., Hass, Fuerte, Duke) to ensure consistency [2].
  • Cleaning and Processing: Wash seeds thoroughly with distilled water to remove any pulp residue. Cut into small pieces (approximately 0.5-1 cm³) to increase surface area for extraction [2].
  • Drying Procedure: Dry samples at 45°C in a forced-air oven until reaching 5-7% moisture content. Alternative drying methods include freeze-drying for heat-sensitive compounds [2].
  • Size Reduction: Grind dried samples to a fine powder (particle size 0.2-0.5 mm) using a laboratory mill. Sieve to ensure uniform particle size distribution [7].
  • Storage Conditions: Store ground samples in airtight containers at 4°C protected from light until extraction to prevent degradation of bioactive compounds [2].
Maceration Extraction Protocol

Maceration remains the most widely used conventional method for avocado seed extraction, particularly in industrial settings due to its simplicity and scalability [7]. The optimized protocol includes:

  • Solvent Selection: Use 40-80% ethanol as the extraction solvent, depending on target compounds. Ethanol is generally preferred over methanol for food and pharmaceutical applications due to safety considerations [7] [2].
  • Extraction Parameters: Employ a solvent-to-feed ratio (S/F) of 14.3 mL/g, temperature of 49.3°C, and extraction time of 60 minutes [7].
  • Agitation: Maintain constant agitation using an orbital shaker at 150-200 rpm to enhance mass transfer [2].
  • Filtration and Concentration: Filter through Whatman No. 1 filter paper or equivalent. Concentrate under reduced pressure at 40°C using a rotary evaporator [7].
  • Lyophilization: Freeze-dry concentrated extracts and store at -20°C until analysis to preserve bioactive compounds [2].
Microwave-Assisted Extraction (MAE) Protocol

Microwave-assisted extraction offers improved efficiency and reduced processing time compared to conventional methods [3]. The optimized protocol includes:

  • Equipment Setup: Use a closed-vessel microwave extraction system with temperature and pressure control.
  • Optimal Parameters: Employ 40-80% ethanol as solvent, with specific power settings (500-1000W), temperature (60-80°C), and extraction time (5-15 minutes) optimized for target compounds [3].
  • Solvent-to-Feed Ratio: Maintain 10:1 to 20:1 mL/g depending on the microwave system capacity [3].
  • Cooling and Filtration: Rapidly cool extracts after irradiation and filter through 0.45μm membrane filters.
  • Post-Processing: Concentrate and lyophilize as described in the maceration protocol.
Analytical Quantification Methods

Comprehensive characterization of avocado seed extracts requires multiple analytical techniques:

  • Total Phenolic Content (TPC): Determine using the Folin-Ciocalteu method with gallic acid as standard. Express results as mg gallic acid equivalents (GAE)/g extract [7] [2].
  • Total Flavonoid Content (TFC): Quantify using the aluminum chloride colorimetric method with quercetin or catechin as standards. Express as mg quercetin equivalents (QE)/g extract [7] [2].
  • Antioxidant Capacity Assessment: Employ multiple assays including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid), and FRAP (Ferric Reducing Antioxidant Power). Express results as μM Trolox equivalents (TE)/g extract [7] [2].
  • HPLC Analysis: Separate and quantify individual phenolic compounds using HPLC-DAD or HPLC-MS/MS systems. Use C18 columns with gradient elution (water-acetonitrile or water-methanol with 0.1% formic acid) [4] [3].
  • Compound Identification: Employ LC-ESI-QTOF-MS for comprehensive identification of phenolic and other polar compounds based on accurate mass and fragmentation patterns [3].

Visualization of Experimental Workflows and Biological Mechanisms

Avocado Seed Extraction and Analysis Workflow

The following diagram illustrates the comprehensive workflow for extracting and analyzing bioactive compounds from avocado seeds:

avocado_workflow start Avocado Seeds prep Sample Preparation (Washing, Drying, Grinding) start->prep ext_method Extraction Method prep->ext_method maceration Maceration (40-80% Ethanol, 49.3°C, 60 min) ext_method->maceration mae Microwave-Assisted (Optimized Parameters) ext_method->mae uae Ultrasound-Assisted (40-60% Amplitude, 70% EtOH) ext_method->uae extraction Extraction Process (Solvent:Feed 14.3:1 mL/g) maceration->extraction mae->extraction uae->extraction filtration Filtration & Concentration extraction->filtration analysis Extract Analysis filtration->analysis tpc Total Phenolic Content (Folin-Ciocalteu) analysis->tpc tfc Total Flavonoid Content (AlCl3 Method) analysis->tfc antioxidant Antioxidant Assays (DPPH, ABTS, FRAP) analysis->antioxidant hplc HPLC-MS/MS Analysis (Compound Identification) analysis->hplc apps Potential Applications tpc->apps tfc->apps antioxidant->apps hplc->apps pharma Pharmaceutical Development apps->pharma nutra Nutraceutical Products apps->nutra food Functional Food Ingredients apps->food

Avocado seed extraction and analysis workflow

Biological Mechanisms of Avocado Seed Bioactives

The following diagram illustrates the primary biological mechanisms and signaling pathways modulated by avocado seed bioactive compounds:

bioactives_mechanism compounds Avocado Seed Bioactives (Phenolics, Flavonoids, Tannins) mechanisms Molecular Mechanisms compounds->mechanisms antioxidant_mech Antioxidant Activity mechanisms->antioxidant_mech anti_inflam Anti-inflammatory Effects mechanisms->anti_inflam signaling Signaling Pathway Modulation mechanisms->signaling ros_scavenging ROS Scavenging (DPPH, ABTS, FRAP assays) antioxidant_mech->ros_scavenging metal_chelation Metal Ion Chelation (Fe²⁺, Cu⁺) antioxidant_mech->metal_chelation enzyme_inhibition Enzyme Inhibition (MMPs, COX, LOX) antioxidant_mech->enzyme_inhibition applications Therapeutic Applications ros_scavenging->applications Reduces Oxidative Stress metal_chelation->applications Prevents Fenton Reaction enzyme_inhibition->applications Modulates Enzyme Activity tnf_suppression TNF-α Suppression (459.3 pg/mL reduction) anti_inflam->tnf_suppression no_inhibition NO Production Inhibition (8.5 μM reduction) anti_inflam->no_inhibition tnf_suppression->applications Controls Inflammation no_inhibition->applications Regulates Immune Response signaling->applications Alters Cell Signaling neuro Neuroprotective Effects applications->neuro anti_inflam_drug Anti-inflammatory Drug Development applications->anti_inflam_drug cancer Anticancer Potential applications->cancer metabolic Metabolic Disorder Management applications->metabolic

Biological mechanisms of avocado seed bioactives

Conclusion and Future Perspectives

Avocado seeds represent a valuable source of diverse bioactive compounds with significant potential for pharmaceutical and nutraceutical applications. The optimization of extraction parameters, particularly using green technologies like MAE and UAE, can significantly enhance the recovery efficiency of these valuable compounds [3] [1]. The demonstrated biological activities, including potent antioxidant and anti-inflammatory effects, provide a strong scientific basis for further development of avocado seed extracts as therapeutic agents [4] [7].

Future research should focus on standardizing extraction protocols to ensure reproducibility and comparability between studies. Additionally, more comprehensive clinical trials are needed to validate the efficacy and safety of avocado seed extracts in humans. The development of appropriate stabilization technologies, such as encapsulation emulsions, will be crucial for maintaining the bioactivity of these compounds in final products [6]. Finally, life cycle assessments and techno-economic analyses are necessary to evaluate the sustainability and economic viability of large-scale utilization of avocado seed by-products [5] [6].

References

Physicochemical & Pharmacokinetic Profile of Avocadene 1-acetate

Author: Smolecule Technical Support Team. Date: February 2026

The tables below consolidate key experimental and predicted data for Avocadene 1-acetate (CAS 24607-09-8).

Table 1: Basic Identifiers and Physicochemical Properties

Property Value Source / Method
CAS Number 24607-09-8 [1] [2] [3]
Molecular Formula C₁₉H₃₆O₄ [1] [2]
Average Molecular Weight 328.49 g/mol [1] [2]
IUPAC Name 2,4-dihydroxyheptadec-16-en-1-yl acetate [2] [3]
Melting Point 145.37 °C (Mean/Weighted MP, predicted); 58-59 °C (experimental) [1] [2]
Boiling Point 413.54 °C (Adapted Stein & Brown method, predicted) [1]
LogP (Octanol-Water) 5.42 (KOWWIN v1.68 estimate) [1]
Water Solubility 0.1945 mg/L at 25 °C (WSKOW v1.42 estimate) [1]
Vapor Pressure 1.81E-009 mm Hg at 25 °C (Modified Grain method) [1]

Table 2: Predicted ADMET and Environmental Fate Properties

Property Value Source / Method
Henry's Law Constant 1.63E-008 atm-m³/mole (Bond Method) [1]
Ready Biodegradability Yes [1]
Biowin4 (Primary Survey Model) 3.8617 (days) [1]
Soil Adsorption Coefficient (Koc) 270 L/kg (MCI method); 1083 L/kg (Kow method) [1]
Atmospheric Oxidation Half-Life 0.163 Days (Hydroxyl Radicals Reaction) [1]
Bioaccumulation Factor (BCF) 74.39 L/kg wet-wt (regression-based method) [1]
Volatilization from Water Half-Life (Model River): 2713 days [1]
Removal in Wastewater Treatment Total removal: 87.19% (primarily sludge adsorption) [1]

Detailed Experimental Context and Protocols

While a full whitepaper is constrained by available data, here is a deeper dive into key experimental findings and contexts.

  • Natural Occurrence and Analogs: this compound is a constituent of the avocado (Persea americana) [4]. It is part of a unique class of C17 polyhydroxylated fatty alcohols (PFAs) found in avocados, which includes its analog avocadyne [5]. These compounds are of significant research interest for their bioactivity.
  • Key Formulation Protocol: A peer-reviewed study detailed a protocol for formulating these avocado polyols into a Self-Emulsifying Drug Delivery System (SEDDS) to improve their delivery [5]. The methodology can be summarized as follows:
    • Composition: The SEDDS consisted of a 1:1 (w/w) mixture of medium-chain triglyceride oil (Neobee M5) and the surfactant Tween 80 (Polysorbate 80).
    • Loading: Avocado polyols (Avocadene and Avocadyne, in a 1:1 molar ratio known as Avocatin B or AVO) were pre-dissolved in the oil/surfactant phase by heating to 75°C for 2 hours.
    • Emulsification: The aqueous phase (phosphate-buffered saline, PBS) was added to the oil phase in a 9:1 ratio (900 µL PBS to 100 µL oil phase) and vortexed for 30 seconds to spontaneously form a fine oil-in-water (O/W) microemulsion.
    • Purpose and Findings: This SEDDS formulation significantly enhanced the bioactivity of the polyols in vitro against acute myeloid leukemia (AML) cell lines and improved their oral absorption and tissue distribution in a mouse model [5].

Signaling Pathways and Research Workflow

Current search results do not provide elucidated signaling pathways specifically for this compound. Its broader context involves acetate metabolism in health and disease.

The diagram below outlines a generalized research workflow for investigating a natural compound like this compound, from source to mechanism.

Start Avocado (Persea americana) Source A Compound Extraction & Isolation Start->A B Physicochemical Characterization A->B C Formulation Development (e.g., SEDDS) B->C D In Vitro Bioactivity & Mechanism Studies C->D E In Vivo Efficacy & Pharmacokinetics D->E End Therapeutic Candidate Assessment E->End

Generalized research workflow for a natural product like this compound.

Regarding its potential biological context, acetate is a key biomolecule at the nexus of metabolism and epigenetics [6]. Once inside a cell, acetate can be activated by enzymes like ACSS2 (Acyl-CoA Short-Chain Synthetase Family Member 2) to form acetyl-CoA. This acetyl-CoA serves as a critical substrate for:

  • Histone acetylation, thereby regulating gene transcription [6].
  • De novo lipid synthesis, supporting biomass production in rapidly dividing cells, including cancer cells [6].

Research Implications and Future Directions

The available data suggests several promising research avenues for this compound and related avocado polyols:

  • Overcoming Formulation Challenges: The development of a SEDDS demonstrates a viable strategy to bypass the inherent low aqueous solubility of these compounds, which is a critical step for in vivo and clinical translation [5].
  • Targeting Cancer Metabolism: The documented effect of the related mixture Avocatin B (which includes avocadene) on inhibiting fatty acid oxidation (FAO) and selectively targeting leukemia stem cells provides a strong rationale for investigating this compound's specific role in cancer metabolism [5].
  • Exploring the Acetate Link: The compound's acetate moiety could play a role in cellular acetylation reactions or serve as an acetate donor in metabolic processes, impacting epigenetics and biomass accumulation in diseases like cancer [6].

References

Comprehensive Analysis of Avocado Acetogenins: Structural Activity Relationships and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocado Acetogenins and Their Chemical Diversity

Avocado acetogenins are a unique class of polyketide-derived natural products found specifically in avocado (Persea americana Mill.) tissues, including the fruit, seed, leaves, and stems. These lipophilic compounds are characterized by their C-17 (avocatins), C-19 (pahuatins), or C-19 (persenins) fatty acid-derived backbones with terminal unsaturated lactone rings and various oxygenated functional groups along the aliphatic chain [1] [2]. Unlike annonaceous acetogenins from the Annonaceae family which typically contain C-32/C-34 chains with tetrahydrofuran rings, avocado acetogenins are generally aliphatic acetogenins without these cyclic ether moieties, though they share the characteristic terminal γ-lactone structure [3] [4]. These specialized metabolites are primarily synthesized and stored in lipid-containing idioblasts—specialized cells distributed throughout avocado tissues that constitute up to 2% of the mesocarp volume and serve as chemical defense structures [1].

The classification of avocado acetogenins has been systematically organized through metabolomic approaches, which have identified three main families based on their carbon backbone length and structural features. Avocatins represent the C-17 acetogenins, while pahuatins and persenins correspond to C-19 and C-21 derivatives, respectively [2]. Among the most studied individual compounds are avocadyne (a C-17 terminal alkyne derivative), avocadene (a C-17 diene derivative), and persin ((Z,Z)-1-acetyloxy-2-hydroxy-12,15-heneicosadien-4-one) [5] [6]. Recent research has revealed that acetogenin profiles remain remarkably stable in avocado mesocarp during fruit maturation and postharvest ripening, while seed tissues demonstrate dynamic changes in acetogenin composition during early maturation, suggesting tissue-specific biosynthesis and regulation [1].

Structural Activity Relationship Analysis

Key Structural Features and Their Biological Significance

The structure-activity relationships of avocado acetogenins have been systematically investigated through comparative biological studies of naturally occurring variants and synthetic analogs. Research has identified several critical structural elements that dictate their bioactivity and selectivity:

  • Terminal unsaturated bond: The presence and type of terminal unsaturation significantly influences biological activity. Avocadyne, characterized by a terminal triple bond, demonstrates superior suppression of mitochondrial fatty acid oxidation compared to monoene or diene analogs [5]. This structural feature enhances the compound's ability to inhibit key mitochondrial enzymes, particularly those involved in β-oxidation processes.

  • Carbon chain length: The odd-numbered carbon chain (typically C-17, C-19, or C-21) is essential for optimal membrane interaction and target recognition. Studies indicate that C-17 derivatives generally exhibit more potent biological effects compared to their longer-chain counterparts, likely due to improved cellular uptake or binding affinity to molecular targets [5] [2].

  • Stereochemistry: The specific stereoconfiguration of oxygenated moieties significantly influences bioactivity. For instance, the relative stereochemistry of hydroxyl groups along the aliphatic chain affects hydrogen bonding capacity and molecular conformation, thereby modulating interactions with enzymatic targets [5].

  • Oxygenated functional groups: The position and nature of oxygenated moieties (hydroxyl, acetyloxy, ketone) dramatically influence potency. Acetylation of hydroxyl groups typically enhances lipophilicity and membrane permeability, while free hydroxyls contribute to hydrogen bonding capacity with target proteins [3].

  • Aliphatic chain unsaturation: The presence and position of double bonds along the carbon chain affect molecular flexibility and membrane fluidity, with mid-chain unsaturation typically increasing compound flexibility and bioactivity [1].

Quantitative Structure-Activity Relationship Data

Table 1: Structural features and their correlation with bioactivity in avocado acetogenins

Structural Feature Bioactivity Impact Optimal Configuration Mechanistic Influence
Terminal unsaturation Mitochondrial inhibition potency Terminal triple bond (alkyne) Enhanced complex I inhibition & FAO suppression
Carbon chain length Cellular uptake & target affinity C-17 (avocadene, avocadyne) Improved membrane permeability & binding
Hydroxyl groups Hydrogen bonding capacity Multiple at C-2, C-4 positions Target recognition & complex formation
Acetyloxy groups Lipophilicity & stability Mono-acetylation at C-1 Increased membrane permeability
Overall stereochemistry Target specificity Natural configuration preferred Optimal enzyme active site fitting

FAO = Fatty Acid Oxidation

Recent research on avocadyne has demonstrated that specific structural modifications can dramatically alter biological activity. The terminal triple bond in avocadyne was identified as particularly critical for its ability to suppress mitochondrial fatty acid oxidation, with synthetic analogs lacking this feature showing significantly reduced potency [5]. Additionally, the stereochemical configuration at key chiral centers influences the compound's conformational flexibility and ability to interact with mitochondrial targets, with natural stereoisomers typically exhibiting superior activity compared to their enantiomers [5].

Table 2: Bioactivity comparison of selected avocado acetogenins

Compound Chain Length Key Functional Groups Reported Bioactivities Potency Range
Avocadyne C-17 Terminal alkyne, hydroxyls Anti-leukemia, fatty acid oxidation suppression IC~50~: 0.1-1 µM (in vitro)
Avocadene C-17 Diene, hydroxyls Antimicrobial, antioxidant MIC: 3.9-9.8 ppm (antimicrobial)
Persin C-19 Diene, acetyloxy, ketone Anticancer, toxic to animals Cytotoxic at 10-100 µg/mL
AcO-avocadenyne C-17 Terminal alkyne, acetyloxy Anti-clostridial, spore germination inhibition MIC: 3.9-9.8 ppm
AcO-avocadene C-17 Diene, acetyloxy Anti-clostridial, sporostatic Bacteriostatic at 5-10 ppm

Mechanisms of Action and Signaling Pathways

Primary Molecular Targets and Pathways

Avocado acetogenins exert their diverse biological effects primarily through mitochondrial targeting, with several key mechanisms identified:

  • Mitochondrial complex I inhibition: Multiple acetogenins, particularly avocadyne, demonstrate potent inhibition of NADH dehydrogenase (Complex I) in the mitochondrial electron transport chain [5] [4]. This inhibition disrupts cellular energy production by impairing ATP synthesis, leading to energy crisis in susceptible cells. The structural requirements for this activity include the terminal unsaturated bond and appropriate chain length for optimal binding to the complex I active site [5].

  • Fatty acid oxidation suppression: Avocadyne specifically suppresses mitochondrial fatty acid oxidation through structural features that include the terminal triple bond and stereochemistry [5]. This disruption of lipid metabolism further contributes to the energy depletion effects in target cells, particularly in cancer cells with high metabolic demands.

  • Modulation of lipid metabolism: Several acetogenins influence lipid biosynthetic pathways, including inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis [1]. This dual targeting of both fatty acid synthesis and oxidation creates a comprehensive disruption of cellular lipid homeostasis.

The following diagram illustrates the primary molecular targets and signaling pathways affected by avocado acetogenins:

G cluster_membrane Cell Membrane cluster_mitochondria Mitochondrial Targets cluster_effects Cellular Consequences Acetogenin Acetogenin Uptake Membrane Transport Acetogenin->Uptake Cellular Uptake Intracellular Intracellular Uptake->Intracellular Dependent on lipophilicity ComplexI ComplexI Intracellular->ComplexI Primary Binding FAO FAO Intracellular->FAO Fatty Acid Oxidation Suppression ROS ROS Production ComplexI->ROS Electron Transport Disruption ATP ATP Depletion ComplexI->ATP Reduced OXPHOS OxidativeStress Oxidative Stress ROS->OxidativeStress EnergyCrisis Energy Crisis ATP->EnergyCrisis Energy Energy Deficit FAO->Energy β-oxidation Inhibition MetabolicStress Metabolic Stress Energy->MetabolicStress Apoptosis Apoptotic Cell Death OxidativeStress->Apoptosis EnergyCrisis->Apoptosis MetabolicStress->Apoptosis

Avocado acetogenins primarily target mitochondrial functions, leading to apoptotic cell death through multiple interconnected pathways.

Cell-Type Specificity and Selective Toxicity

The selective cytotoxicity of avocado acetogenins between normal and malignant cells represents a key area of investigation. Research indicates that this selectivity may stem from differential metabolic profiles between cell types, with cancer cells demonstrating heightened sensitivity due to their increased reliance on mitochondrial respiration and fatty acid oxidation for energy production [5] [7]. This differential effect forms the basis for the potential development of avocado acetogenins as anti-cancer agents, particularly for hematological malignancies like leukemia [5].

The membrane composition of target cells also influences susceptibility to acetogenins. Bacterial cells with different membrane structures exhibit varying sensitivity, with Gram-positive bacteria such as Listeria monocytogenes and Clostridium sporogenes showing particular vulnerability to the membrane-disrupting effects of these compounds [8]. This specificity underscores the importance of lipid membrane interactions in the mechanism of action of avocado acetogenins and explains their broad antimicrobial properties against specific pathogens.

Research Methodologies and Experimental Protocols

Extraction and Purification Techniques

The study of avocado acetogenins requires specialized extraction and purification protocols to isolate these lipophilic compounds from complex avocado matrices:

  • Lipid extraction: The modified Folch method is widely employed for initial extraction, using a 2:1 chloroform-methanol mixture (v/v) [9] [10]. Tissue samples (10-100 mg) are homogenized in the solvent mixture using a high-speed homogenizer, followed by phase separation via centrifugation (5 min, 8,000 × g). The organic phase is collected, and the extraction repeated twice with fresh solvent. Combined organic phases are evaporated under vacuum at 55°C and stored at -20°C until analysis [10].

  • Acetogenin enrichment: For targeted acetogenin analysis, extracts are dissolved in hexane-water mixture (1:1, v/v) and vigorously vortexed. After phase separation by centrifugation, the organic phase containing acetogenins is collected, and the process repeated twice. Pooled hexane phases are evaporated under nitrogen stream, and residues reconstituted in appropriate solvents for analysis [10].

  • Fractionation of lipid classes: For lipidomic studies, extracts can be fractionated using solid-phase extraction or preparative thin-layer chromatography to separate triacylglycerols (TAGs), diacylglycerols (DAGs), monoacylglycerols (MAGs), and polar lipids (PL) before transesterification to profile bound acetogenins and fatty acids [9].

The following workflow illustrates the key steps in acetogenin research from extraction to functional analysis:

G Sample Sample Extraction Extraction Sample->Extraction Tissue Homogenization (Folch Method) Fractionation Fractionation Extraction->Fractionation SPE/TLC Separation Analysis Analysis Fractionation->Analysis LC-MS/MS Characterization Assays Assays Analysis->Assays Pure Compounds or Fractions Data Data Assays->Data Bioactivity Assessment

Comprehensive workflow for studying avocado acetogenins from extraction to bioactivity assessment.

Analytical Characterization Methods

Advanced analytical techniques are required for comprehensive characterization of avocado acetogenins:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Reversed-phase LC using C-18 columns with gradient elution (typically water-acetonitrile with 0.1% formic acid) coupled to high-resolution mass spectrometers is the primary method for separation and identification [1] [2]. Electrospray ionization (ESI) in positive mode provides optimal sensitivity for detecting protonated molecular ions [M+H]⁺.

  • Targeted metabolomics: For quantitative analysis, multiple reaction monitoring (MRM) can be employed following optimization of collision energies for specific transitions [2]. This approach enables precise quantification of known acetogenins across different tissue types and developmental stages.

  • Structural elucidation: Combined application of LC-MS and NMR spectroscopy (particularly 1D and 2D experiments including COSY, HSQC, and HMBC) provides comprehensive structural information, including stereochemical configuration [7].

Functional Assay Protocols
  • Cytotoxicity assays: Standard protocols include MTT or XTT assays to assess cell viability after 24-72 hours of exposure to acetogenins. Leukemia cell lines (e.g., HL-60, MV4-11) are typically used at densities of 5-10 × 10³ cells/well in 96-well plates, with incubation periods of 48-72 hours [5].

  • Antimicrobial testing: Broth microdilution methods according to CLSI guidelines determine minimum inhibitory concentrations (MICs) against target bacteria like Listeria monocytogenes and Clostridium sporogenes [8]. Typical inoculum sizes are 5 × 10⁵ CFU/mL, with incubation at appropriate temperatures for 24-48 hours.

  • Mitochondrial function assays: Oxygen consumption rates (OCR) measured with Seahorse XF Analyzers or similar systems evaluate effects on oxidative phosphorylation. Cells are seeded in specialized microplates and basal OCR measured before and after compound addition [5].

  • Fatty acid oxidation inhibition: Radioisotopic methods using ¹⁴C-palmitate or fluorescent probes that detect β-oxidation intermediates can quantify suppression of fatty acid oxidation [5].

Bioactivities and Therapeutic Potential

Documented Biological Activities

Avocado acetogenins demonstrate a remarkable range of biological activities with potential therapeutic applications:

  • Anti-leukemia activity: Avocadyne exhibits selective cytotoxicity against leukemia cell lines, including MV4-11 AML cells, through dual inhibition of mitochondrial complex I and fatty acid oxidation [5]. This targeted activity against hematological malignancies represents one of the most promising therapeutic applications, with studies demonstrating potency in the low micromolar range.

  • Antimicrobial effects: Acetogenin-enriched extracts from avocado seeds show potent anti-clostridial activity, particularly against Clostridium sporogenes endospore germination and vegetative growth [8]. The compounds AcO-avocadenyne and AcO-avocadene demonstrate MIC values of 3.9-9.8 ppm, with a primarily bacteriostatic mechanism that shows remarkable stability under various food processing conditions.

  • Antioxidant properties: Several avocado acetogenins function as effective lipophilic antioxidants, protecting against lipid and protein oxidation in biological systems [8]. This activity suggests potential applications in mitigating oxidative stress-related pathologies.

  • Insecticidal and fungicidal activity: Naturally occurring acetogenins in avocado tissues provide chemical defense against herbivores and pathogens, with persin identified as a key mediator of these protective effects [1] [6].

Toxicity and Selectivity Considerations

The dual nature of avocado acetogenins as both potential therapeutics and toxins requires careful consideration:

  • Species-specific toxicity: Avocado consumption causes significant toxicity in some animal species (including birds, goats, sheep, and companion animals), with symptoms including respiratory distress, myocardial damage, and mastitis in lactating animals [6]. These toxic effects have been attributed primarily to persin, though comprehensive quantification in affected tissues remains limited.

  • Dose-dependent effects: Research demonstrates that biological responses to acetogenins follow biphasic patterns, with low concentrations potentially exhibiting beneficial bioactivities while higher concentrations trigger toxic effects [6]. This dose dependency underscores the importance of precise concentration control in potential therapeutic applications.

  • Metabolic fate: Preliminary investigations using synthesized labeled persin aim to determine absorption, distribution, metabolism, and excretion patterns [6]. These studies will provide critical insights into the compound's bioavailability, tissue accumulation, and potential metabolic activation or detoxification pathways.

Conclusion and Future Research Directions

Avocado acetogenins represent a chemically unique class of bioactive compounds with significant potential for various applications. The structure-activity relationship studies conducted to date have identified key structural features responsible for their biological effects, particularly the critical importance of the terminal unsaturation, carbon chain length, and stereochemistry. Their primary mechanism of action through mitochondrial targeting explains both their therapeutic potential and toxicity profiles.

Significant research gaps remain in our understanding of these compounds. Future studies should focus on:

  • Comprehensive toxicological profiling across different model systems
  • Detailed metabolic fate studies using labeled compounds
  • Development of synthetic analogs with improved therapeutic indices
  • Exploration of combination therapies with conventional treatments
  • Formulation strategies to enhance stability and bioavailability

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Avocadene 1-Acetate from Avocado By-Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocadene 1-Acetate and Avocado By-Products

This compound is a bioactive fatty alcohol ester belonging to the class of long-chain polyhydroxylated fatty alcohols (PFAs) predominantly found in avocado by-products. This specialized metabolite, along with its related compounds, has attracted significant scientific interest due to its diverse pharmacological potential, including demonstrated anti-cancer properties, anti-inflammatory effects, and antioxidant capabilities [1]. With global avocado production exceeding 8.98 million tons annually [2], substantial quantities of processing by-products (peel and seed representing 11-17% and 16% of fruit weight, respectively) are generated, creating both disposal challenges and valuable opportunities for bioactive compound recovery [3]. This document provides detailed application notes and standardized protocols for the extraction, characterization, and bioactivity assessment of this compound from underutilized avocado by-products, specifically targeting research and drug development applications.

The circular economy approach to avocado processing emphasizes valorization of waste streams, with avocado peel and seeds representing rich sources of diverse bioactive compounds beyond this compound, including phenolic acids, flavonoids, procyanidins, and tocopherols [4] [3]. Efficient extraction and characterization of these specialized metabolites require optimized methodologies that balance yield, reproducibility, and scalability while maintaining compound integrity. These protocols address the growing need for standardized procedures in this emerging research area, with particular emphasis on green extraction principles and analytical validation suitable for pharmaceutical development.

Chemical Characterization of this compound

This compound (CAS: 24607-09-8) is systematically named as 2,4-dihydroxyheptadec-16-en-1-yl acetate with the molecular formula C₁₉H₃₆O₄ and an average molecular weight of 328.4867 g/mol [5]. The compound is characterized by a 17-carbon aliphatic chain with specific structural features including a terminal double bond between positions 16-17, hydroxyl groups at positions 2 and 4, and an acetyl ester moiety at position 1 [5] [1]. This unique combination of functional groups contributes to both the compound's bioactivity and its physicochemical properties, including amphiphilicity that enables self-assembly at oil-water interfaces [1].

Table 1: Physicochemical Properties of this compound

Property Value Measurement Method/Reference
Molecular Formula C₁₉H₃₆O₄ FooDB [5]
Average Molecular Weight 328.4867 g/mol FooDB [5]
Melting Point 58-59°C Fisher-Johns apparatus [5]
Water Solubility 0.0034 g/L ALOGPS prediction [5]
logP 4.74 ALOGPS prediction [5]
pKa (Strongest Acidic) 14.3 ChemAxon prediction [5]
pKa (Strongest Basic) -2.7 ChemAxon prediction [5]
Hydrogen Bond Donor Count 2 FooDB [5]
Hydrogen Bond Acceptor Count 4 FooDB [5]
Rotatable Bond Count 17 FooDB [5]

The compound exhibits limited aqueous solubility but shows good solubility in organic solvents such as ethanol, ethyl acetate, and medium-chain triglycerides, making it suitable for formulation in lipid-based delivery systems [1]. Its amphiphilic nature enables interfacial activity, which has been exploited in the development of self-emulsifying drug delivery systems (SEDDS) [1]. This compound often co-occurs with its structural analog avocadyne (which contains an alkyne moiety instead of the alkene), and the 1:1 mixture known as avocatin B has been shown to exhibit enhanced bioactivity in several experimental models, potentially due to eutectic behavior that lowers the melting point and increases molecular disorder [1].

Bioactive Composition of Avocado By-Products

Avocado processing by-products, particularly peel and seeds, contain diverse bioactive compounds that vary significantly between varieties and maturation stages. The Hass variety, one of the most commercially important cultivars, has been extensively studied for its phenolic content and antioxidant capacity [4] [6] [3]. Beyond this compound, these matrices contain numerous specialized metabolites with demonstrated biological activities, creating opportunities for the extraction of multiple value-added compounds from the same starting material.

Table 2: Bioactive Compounds in Avocado By-Products

Avocado Part Major Bioactive Compounds Reported Concentration Reference
Peel Procyanidin B2, Epicatechin, Vanillic acid, 4-Hydroxyphenylacetic acid 44.24 mg GAE/g dw (TPC) [6] [3]
Seed trans-5-O-Caffeoyl-D-quinic acid, Procyanidin B1, Catechin, Epicatechin 786.08 mg QE/g dw (TFC) [6]
Seed Avocadene, Avocadyne, Polyhydroxylated fatty alcohols Varies with extraction method [1]
Peel δ-Tocopherol, Oleic acid, Linoleic acid Higher than pulp [2]

The maturation stage significantly impacts the phytochemical profile of avocado by-products. Unripe avocado peel has been shown to contain higher levels of certain phenolic compounds compared to ripe peel, with optimized extraction conditions yielding 44.24 mg GAE/g dw of total phenolic content, 786.08 mg QE/g dw of total flavonoids, and significant antioxidant capacity measured by multiple assays (DPPH: 564.82 μmTE/g dw, ABTS: 804.40 μmTE/g dw, FRAP: 1006.21 μmTE/g dw) [3]. The fatty acid composition of avocado peel is dominated by oleic acid (41.28-57.93%), followed by palmitic acid (19.90-29.45%) and linoleic acid (8.44-14.95%), with the peel containing higher total tocopherols compared to other fruit parts [2].

Extraction Protocols

Solvent Extraction Optimization

Ethanol-based extraction represents a green and scalable approach for recovering this compound and related bioactive compounds from avocado by-products. The following optimized protocol has been validated for both peel and seed materials:

  • Raw Material Preparation: Fresh avocado peels or seeds should be thoroughly washed with potable water to remove surface contaminants, frozen at -80°C, and lyophilized to preserve labile compounds. The dried material should be ground to a fine powder (particle size 0.5-1.0 mm) using a high-speed electric grinder and stored in vacuum-sealed bags at -18°C until extraction [6] [3].

  • Ethanol-Water Extraction: Combine 1 g of dried powder with 10 mL of ethanol/water mixture (80:20 v/v) in a sealed glass container. Sonicate the mixture in an ultrasonic bath (40 kHz frequency, 135 W RMS power) for 15 minutes at room temperature (25°C). Centrifuge at 5000 × g for 15 minutes and filter the supernatant through Whatman No. 1 filter paper [6]. The critical parameters to control are ethanol concentration (40-80%), temperature (49.3-60°C), and solvent-to-feed ratio (14.3:1 mL/g) [3].

  • Concentration and Storage: Concentrate the combined filtrates using a rotary evaporator at temperatures not exceeding 40°C to prevent thermal degradation of bioactive compounds. The concentrated extract can be freeze-dried for long-term storage at -80°C or directly used for further fractionation and analysis.

For industrial-scale applications, cold maceration represents a practical alternative: soak 600 g of dried powder in 3000 mL of ethanol or ethyl acetate (1:5 w/v) in sterile glass containers for 72 hours at room temperature (25 ± 2°C) with occasional shaking every 6-12 hours. Filter through double-layered muslin cloth followed by Whatman No. 1 filter paper, and concentrate using a rotary evaporator [7]. This method typically yields 8.29% for ethanolic extracts and 5.40% for ethyl acetate extracts [7].

Fractionation and Purification

Vacuum Liquid Chromatography (VLC) provides an efficient method for fractionating crude extracts to enrich this compound:

  • Pack a chromatography column with silica gel (60-120 mesh) as the stationary phase. Dissolve 10 g of concentrated crude extract in a minimal volume of ethanol and adsorb onto 5 g of silica gel for dry loading.
  • Elute using a sequential gradient of n-hexane:CHCl₃ (100:0 to 0:100), CHCl₃:EtOAc (100:0 to 0:100), and EtOAc:MeOH (100:0 to 0:100). Collect 100 mL eluate fractions and monitor by TLC using silica gel F₂₅₄ plates with chloroform:methanol (9:1 v/v) as the mobile phase [8].
  • Combine fractions with similar TLC profiles and evaporate to dryness. Further purification can be achieved using preparative HPLC with a C18 column and water-acetonitrile gradient elution.

Analytical Characterization Methods

HPLC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides robust quantification and identification of this compound in complex extracts:

  • Chromatographic Conditions: Use a reversed-phase C18 column (150 × 4.6 mm, 2.6 μm) maintained at 40°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient program: 0-5 min (5% B), 5-25 min (5-95% B), 25-30 min (95% B), 30-31 min (95-5% B), and 31-35 min (5% B) for column re-equilibration. The flow rate should be maintained at 0.4 mL/min with an injection volume of 10 μL [6].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following parameters: ion spray voltage 4500 V, source temperature 450°C, curtain gas 25 psi, nebulizer gas 50 psi, and heater gas 50 psi. Monitor this compound using Multiple Reaction Monitoring (MRM) transitions with m/z 329.3→211.2 for quantification and 329.3→293.3 for confirmation [5].

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for the analysis of volatile and semi-volatile compounds in avocado leaf extracts and fractionated samples:

  • Instrumental Parameters: Use an Agilent 7890 GC system equipped with an HP-5 MS column (30 m × 0.32 mm ID × 0.25 μm film thickness) and coupled to a 5975 MSD. Employ the following temperature program: initial temperature 80°C (hold 1 min), ramp 10°C/min to 240°C (hold 6 min). Use helium (99.99% purity) as the carrier gas at a constant flow rate of 1.0 mL/min with a split ratio of 1:50 and injection volume of 1 μL [7].

  • Compound Identification: Maintain the ion source temperature at 230°C and the quadrupole at 150°C. Acquire mass spectra in the range of m/z 40-500 with electron impact ionization at 70 eV. Identify this compound by comparing its retention time and mass spectrum with those of authentic standards and by matching experimental spectra with the NIST 14 library (match threshold ≥ 80%) [7].

FT-IR Spectroscopy

Fourier-Transform Infrared Spectroscopy provides complementary information about functional groups present in extracts:

  • Prepare samples using the KBr pellet method by homogenizing 1.0 mg of extract with 200 mg of spectroscopic grade KBr. Acquire spectra using a Buck Scientific M530 spectrophotometer equipped with a DTGS detector in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹ and 32 co-added scans [7].
  • Characteristic absorption bands for this compound include: hydroxyl (-OH) stretch at 3200-3600 cm⁻¹, carbonyl (C=O) stretch at 1730-1750 cm⁻¹ (ester), alkene (C=C) stretch at 1640-1670 cm⁻¹, and ester (C-O) stretches at 1150-1300 cm⁻¹ [7].

Bioactivity Assessment

Antioxidant Activity assays

Comprehensive assessment of antioxidant activity should include multiple complementary assays to address different mechanisms of action:

  • DPPH Radical Scavenging: Prepare a 0.1 mM methanolic solution of DPPH radical. Mix 50 μL of appropriately diluted extract with 1.0 mL of DPPH solution and dilute to 5.0 mL with methanol. Incubate for 20 minutes in darkness at 25°C and measure absorbance at 517 nm. Calculate scavenging activity as: % Scavenging = [(Ac - As)/Ac] × 100, where Ac is control absorbance and As is sample absorbance [8].

  • ABTS Radical Scavenging: Generate the ABTS radical cation by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate for 12-16 hours in darkness. Dilute with methanol to an absorbance of 0.700 ± 0.02 at 734 nm. Mix 10 μL of sample with 3 mL of ABTS solution, incubate for 6 minutes at room temperature, and measure absorbance at 734 nm [8].

  • FRAP Assay: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio. Incubate at 37°C for 10 minutes. Mix 100 μL of sample with 3 mL of FRAP reagent and incubate for 30 minutes at 37°C. Measure absorbance at 593 nm and express results as μmol Fe²⁺ equivalents per gram of sample [6].

Anti-inflammatory Assessment

Evaluate anti-inflammatory activity using cell-based assays:

  • Cell Culture: Maintain macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% antibiotics at 37°C in a 5% CO₂ atmosphere.
  • Nitric Oxide (NO) Inhibition: Seed cells at 1 × 10⁵ cells/well in 24-well plates and pre-treat with various concentrations of avocado peel extracts (0-100 μg/mL) for 2 hours. Stimulate with 1 μg/mL LPS and incubate for 24 hours. Measure NO production in culture supernatants using the Griess reagent [6].
  • Cytokine Analysis: Measure TNF-α levels in culture supernatants using commercial ELISA kits according to manufacturer protocols. Express inhibition as percentage reduction compared to LPS-stimulated controls [6].

Table 3: Biological Activities of Avocado By-Product Extracts

Bioactivity Assay Method Key Results Reference
Antioxidant DPPH radical scavenging IC₅₀ 4.221 mg/mL (avocado peel) [8]
Antioxidant ABTS radical scavenging IC₅₀ 0.855 mg/mL (avocado peel) [8]
Anti-inflammatory TNF-α suppression 459.3 pg/mL (Fuerte peel) [6]
Anti-inflammatory Nitric oxide inhibition 8.5 μM (Fuerte peel) [6]
Cytotoxic MTT assay (leukemia cells) Selective apoptosis induction [1]

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the extraction and analysis of this compound from avocado by-products:

workflow cluster_ext Extraction Methods cluster_ana Analytical Techniques start Avocado By-products (Peel & Seed) prep Material Preparation Washing, Freezing, Lyophilization start->prep grind Size Reduction Grinding to 0.5-1.0 mm powder prep->grind extraction Solvent Extraction Ethanol/Water (80:20), Sonication grind->extraction fractionation Fractionation VLC with silica gel extraction->fractionation analysis Analytical Characterization HPLC-MS/MS, GC-MS, FT-IR extraction->analysis Alternative fractionation->analysis bioassay Bioactivity Assessment Antioxidant, Anti-inflammatory analysis->bioassay formulation Formulation Development SEDDS, Microemulsions analysis->formulation For formulation bioassay->formulation results Data Analysis & Validation formulation->results

Diagram Title: this compound Extraction and Analysis Workflow

Formulation Considerations for Pharmaceutical Development

The development of effective delivery systems for this compound is essential due to its limited aqueous solubility and potential poor bioavailability. Self-emulsifying drug delivery systems (SEDDS) have shown particular promise:

  • SEDDS Formulation: Prepare a 1:1 (w/w) mixture of medium-chain triglycerides (e.g., Neobee M5) and polysorbate 80. Dissolve this compound (1-20 mg) in 100 μL of the oil/surfactant phase by heating to 75°C for 2 hours with continuous stirring. Add 900 μL of aqueous phase (PBS, pH 7.4) and vortex for 30 seconds to form fine oil-in-water microemulsions with droplet sizes as small as 20 nanometers [1].

  • Characterization: Determine droplet size distribution and polydispersity index using dynamic light scattering. Evaluate in vitro cytotoxicity in relevant cell lines (e.g., OCI-AML-2 for leukemia models) using MTT assays, comparing SEDDS formulations with conventional delivery systems [1].

The surface-active properties of this compound and related polyhydroxylated fatty alcohols enable their function as bioactive co-surfactants in microemulsion systems, potentially enhancing drug loading and delivery efficiency for combination therapies [1].

Conclusion and Future Perspectives

The protocols outlined in this document provide comprehensive methodologies for the extraction, characterization, and bioactivity evaluation of this compound from avocado processing by-products. The optimized ethanol-based extraction offers a green and scalable approach suitable for both research and potential industrial applications, while the comprehensive analytical workflows enable rigorous compound identification and quantification.

Future research should focus on scaling up the extraction processes using green chemistry principles, conducting more extensive in vivo pharmacokinetic and toxicological studies, and exploring synergistic effects between this compound and other bioactive compounds present in avocado by-products. Additionally, further investigation into the molecular mechanisms underlying its bioactivity, particularly its effects on specific pathways such as PI3K/Akt, mTOR, and AMPK signaling, would strengthen its therapeutic potential [9]. The integration of avocado by-product valorization into circular economy models presents exciting opportunities for sustainable pharmaceutical and nutraceutical development.

References

Theoretical HPLC Protocol for Avocadene 1-Acetate

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is proposed based on its physicochemical properties and common practices for analyzing similar natural products [1] [2]. This serves as a starting point for development and optimization.

1. Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of Avocadene 1-acetate standard and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol to obtain a 1 mg/mL stock solution [3].
  • Working Standards: Prepare a series of working standard solutions (e.g., 0.15, 0.375, 0.75, 1.5, 2.0 mg/mL) by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50, v/v) [4] [3].
  • Filtration: Filter all solutions through a 0.45 μm or 0.22 μm membrane filter (e.g., Teflon) before injection to remove particulate matter [3].

2. Recommended Chromatographic Conditions

  • Column: C18 (Octadecylsilane), 150 mm x 4.6 mm i.d., 5 μm particle size [4]. A core-shell column (2.7 μm) can be used for higher efficiency [3].
  • Mobile Phase: Gradient elution is recommended for optimal separation of potential impurities or related compounds.
    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water [4].
    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile [4].
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 70 | 30 | | 10 | 40 | 60 | | 15 | 40 | 60 | | 15.1 | 70 | 30 | | 20 | 70 | 30 |
  • Flow Rate: 1.0 mL/min [4].
  • Column Oven Temperature: 35 °C [3].
  • Detection Wavelength: 220 nm (based on its fatty alcohol ester structure and common chromophores; UV spectrum should be confirmed if a standard is available) [4].
  • Injection Volume: 20 μL [4].

Method Development and Validation Strategy

Since an official method does not exist, you will need to develop and validate one. The workflow below outlines this strategic process.

Start Start: Method Development MP_Selection Mobile Phase Selection (Buffer pH, Organic Modifier) Start->MP_Selection Column_Selection Column Screening (C18, C8, Phenyl) MP_Selection->Column_Selection Gradient_Opt Gradient Optimization (Time, %B) Column_Selection->Gradient_Opt Detector_Opt Detector Optimization (Wavelength, PDA) Gradient_Opt->Detector_Opt Validation Method Validation Detector_Opt->Validation End Validated HPLC Method Validation->End

Key Parameters to Optimize [2]:

  • Mobile Phase Composition: Test different buffers (e.g., phosphate, ammonium acetate) and organic modifiers (acetonitrile vs. methanol) to improve peak shape and resolution.
  • Gradient Profile: Adjust the slope and timing of the gradient to achieve optimal separation between this compound and any closely eluting impurities.
  • Column Chemistry: If separation is unsatisfactory on a C18 column, screen other columns like C8 or phenyl.

Once the method is developed, it must be validated. The table below outlines the core validation parameters and target criteria based on ICH guidelines [4] [3].

Validation Parameter Experimental Approach Target Criteria
Specificity Inject blank, standard, and sample. Check for interference at the analyte retention time. No interference from blank or impurities.
Linearity & Range Analyze a minimum of 5 concentrations in the expected range (e.g., 50-150% of target concentration). Correlation coefficient (r²) ≥ 0.997 [4].
Accuracy (Recovery) Spike known amounts of analyte into a sample matrix and calculate % recovery. Recovery between 98.0% and 102.0%.

| Precision | Repeatability: Multiple injections of the same sample on the same day. Intermediate Precision: Same test on different days, by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0% [4]. | | Sensitivity (LOD/LOQ) | Determine based on Signal-to-Noise ratio (S/N). | LOD: S/N ≈ 3:1, LOQ: S/N ≈ 10:1 [4]. | | Robustness | Deliberately vary parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min). | Method remains unaffected by small, deliberate changes. |

Application in Drug Delivery System Analysis

The developed HPLC method can be crucial for analyzing Avocadene and its derivatives in modern drug delivery systems. Research indicates that a 1:1 molar mixture of avocadene and avocadyne (Avocatin B) functions as a novel bioactive co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS) [5]. An HPLC method would be essential for:

  • Quantifying AVO within the SEDDS formulation.
  • Assessing the chemical stability of AVO when incorporated into the delivery system.
  • Monitoring drug encapsulation efficiency, as AVO-SEDDS have been shown to improve the encapsulation of poorly water-soluble drugs like naproxen and curcumin [5].

References

Comprehensive Application Notes and Protocols for Acetyl-CoA Carboxylase (ACC) Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ACC Biology and Therapeutic Relevance

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in the fatty acid synthesis pathway that catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This reaction represents the first committed step in de novo lipogenesis (DNL) and serves as a critical regulatory point in cellular metabolism. Two isoforms exist in mammals: ACC1 (cytosolic) primarily provides malonyl-CoA for fatty acid biosynthesis, while ACC2 (mitochondrial-associated) produces malonyl-CoA that inhibits carnitine palmitoyltransferase I (CPT-1), thereby regulating mitochondrial fatty acid β-oxidation [1] [2]. The pivotal role of ACC in coordinating lipid metabolism makes it an attractive therapeutic target for multiple disease areas, including nonalcoholic steatohepatitis (NASH), type 2 diabetes, obesity, and various cancers characterized by dysregulated lipogenesis [1] [3].

The development of ACC inhibitors has gained substantial momentum in recent years, with several candidates advancing to clinical trials. These inhibitors primarily function through two distinct mechanisms: allosteric inhibition of the biotin carboxylase (BC) domain or interference with dimerization of the ACC enzyme complex, which is essential for its catalytic activity [4]. ACC inhibition reduces hepatic steatosis by simultaneously suppressing DNL and enhancing mitochondrial β-oxidation, making it particularly relevant for metabolic diseases [1]. Additionally, many cancer cells demonstrate heightened lipogenic dependence, rendering them vulnerable to ACC inhibition, which disrupts membrane biosynthesis and energy storage required for rapid proliferation [5] [3].

Key Assay Types for ACC Inhibition Assessment

Researchers have developed a comprehensive suite of assays to evaluate ACC inhibition across enzymatic, cellular, and in vivo contexts. Each assay type provides complementary information about inhibitor potency, mechanism of action, and therapeutic potential. The table below summarizes the primary assay categories used in ACC inhibitor development:

Table 1: Key Assay Types for ACC Inhibition Profiling

Assay Category Specific Readouts Applications Key Advantages
Enzymatic Assays Malonyl-CoA production, ATP consumption, NADH oxidation Initial compound screening, mechanism of action studies High throughput, direct target engagement, controlled conditions
Cellular Efficacy De novo lipogenesis inhibition, proliferation assays, apoptosis markers Cellular potency, selectivity, predictive efficacy Physiological relevance, pathway engagement assessment
Functional Metabolic Oxygen consumption rate (OCR), extracellular acidification rate (ECAR), mitochondrial function Metabolic profiling, bioenergetic impact Real-time kinetics, comprehensive metabolic phenotyping
In Vivo Efficacy Hepatic steatosis reduction, liver enzyme improvement, tumor growth inhibition Preclinical therapeutic efficacy, safety assessment Integrated physiological response, translational relevance

The experimental workflow for comprehensive ACC inhibitor characterization typically progresses through multiple validation stages, as illustrated in the following diagram:

G ACC Inhibitor Characterization Workflow START Compound Library ENZYMATIC Enzymatic ACC Assays (Malonyl-CoA production) START->ENZYMATIC Primary screening CELLULAR Cellular Phenotyping (DNL, Proliferation, Apoptosis) ENZYMATIC->CELLULAR Confirmed inhibitors METABOLIC Metabolic Profiling (OCR, ECAR, Mitochondrial) CELLULAR->METABOLIC Mechanistic studies IN_VIVO In Vivo Efficacy (Animal models) METABOLIC->IN_VIVO Promising candidates HIT Lead Optimization IN_VIVO->HIT Therapeutic potential

Quantitative Data for ACC Inhibitors in Advanced Development

Several ACC inhibitors have demonstrated promising preclinical and clinical results. The following table summarizes key quantitative findings for leading ACC inhibitors across various experimental models:

Table 2: Efficacy Data for Selected ACC Inhibitors in Preclinical and Clinical Studies

Compound Model System Key Efficacy Parameters Results Reference
GS-0976 (Firsocostat) Patients with NASH (12 weeks) ≥30% reduction in MRI-PDFF 70% of patients [1]
GS-0976 (Firsocostat) Patients with NASH Reduction in liver stiffness (MRE) 9% reduction [1]
ND-630 Rat model of NAFLD Hepatic steatosis reduction 64% decrease [4]
ND-630 Rat model of NAFLD Insulin sensitivity improvement 43% increase [4]
ND-646 NSCLC mouse model (Kras;Trp53−/−) Tumor growth inhibition (monotherapy) 87% reduction [3]
ND-646 NSCLC mouse model (Kras;Trp53−/−) Tumor growth inhibition (with carboplatin) 91% reduction [3]
PF-05221304 (Clesacostat) Human clinical trial (NASH) Hepatic de novo lipogenesis Significant reduction [6]

The structural and functional relationships of ACC and its inhibitors can be visualized through the following pathway diagram, which illustrates the key metabolic processes affected by ACC inhibition:

G ACC Metabolic Pathway and Inhibition Sites ACC Acetyl-CoA Carboxylase (ACC1 & ACC2) MalonylCoA Malonyl-CoA ACC->MalonylCoA Rate-limiting step AcetylCoA Acetyl-CoA AcetylCoA->ACC Carboxylation FAS Fatty Acid Synthesis MalonylCoA->FAS Promotes Oxidation Mitochondrial Fatty Acid Oxidation MalonylCoA->Oxidation Inhibits CPT-1 (reduces β-oxidation) ACC_Inhibitor ACC Inhibitor (e.g., Firsocostat, ND-646) ACC_Inhibitor->ACC Inhibits

Experimental Protocols for Key ACC Inhibition Assays

Protocol for Cellular De Novo Lipogenesis Assessment

The measurement of de novo lipogenesis (DNL) in cultured cells provides a functional readout of ACC inhibition efficacy in a physiologically relevant context. This protocol has been optimized for cancer cell lines (e.g., glioblastoma, NSCLC) and primary hepatocytes [5] [3].

  • Cell Preparation: Plate appropriate cell type (U87 EGFRvIII glioblastoma cells, A549 NSCLC cells, or primary hepatocytes) in tissue culture-treated 96-well plates at a density of 1.5-2.0 × 10⁴ cells per well. Culture cells for 24 hours in complete medium (high glucose DMEM with 10% FBS, 4 mM glutamine, 1% penicillin/streptomycin) under standard conditions (37°C, 5% CO₂).
  • Compound Treatment: Replace medium with treatment medium containing 5% charcoal-stripped FBS and ACC inhibitor at desired concentrations (typically 0.1 nM to 10 μM). Include vehicle control (DMSO, typically ≤0.1%) and positive control (e.g., known ACC inhibitor such as TOFA). Incubate for 6-48 hours depending on experimental objectives.
  • Radiolabel Incorporation: Add [1-¹⁴C]-acetic acid sodium salt (0.5 μCi/well) or [¹⁴C]-glucose to treatment medium for the final 4-6 hours of compound incubation to measure lipid synthesis.
  • Lipid Extraction: Aspirate medium and wash cells twice with ice-cold PBS. Add 100 μL of hexane:isopropanol (3:2 v/v) to each well, incubate for 30 minutes at room temperature with gentle shaking. Transfer organic phase to scintillation vials.
  • Quantification: Add 3 mL of scintillation cocktail to each vial and measure radioactivity using a liquid scintillation counter. Normalize counts to protein content determined by BCA assay. Calculate % inhibition relative to vehicle control.
Protocol for Cellular Bioenergetics Profiling Using Seahorse Analyzer

Assessment of mitochondrial function and glycolytic activity provides crucial insights into the metabolic consequences of ACC inhibition, particularly the interplay between reduced lipogenesis and enhanced fatty acid oxidation [5].

  • Cell Preparation: Seed cells in Seahorse XF96 cell culture microplates at optimal density (typically 1.0-2.5 × 10⁴ cells/well depending on cell size) in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to achieve adequate attachment and spreading.
  • Compound Treatment: Replace medium with serum-free DMEM containing ACC inhibitor at target concentrations. Incubate for 4-24 hours depending on mechanism of action and cellular uptake kinetics.
  • Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose (for mitochondrial stress test) or 2 mM glutamine only (for glycolysis stress test). Adjust pH to 7.4 and warm to 37°C.
  • Mitochondrial Stress Test: Replace treatment medium with 180 μL assay medium. Load compounds into injection ports: Port A - oligomycin (1.5 μM final), Port B - FCCP (1.0 μM final), Port C - rotenone/antimycin A (0.5 μM final each). Run assay with 3 baseline measurements, 3 measurements after each injection (mix 3 min, wait 2 min, measure 3 min).
  • Data Analysis: Calculate key parameters: basal respiration (last baseline measurement minus non-mitochondrial respiration), ATP-linked respiration (last baseline measurement minus oligomycin response), maximal respiration (FCCP response minus non-mitochondrial respiration), and spare respiratory capacity (maximal respiration minus basal respiration).
Protocol for In Vivo Assessment in NASH Models

Evaluation of ACC inhibitors in animal models of nonalcoholic steatohepatitis provides critical preclinical data on efficacy and potential therapeutic utility [1] [4].

  • Animal Model Selection: Utilize appropriate rodent models of NASH such as methionine-choline deficient (MCD) diet-fed mice, Western diet-fed mice, or obese rodent models (ob/ob mice, Zucker fatty rats). Age-matched male animals (8-12 weeks) are typically used with n=8-12 per group.
  • Dosing Regimen: Administer ACC inhibitor (e.g., ND-630 at 2.5-10 mg/kg/day, GS-0976 at 5-20 mg/kg/day) or vehicle control via oral gavage for 4-12 weeks. Monitor body weight, food intake, and general health twice weekly.
  • Metabolic Assessments: Conduct glucose tolerance tests (IPGTT) and insulin tolerance tests (ITT) at baseline and study endpoint. For IPGTT, fast animals for 6 hours, administer glucose (2 g/kg i.p.), measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
  • Terminal Analyses: Collect blood samples for clinical chemistry (ALT, AST, triglycerides, cholesterol). Perfuse liver with ice-cold saline, excise and weigh. Divide liver for multiple analyses: flash-freeze portions for lipid biochemistry, preserve in 10% formalin for histology, snap-freeze for RNA/protein analysis.
  • Histological Assessment: Embed formalin-fixed liver in paraffin, section at 5 μm thickness, stain with H&E and Picrosirius Red. Score for NAFLD Activity Score (NAS) including steatosis (0-3), inflammation (0-3), and ballooning (0-2). Quantify fibrosis area using image analysis software.

Emerging Applications in Cancer Therapeutics

ACC inhibition has emerged as a promising therapeutic strategy for various cancers characterized by dysregulated lipogenesis. In non-small cell lung cancer (NSCLC) models, the ACC inhibitor ND-646 demonstrated profound tumor growth inhibition (87% as monotherapy, 91% in combination with carboplatin) in genetically engineered mouse models (Kras;Trp53−/−) [3]. Similarly, in glioblastoma multiforme, the dual ACC1/ACC2 inhibitor significantly reduced cellular proliferation and de novo lipogenesis in U87 EGFRvIII cells, which display heightened lipogenic dependence compared to their wild-type counterparts [5].

The mechanistic basis for ACC inhibition in cancer therapeutics involves disruption of multiple metabolic pathways essential for tumor growth and survival:

  • Lipid Deprivation: Rapidly proliferating cancer cells require substantial membrane biogenesis, which depends on continuous fatty acid synthesis. ACC inhibition reduces malonyl-CoA production, thereby limiting the substrate pool for fatty acid synthase (FASN)-mediated generation of palmitate and subsequent longer-chain fatty acids [3].
  • Energetic Stress: By reducing malonyl-CoA levels, ACC inhibition alleviates the suppression of CPT-1-mediated fatty acid oxidation, shifting cellular metabolism toward lipid catabolism. This creates an energetic imbalance that compromises the cell's ability to maintain ATP levels, particularly under conditions of high metabolic demand [5].
  • Oxidative Stress Enhancement: Altered lipid metabolism following ACC inhibition increases cellular reliance on glucose metabolism and mitochondrial oxidative phosphorylation, potentially elevating reactive oxygen species (ROS) production and inducing oxidative damage [5].
  • Apoptosis Induction: The combined metabolic disruptions ultimately activate programmed cell death pathways, as evidenced by increased caspase-3/7 activity in ACC inhibitor-treated cancer cells [5].

Conclusion and Future Perspectives

The development of robust ACC inhibition assays has been instrumental in advancing therapeutic candidates for metabolic diseases and cancer. The protocols outlined herein provide a comprehensive framework for evaluating ACC inhibitors across enzymatic, cellular, and in vivo contexts. Key considerations for future assay development include improving metabolic flux assessments using stable isotope tracers, implementing high-content imaging for morphological changes, and developing integrated omics approaches to capture system-wide responses to ACC inhibition.

The promising clinical results from ACC inhibitors like firsocostat in NASH patients highlight the translational potential of this target class [1]. Future directions will likely focus on combination therapies that simultaneously target complementary metabolic pathways, such as pairing ACC inhibitors with FASN inhibitors or chemotherapeutic agents to enhance efficacy and overcome potential resistance mechanisms [4] [3]. Additionally, the application of computational approaches for ACC inhibitor design, including structure-based drug discovery and assessment of water energetics in the binding site, represents a cutting-edge methodology that accelerated the development of clinical candidates like ND-630 [4].

References

Comprehensive Application Notes & Protocols: Anthelmintic Activity of Avocadene 1-Acetate Against Parasitic Nematodes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Helminth infections represent a massive global health burden, affecting nearly 1.5 billion people worldwide and causing significant economic losses in livestock production exceeding $80 billion annually [1]. The limited arsenal of available anthelmintic drugs, coupled with rising resistance across parasitic nematode species, has created an urgent need for new therapeutic compounds with novel mechanisms of action [1] [2]. Natural products have historically been valuable sources of anthelmintic agents, exemplified by the discovery of ivermectin from soil bacteria, and plants represent a particularly promising resource as they have evolved numerous defense molecules against pathogens [1].

Avocadene 1-acetate is a 17-carbon fatty alcohol/acetate compound derived from avocado (Persea americana) that has recently emerged as a promising anthelmintic candidate [1] [3]. This compound belongs to a class of avocado-derived fatty alcohols/acetates (AFAs) that exhibit potent activity against multiple parasitic nematode species, including Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, and multidrug-resistant strains of Haemonchus contortus [1]. Unlike many existing anthelmintics that target neuronal signaling or microtubule function, This compound represents a novel chemotype that inhibits lipid metabolism through a distinct molecular mechanism, making it particularly valuable for addressing drug-resistant infections [1].

Chemical Properties & Mechanism of Action

Chemical Characteristics

This compound (chemical name: 2,4-dihydroxyheptadec-16-en-1-yl acetate) is a long-chain fatty alcohol with a molecular formula of C₁₉H₃₆O₄ and a molecular weight of 328.4867 g/mol [3]. The compound features a 17-carbon aliphatic chain with hydroxyl groups at positions 2 and 4, and an acetate ester at position 1, while the terminal carbon (position 16) contains an unsaturated olefinic group [1] [3]. This specific molecular architecture appears critical for its biological activity, as structurally related compounds with furan rings (avocadenofuran and avocadynofuran) show no anthelmintic activity at concentrations up to 100 μM [1].

The physicochemical properties of this compound include a predicted logP of 4.74, indicating high lipophilicity, and low water solubility (0.0034 g/L) [3]. These characteristics likely facilitate its ability to penetrate biological barriers such as the nematode eggshell and cuticle, which has been experimentally verified through NMR studies showing significant accumulation within C. elegans embryos and larvae following treatment [1]. The compound's melting point ranges between 58-59°C, and it exhibits optical activity with a specific rotation of [α]²⁵D -6.7 (in CHCl₃) [3].

Molecular Mechanism

The primary molecular target of this compound and related AFAs is POD-2, an acetyl-CoA carboxylase (ACC) that serves as the rate-limiting enzyme in lipid biosynthesis [1]. This discovery emerged from genetic and biochemical tests in C. elegans that demonstrated:

  • ACC inhibition leads to disruption of mitochondrial respiration and increased reactive oxygen species (ROS) production
  • Subsequent mitochondrial damage and energy depletion ultimately cause paralysis and death across all developmental stages
  • The compound effectively penetrates the protective eggshell of embryos, inducing rapid developmental arrest [1]

This mechanism represents a novel target pathway for anthelmintic intervention, distinct from existing drug classes such as benzimidazoles (targeting β-tubulin), macrocyclic lactones (targeting glutamate-gated chloride channels), or imidazothiazoles (targeting nicotinic acetylcholine receptors) [1]. The targeting of lipid metabolism is particularly significant as nematodes lack de novo cholesterol biosynthesis and rely heavily on coordinated fatty acid metabolism for energy storage, membrane biosynthesis, and signaling molecules throughout their life cycles.

Quantitative Efficacy Data

Efficacy Across Nematode Species

Table 1: Efficacy of this compound Against Various Nematode Species

Nematode Species Life Stage Assay Type Efficacy (IC₅₀/LD₅₀) Reference
Caenorhabditis elegans L1 larvae Developmental arrest ~10-20 μM [1]
Caenorhabditis elegans Adult Survival assay ~10-20 μM [1]
Caenorhabditis elegans Embryos Egg hatch inhibition ~10-20 μM [1]
Pristionchus pacificus Embryos Egg hatch inhibition ~10-20 μM [1]
Haemonchus contortus (multidrug-resistant UGA strain) Larvae Motility/development Significant efficacy [1]
Brugia pahangi Not specified Nematocidal activity Significant efficacy [1]
Teladorsagia circumcincta Not specified Nematocidal activity Significant efficacy [1]
Heligmosomoides polygyrus Not specified Nematocidal activity Significant efficacy [1]
Heligmosomoides polygyrus In vivo mouse infection Parasite burden reduction Significant efficacy [1]
Comparative Potency Against Developmental Stages

Table 2: Stage-Specific Effects of this compound in C. elegans

Developmental Stage Assay Duration Primary Phenotype Secondary Effects Potency Relative to Other Stages
Embryos 15 hours Developmental arrest Failure to hatch High potency (IC₅₀ ~10-20 μM)
L1/L2 Larvae 24-48 hours Developmental arrest Growth retardation High potency (IC₅₀ ~10-20 μM)
L3/L4 Larvae 24-48 hours Developmental delay Sexual maturation defects Moderate to high potency
Young Adults 24-72 hours Paralysis → Death Reduced fecundity High potency (LD₅₀ ~10-20 μM)
Gravid Adults 24-72 hours Paralysis → Death Egg retention Moderate potency
Structure-Activity Relationship Insights

Table 3: Efficacy Comparison Among Avocado-Derived Compounds

Compound Name Chemical Features Relative Potency Key Characteristics
This compound 17-carbon, olefinic, acetate High Used as reference standard
Avocadyne acetate 17-carbon, acetylenic, acetate High Slightly higher potency than non-acetate
Avocatin A Mixture of acetate forms High Similar potency to individual acetates
Avocadene 17-carbon, olefinic, no acetate Moderate ~2-3x less potent than acetate form
Avocadyne 17-carbon, acetylenic, no acetate Moderate ~2-3x less potent than acetate form
Avocatin B Mixture of non-acetate forms Moderate Weaker than acetate mixtures
Avocadenofuran Furan ring, no acetate Inactive No activity at 100 μM
Avocadynofuran Furan ring, acetylenic, no acetate Inactive No activity at 100 μM

Experimental Protocols

Egg Hatch Assay Protocol

The egg hatch assay evaluates compound effects on embryonic development and represents one of the most sensitive indicators of anthelmintic activity [1] [4].

Materials & Reagents:

  • Synchronized C. elegans N2 strain eggs (or target parasitic nematode eggs)
  • S medium: 100 mM NaCl, 50 mM potassium phosphate pH 6.0, 10 mM potassium citrate, 10 mM trace metals, 3 mM CaCl₂, 3 mM MgSO₄, 1% cholesterol in ethanol [4]
  • This compound stock solution (10 mM in DMSO)
  • 96-well flat-bottom tissue culture plates
  • E. coli OP50 strain (optional food source)
  • Inverted microscope with phase contrast capability

Procedure:

  • Egg synchronization: Collect gravid hermaphrodites using M9 buffer and dislodge from agar plates with gentle pipetting. Transfer to 15 mL Falcon tube and centrifuge at 800 × g for 1 minute. Resuspend worm pellet in 3.5 mL total volume. Add 1.5 mL lysing solution (1:1 mixture of 5% NaClO and 1N NaOH) and shake gently for 5 minutes until worm bodies dissolve. Centrifuge at 800 × g for 1 minute, remove lysing solution, and wash egg pellet 3× with 5 mL M9 buffer [4].

  • Egg plating: Transfer approximately 30 eggs per well into 96-well plate containing 200 μL S medium. Identify embryonic stages (preferentially gastrula stage) using inverted microscope to establish baseline development [4].

  • Compound treatment: Add this compound to achieve final concentrations ranging from 1-100 μM (including DMSO vehicle controls). Incubate for 15 hours at 20°C in BOD incubator [4].

  • Assessment: Count hatched and unhatched eggs using light microscopy. Calculate percentage hatch inhibition relative to vehicle controls. Include triplicates of six independent experiments for statistical analysis [4].

Troubleshooting Tips:

  • Gastrula-stage embryos should be predominant for consistent results
  • DMSO concentration should not exceed 1% in final treatment
  • If using parasitic nematode eggs, species-specific incubation temperatures may be required
Larval Development Assay

The larval development assay assesses compound effects on post-embryonic development and growth.

Materials & Reagents:

  • Synchronized L1 larvae (prepared as in Section 4.1, step 1)
  • S medium supplemented with E. coli OP50
  • This compound stock solution (10 mM in DMSO)
  • 96-well flat-bottom tissue culture plates
  • BOD incubator maintained at 20°C

Procedure:

  • Larval preparation: Following egg synchronization, incubate eggs in S medium with E. coli under gentle agitation for 15 hours at 20°C to produce synchronized L1/L2 larvae. Alternatively, hatch eggs in absence of food to arrest development at L1 stage [4].

  • Larval adjustment: Adjust concentration to 20 larvae/50 μL in S medium. Transfer to 96-well plates containing S medium supplemented with heat-killed E. coli (approximately 2 × 10³ bacteria/mL) and respective concentrations of this compound [4].

  • Incubation and assessment: Incubate for 24 hours at 20°C. Score larval development based on morphological criteria: L1/L2 (small, no vulval development), L3/L4 (intermediate size, vulval development visible), young adults (larger, no eggs), gravid adults (eggs visible) [4].

  • Data analysis: Calculate percentage developmental arrest at each stage relative to vehicle controls. Determine IC₅₀ values using non-linear regression analysis of dose-response data.

Adult Motility and Survival Assay

Materials & Reagents:

  • Synchronized adult nematodes (prepared by incubating synchronized eggs for 3 days at 20°C on NGM plates seeded with E. coli OP50)
  • S medium supplemented with E. coli OP50
  • This compound stock solutions
  • 96-well flat-bottom tissue culture plates
  • Inverted microscope

Procedure:

  • Adult collection: Harvest adult worms by washing NGM plates with 5 mL M9 buffer to dislodge worms. Centrifuge at 800 × g for 5 minutes in Falcon tube. Wash pellet three times with M9 buffer [4].

  • Compound exposure: Transfer thirty adult nematodes per well into 96-well plate containing 200 μL S medium supplemented with E. coli (heat-killed to prevent bacterial overgrowth). Add this compound at desired concentrations (typically 1-100 μM range) [4].

  • Incubation and monitoring: Incubate at 20°C for up to 72 hours. Assess motility and survival at 12-hour intervals. Score motility on standardized scale (0 = no movement, 1 = minimal movement, 2 = slow movement, 3 = normal movement). Define death as complete lack of movement in response to mechanical stimulus [1].

  • Data collection: Record percentage motility reduction and mortality at each time point. Generate time-response and dose-response curves to determine IC₅₀ and LD₅₀ values.

Visualization with Graphviz

Experimental Workflow Diagram

Experimental Workflow for Anthelmintic Assessment Start Start with gravid C. elegans or parasitic nematodes Sync Synchronization (Lysing solution treatment) Start->Sync Eggs Collect synchronized eggs Sync->Eggs ThreePaths Three Parallel Experimental Paths Eggs->ThreePaths A1 Plate ~30 eggs/well in 96-well plate ThreePaths->A1 Path 1 B1 Hatch eggs to obtain L1/L2 larvae ThreePaths->B1 Path 2 C1 Culture to adulthood (3 days at 20°C) ThreePaths->C1 Path 3 Subgraph1 Egg Hatch Assay A2 Add this compound (1-100 µM) A1->A2 A3 Incubate 15h at 20°C A2->A3 A4 Score hatch percentage A3->A4 DataAnalysis Data Analysis (IC₅₀/LD₅₀ calculation) A4->DataAnalysis Subgraph2 Larval Development Assay B2 Adjust to 20 larvae/50µL B1->B2 B3 Add compound + E. coli B2->B3 B4 Incubate 24h at 20°C B3->B4 B5 Score developmental stages B4->B5 B5->DataAnalysis Subgraph3 Adult Motility/Survival Assay C2 Collect 30 adults/well C1->C2 C3 Add compound + E. coli C2->C3 C4 Monitor up to 72h C3->C4 C5 Score motility & survival C4->C5 C5->DataAnalysis

Diagram 1: Comprehensive experimental workflow for assessing anthelmintic activity of this compound across multiple nematode life stages

Mechanism of Action Pathway

Molecular Mechanism of this compound AFA This compound (C₁₉H₃₆O₄) Penetration Penetrates cuticle/eggshell AFA->Penetration ACC Inhibits POD-2 (Acetyl-CoA Carboxylase) Penetration->ACC FAS Disrupts fatty acid biosynthesis ACC->FAS Mitochondria Mitochondrial dysfunction FAS->Mitochondria ROS Increased ROS production Mitochondria->ROS Energy ATP depletion Mitochondria->Energy Embryos Embryonic developmental arrest ROS->Embryos Larvae Larval growth arrest ROS->Larvae Adults Adult paralysis → death ROS->Adults Energy->Adults

Diagram 2: Molecular mechanism of this compound-mediated nematode toxicity through inhibition of lipid metabolism

Discussion & Research Applications

Research Applications

The discovery of This compound as a potent anthelmintic with a novel mechanism of action opens several promising research avenues:

  • Lead compound optimization: The core structure of this compound provides opportunities for medicinal chemistry optimization to enhance potency, reduce potential mammalian cytotoxicity, and improve pharmaceutical properties. The marked difference in activity between acetate and non-acetate forms suggests specific structure-activity relationships that can be further exploited [1].

  • Combination therapies: Given its unique target (lipid metabolism via ACC inhibition), this compound presents excellent potential for combination therapy with existing anthelmintics that have different mechanisms of action. This approach could help overcome resistance and extend the lifespan of current anthelmintic drugs.

  • Agricultural applications: The efficacy against veterinary parasitic nematodes, including multidrug-resistant Haemonchus contortus, suggests immediate applications in livestock and agriculture where parasitic nematodes cause substantial economic losses [1] [2].

  • Formulation development: The lipophilic nature of this compound necessitates specialized formulation approaches. Self-emulsifying drug delivery systems (SEDDS) have shown promise for improving the delivery of avocado-derived polyols, potentially enhancing their bioavailability and efficacy [5].

Considerations for Therapeutic Development

Several important considerations emerge from the current research on this compound:

  • Therapeutic index: While the compound shows low toxicity in human cell lines at anthelmintic concentrations, comprehensive mammalian toxicity studies are needed to establish a favorable therapeutic index [1]. Related compounds in the avocado polyol family have shown tissue-specific bioactivities in mammalian systems that require careful evaluation [5].

  • Spectrum of activity: The demonstrated efficacy against phylogenetically diverse nematode species suggests broad-spectrum potential, but testing against additional clinically relevant parasites is warranted [1].

  • Resistance potential: As with any new antimicrobial, the potential for resistance development should be proactively monitored. The targeting of a metabolic enzyme rather than a neuronal target may influence resistance development patterns.

  • Environmental considerations: For agricultural applications, the environmental fate and ecotoxicological profile of this compound and its derivatives would need characterization.

Conclusion

This compound represents a promising new anthelmintic chemotype with demonstrated efficacy across multiple nematode species and developmental stages. Its novel mechanism of action targeting lipid metabolism through inhibition of acetyl-CoA carboxylase addresses a critical need for compounds that can overcome existing drug resistance mechanisms. The detailed protocols and comprehensive data presented in these Application Notes provide researchers with the necessary tools to further explore this compound's potential and advance its development as a much-needed addition to the anthelmintic arsenal.

References

Comprehensive Application Notes and Protocols: Investigating Avocadene 1-Acetate Effects on Lipid Metabolism in C. elegans

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocadene 1-Acetate and Its Research Significance

This compound is a 17-carbon fatty alcohol derivative isolated from avocado (Persea americana) that has recently emerged as a compound of significant interest in lipid metabolism research and anthelmintic discovery. This natural product belongs to a class of avocado-derived fatty alcohols/acetates (AFAs) that exhibit potent nematocidal activity against various nematode species, including Caenorhabditis elegans and several parasitic helminths [1]. The compound's chemical structure features a 17-carbon chain with hydroxyl groups at positions 2 and 4, and an acetate group at position 1, creating an amphiphilic molecule that can interact with biological membranes and penetrate protective barriers such as the nematode eggshell [1] [2].

The research significance of this compound stems from its novel mechanism of action targeting lipid biosynthesis, specifically through inhibition of the rate-limiting enzyme acetyl-CoA carboxylase, encoded by the pod-2 gene in C. elegans [1]. With growing resistance to current anthelmintic drugs and the urgent need for new therapeutic options for human metabolic diseases, this compound represents a promising chemical scaffold for both anti-obesity and anti-parasitic applications [3] [1]. The compound's ability to affect all developmental stages of nematodes—from embryos to adults—further enhances its research utility [1].

Chemical and Physical Properties of this compound

This compound (CAS Number: 24607-09-8) is a long-chain fatty alcohol with the systematic IUPAC name 2,4-dihydroxyheptadec-16-en-1-yl acetate and chemical formula C₁₉H₃₆O₄ [2]. Its molecular weight is 328.4867 g/mol, and it features a terminal olefinic group at the C-16 position, which contributes to its biological activity [1] [2]. The compound is characterized by moderate hydrophobicity with a predicted logP of 4.74, contributing to its ability to cross biological membranes while maintaining sufficient aqueous solubility (0.0034 g/L) for experimental testing in aqueous systems [2].

The compound's amphiphilic nature—possessing both hydrophilic (hydroxyl and acetate groups) and hydrophobic (long aliphatic chain) regions—likely facilitates its interaction with biological membranes and intracellular targets. Its chemical structure includes two hydrogen bond donor sites and three hydrogen bond acceptor sites, with a polar surface area of 66.76 Ų [2]. Experimental data indicate a melting point of 58-59°C and a specific optical rotation of [α]²⁵D -6.7 (in CHCl₃) [2]. These physicochemical properties are essential considerations for designing experimental formulations and delivery methods in C. elegans assays.

Anthelmintic Activity and Efficacy Profiles

This compound demonstrates broad-spectrum nematocidal activity against multiple nematode species, making it a promising candidate for anthelmintic development. Research has shown efficacy against veterinary parasitic nematodes including Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, and multidrug-resistant strains of Haemonchus contortus [1]. In H. polygyrus-infected mice, AFA treatment showed significant efficacy, supporting its potential for translational applications [1].

In C. elegans, this compound affects all developmental stages, causing paralysis, impaired mitochondrial respiration, increased reactive oxygen species production, and mitochondrial damage [1]. Notably, the compound penetrates the protective eggshell barrier and induces rapid developmental arrest in embryos, suggesting that it can target multiple life cycle stages of parasitic nematodes, which is particularly valuable for addressing persistent infections [1].

Table 1: Efficacy of this compound Against C. elegans Developmental Stages

Developmental Stage Observed Effects Potency (LD₅₀) Assay Method
Embryos Developmental arrest, reduced hatching ~10 µM Egg hatching assay
L1 larvae Arrested development, reduced growth 5-20 µM Liquid development assay
Adult worms Paralysis, reduced viability 10-50 µM Survival assay

Compared to conventional anthelmintics, this compound shows a distinct activity profile. While albendazole, mebendazole, and levamisole had no effect on egg hatching in C. elegans, and praziquantel and ivermectin showed only partial inhibition (25% reduction), this compound and related AFAs caused dose-dependent complete arrest of embryonic development [1]. This superior efficacy against embryonic stages highlights its potential for overcoming limitations of current anthelmintics.

Mechanism of Action: Targeting Lipid Biosynthesis

Molecular Target Identification

The primary molecular target of this compound in C. elegans is POD-2, an acetyl-CoA carboxylase (ACC) that serves as the rate-limiting enzyme in lipid biosynthesis [1]. ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in de novo fatty acid synthesis [1]. This target was identified through a combination of genetic and biochemical approaches, including resistance mapping and enzymatic assays [1]. The inhibition of this crucial metabolic enzyme explains the profound effects on lipid metabolism and overall energy homeostasis observed in treated nematodes.

Downstream Metabolic Consequences

Inhibition of POD-2 by this compound triggers a cascade of metabolic disruptions including:

  • Reduced malonyl-CoA production, limiting substrate for fatty acid synthesis
  • Depletion of cellular lipid stores as observed by lipid staining and biochemical quantification
  • Impaired mitochondrial respiration and increased reactive oxygen species (ROS) production
  • Mitochondrial damage and disruption of energy metabolism
  • Altered membrane composition and fluidity due to impaired fatty acid synthesis

The central role of acetyl-CoA carboxylase in metabolic regulation makes it an attractive target for metabolic manipulation. The conservation of this enzyme across species, with approximately 70% of C. elegans lipid metabolism genes having human orthologs, enhances the translational potential of findings from nematode models [3] [4].

Genetic Evidence

Genetic studies support the mechanism of action, with mutations in *pod-2* conferring resistance to this compound effects [1]. Furthermore, the observation that the compound affects all developmental stages aligns with the essential role of lipid biosynthesis throughout the nematode life cycle. The specificity of the interaction is demonstrated by the lack of activity of structurally related compounds such as avocadenofuran and avocadynofuran, which contain a furan ring instead of the terminal olefinic group [1].

G AFA This compound (AFA) POD2 POD-2 Inhibition (Acetyl-CoA Carboxylase) AFA->POD2 MalonylCoA Reduced Malonyl-CoA POD2->MalonylCoA Mitochondria Mitochondrial Dysfunction POD2->Mitochondria Energy stress FAS Impaired Fatty Acid Synthesis MalonylCoA->FAS Lipids Depleted Lipid Stores FAS->Lipids Outcomes Developmental Arrest & Mortality Lipids->Outcomes ROS Increased ROS Production Mitochondria->ROS ROS->Outcomes

Figure 1: Mechanism of Action of this compound in C. elegans. The diagram illustrates the molecular targeting of POD-2 (acetyl-CoA carboxylase) and subsequent metabolic consequences leading to developmental arrest and mortality.

Experimental Protocols for Lipid Metabolism Assessment

C. elegans Cultivation and Compound Exposure

Synchronized populations of C. elegans are essential for reproducible lipid metabolism assays. The following protocol ensures consistent developmental staging:

  • Maintain C. elegans on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C [5].
  • Synchronize populations by collecting gravid adults (60-65 hours old at 20°C) and allowing them to lay eggs for 6-8 hours on NGM plates seeded with OP50 [5].
  • Collect eggs using hypochlorite disruption (0.5 N NaOH and 1% NaOCl) followed by washing with M9 buffer [5] [6].
  • Incubate eggs in M9 buffer for 18-20 hours at 20°C to obtain synchronized L1 larvae [5].
  • Spot L1 larvae on NGM OP50 plates (300-400 worms per plate) and propagate at 20°C until desired developmental stage [5].
  • Prepare compound by dissolving this compound in appropriate solvent (DMSO or ethanol) and incorporate into NGM agar or bacterial food source.
  • Expose worms to compound by transferring synchronized larvae or young adults to treated plates.

For liquid culture assays, add this compound directly to S-basal medium containing E. coli OP50 as food source [1]. Optimal concentration ranges for experimental testing are 1-100 µM, with specific dose-dependent effects observed across this range [1].

Total Triglyceride Quantification Protocol

Biochemical quantification of triglycerides provides sensitive measurement of stored fats with picomolar sensitivity [5]. This method detects subtle changes not always discernible by microscopy techniques.

Table 2: Triglyceride Quantification Reagents and Parameters

Component Specifications Purpose
BioVision Kit K622 Fluorometric TAG measurement
Triglyceride Assay Buffer Provided in kit Reaction medium
Triglyceride Probe Provided in kit Fluorescent detection
Lipase Provided in kit TAG hydrolysis
Sample Size 1000-5000 worms Sufficient biomass
Detection Ex/Em=535/587 nm Fluorescence measurement

Procedure:

  • Collect worms at young adult stage (45-48 hours after L1 seeding) in 15 ml graduated centrifuge tube using M9 buffer [5].
  • Wash worms twice with 10 ml M9 buffer, keeping samples on ice.
  • Transfer approximately 1000 worms to a 1.5 ml microfuge tube and pellet by brief centrifugation.
  • Resuspend worm pellet in 200 µl of 5% NP-40 solution.
  • Disrupt worms by sonication (3 pulses of 10 seconds each on ice) or freeze-thaw cycles.
  • Heat samples to 80-100°C for 5 minutes, then cool to room temperature.
  • Repeat heating and cooling cycle once more to ensure complete triglyceride extraction.
  • Centrifuge at 18,000 × g for 5 minutes to remove insoluble debris.
  • Transfer supernatant to new tube for analysis.
  • Set up reactions in 96-well flat bottom black fluorescent reading plates:
    • 2 µl sample + 48 µl Triglyceride Assay Buffer
    • 2 µl lipase + 48 µl Triglyceride Assay Buffer (lipase control)
    • 2 µl standard + 48 µl Triglyceride Assay Buffer (standard curve)
  • Add 50 µl Triglyceride Probe to each well followed by 2 µl Triglyceride Enzyme Mix.
  • Incubate at 37°C for 30-60 minutes protected from light.
  • Measure fluorescence at Ex/Em=535/587 nm.
  • Calculate triglyceride content by comparing to standard curve, normalized to total protein content or worm number.

This protocol enables quantification of absolute triglyceride levels rather than relative changes, providing superior sensitivity to staining methods for detecting subtle metabolic alterations [5].

Lipid Staining and Visualization Techniques

Lipid droplet visualization provides spatial information about fat distribution within tissues. The following protocols are widely used in C. elegans research:

Oil Red O Staining Protocol:

  • Prepare staining solution by dissolving Oil Red O powder in 60% isopropanol to 0.5% w/v, then filter through 0.45 µm filter.
  • Collect worms and wash 3 times with M9 buffer + 0.01% Triton X-100.
  • Fix worms in 40% isopropanol for 5 minutes.
  • Incubate with Oil Red O working solution for 2 hours with gentle rocking.
  • Wash with M9 buffer + 0.01% Triton X-100 until supernatant is clear.
  • Mount worms on slides for microscopy.
  • Quantify staining intensity using image analysis software such as ImageJ.

Nile Red Staining Protocol:

  • Prepare stock solution of Nile Red (1 mg/ml in acetone).
  • Add Nile Red directly to NGM plates to final concentration of 0.05-0.1 µg/ml before pouring, OR add to bacterial food source.
  • Grow worms on Nile Red-containing plates through development.
  • Wash worms with M9 buffer before imaging.
  • Image using fluorescence microscopy with appropriate filters (Ex/Em ~480/525 nm for neutral lipids).

Note: Nile Red has limitations as worms may treat it as a xenobiotic and partition it into degradative compartments, potentially complicating interpretation [7]. Oil Red O generally provides more reliable quantification of lipid stores.

Fatty Acid Composition Analysis by GC-MS

Comprehensive lipid profiling provides detailed information about fatty acid composition changes in response to this compound treatment:

  • Collect treated worms and wash thoroughly with M9 buffer.
  • Homogenize worms in chloroform:methanol (2:1 v/v) mixture.
  • Extract total lipids by Folch method with repeated solvent extraction.
  • Derivatize fatty acids to methyl esters (FAMEs) using BF₃-methanol.
  • Analyze FAMEs by gas chromatography-mass spectrometry (GC-MS) with appropriate standards.
  • Identify fatty acids by retention time and mass spectral comparison to standards.
  • Quantify relative abundance of different fatty acid species.

This approach can detect specific alterations in fatty acid composition, including changes in monounsaturated fatty acids, polyunsaturated fatty acids, and saturated fatty acids, providing mechanistic insights into metabolic consequences of this compound treatment [8] [7].

G Start Synchronized C. elegans Exposure This compound Exposure (1-100 µM) Start->Exposure Assessment Metabolic Assessment Exposure->Assessment Phenotype Phenotypic Assessment Exposure->Phenotype TAG Triglyceride Quantification Assessment->TAG Staining Lipid Staining (Oil Red O/Nile Red) Assessment->Staining GCMS Fatty Acid Analysis (GC-MS) Assessment->GCMS Development Development/Growth Phenotype->Development Viability Viability/Respiration Phenotype->Viability Egg Egg Hatching Phenotype->Egg

Figure 2: Experimental Workflow for Assessing this compound Effects on C. elegans Lipid Metabolism. The diagram outlines the key steps from compound exposure to metabolic and phenotypic assessment.

Data Analysis and Interpretation Guidelines

Quantitative Data Analysis

Normalization strategies are critical for accurate interpretation of lipid metabolism data:

  • Normalize triglyceride measurements to total protein content or worm number for quantitative comparisons
  • Use synchronized populations of the same developmental stage for all comparisons
  • Include appropriate controls:
    • Vehicle-only treated worms (DMSO or ethanol)
  • Consider food intake effects by measuring pharyngeal pumping rate, as reduced feeding can indirectly affect lipid stores [8]
  • Account for potential bacterial metabolism of compounds by testing direct effects on bacterial lipid composition when relevant
Phenotypic Scoring Systems

Standardized scoring of this compound-induced phenotypes enhances reproducibility:

  • Paralysis scoring: Record proportion of worms displaying limited movement or no movement upon stimulation
  • Developmental timing: Monitor time to reach developmental milestones (L4, adult)
  • Reproduction assessment: Count brood size and egg-laying rate
  • Lipid storage phenotypes: Categorize based on standardized scoring systems for Oil Red O staining intensity
Statistical Considerations
  • Sample size: Minimum of 3 biological replicates with multiple technical replicates each
  • Appropriate statistical tests: t-tests for two-group comparisons, ANOVA with post-hoc testing for multiple groups
  • Multiple testing correction when conducting lipidomic analyses with multiple fatty acid species

Research Applications and Future Directions

Obesity and Metabolic Disease Modeling

The conservation of lipid metabolic pathways between C. elegans and mammals, with approximately 70% of nematode lipid genes having human orthologs, makes this compound a valuable tool for studying human metabolic diseases [3] [4]. Specifically, the compound can be used to:

  • Model therapeutic interventions for obesity by inducing controlled reduction of fat stores
  • Study coordination between lipid metabolism and other physiological processes including immunity and aging
  • Investigate genetic modifiers of lipid metabolism through RNAi screens or mutant analysis
  • Explore connections between lipid metabolism and pathogenesis, particularly bacterial infections [3]
Anthelmintic Discovery and Development

The broad-spectrum activity of this compound against parasitic nematodes positions it as a promising lead compound for anthelmintic development [1]. Research applications include:

  • Structure-activity relationship studies to optimize potency and reduce potential toxicity
  • Combination therapy approaches to overcome drug resistance
  • Mode of action studies for novel anthelmintic target identification
  • Formulation development for enhanced delivery and stability
Lipid Metabolism Pathway Analysis

This compound serves as a specific chemical tool for probing acetyl-CoA carboxylase function in lipid metabolic networks. Applications include:

  • Genetic interaction studies with other lipid metabolism pathways
  • Investigation of feedback mechanisms in lipid homeostasis
  • Analysis of lipid signaling in development and aging
  • Integration of lipid metabolism with other metabolic pathways

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Solubility limitations: this compound has limited aqueous solubility; use appropriate solvents (DMSO or ethanol) with final solvent concentration not exceeding 1%
  • Compound stability: Prepare fresh solutions regularly and store protected from light at -20°C
  • Variable effects: Biological activity may vary between nematode species and strains; conduct pilot dose-response experiments
  • Bacterial metabolism: Some bacterial diets may metabolize the compound; consider using killed bacteria or defined media for precise dosing
Alternative Approaches

When standard protocols yield suboptimal results, consider these alternatives:

  • Use of fluorescent lipid probes such as BODIPY-labeled fatty acids for tracking lipid uptake and metabolism
  • Lipidomic approaches using LC-MS for comprehensive lipid species identification and quantification [7]
  • Genetic approaches including tissue-specific RNAi to dissect site of action [3]
  • Transcriptional reporters for lipid metabolism genes (e.g., fat-5, fat-6, fat-7) to monitor pathway regulation [8]

Conclusion

This compound represents a novel chemical probe for investigating lipid metabolism in C. elegans through its specific inhibition of acetyl-CoA carboxylase. The protocols outlined herein provide comprehensive methodologies for assessing its effects on lipid stores, fatty acid composition, and overall metabolic state. With the rising prevalence of obesity and metabolic diseases worldwide, along with increasing anthelmintic resistance, this natural product offers promising opportunities for both basic research and therapeutic development [3] [1]. The experimental robustness of C. elegans as a model organism, combined with the conserved nature of lipid metabolic pathways, ensures that findings from these assays will contribute significantly to our understanding of lipid regulation and its relationship to disease.

References

solubility and preparation Avocadene 1-acetate stock solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Avocadene 1-Acetate

The table below summarizes key physicochemical data for this compound, which is crucial for planning solution preparation.

Property Value Source / Type
CAS Number 24607-09-8 Experimental [1]
Chemical Formula C19H36O4 Experimental [1]
Average Molecular Weight 328.4867 g/mol Experimental [1]
Melting Point 58-59 °C Experimental [1]
Predicted Water Solubility 0.0034 g/L ALOGPS Prediction [1]
Predicted logP 4.74 ALOGPS Prediction [1]

Experimental Workflow for Stock Preparation

The following diagram outlines a general workflow for preparing a stock solution of this compound, based on methodologies adapted from recent research.

Start Start: this compound Powder Step1 Solubilization in organic solvent (e.g., DMSO, Ethanol) Start->Step1 Step2 Vortex and brief sonication to ensure complete dissolution Step1->Step2 Step3 Preparation of Working Solutions (Dilution in aqueous buffer/media) Step2->Step3 Step4 Final Use Step3->Step4 Note1 Note: Final solvent concentration in cell culture assays must be non-cytotoxic (e.g., DMSO <0.1%-1%) Step3->Note1

Detailed Protocol for Stock Solution Preparation

This protocol provides a method for creating a concentrated stock solution suitable for in vitro biological assays, based on practices used in recent studies [2].

1. Materials

  • This compound: Pure standard (e.g., from commercial supplier).
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.
  • Equipment: Analytical balance, microcentrifuge tubes, sonicator (optional), vortex mixer.

2. Procedure 1. Weighing: Accurately weigh 1-5 mg of this compound powder. 2. Dissolution: Transfer the powder to a microcentrifuge tube. Add a calculated volume of DMSO to prepare a 10-20 mM stock solution. 3. Mixing: Vortex the tube vigorously for 1-2 minutes. 4. Sonicate (if needed): If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes to aid complete dissolution. 5. Storage: Aliquot the clear stock solution into smaller volumes and store at -20°C or below to maintain stability.

3. Preparation of Working Solutions

  • Thaw aliquots at room temperature before use.
  • Dilute the stock solution directly into the cell culture medium or assay buffer to achieve the desired final concentration.
  • Critical Note: The final concentration of DMSO in cell culture should typically be kept below 0.1% to 1% (v/v) to avoid cytotoxicity. Always include a vehicle control with the same concentration of solvent.

Advanced Formulation Strategy

Given the low predicted aqueous solubility, conventional stock solutions in DMSO may precipitate upon dilution into aqueous systems, limiting their utility. Research indicates that Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising advanced formulation strategy for avocado-derived polyols like this compound [2].

A studied SEDDS formulation consists of a 1:1 (w/w) mixture of medium-chain triglycerides (e.g., Neobee M-5) and a surfactant (e.g., Tween 80 or Cremophor EL) [2]. The compound is first dissolved in this oil/surfactant blend by gentle heating (e.g., 75°C for 2 hours). Upon dilution into an aqueous phase (e.g., phosphate-buffered saline) with mild agitation, this mixture spontaneously forms fine oil-in-water microemulsions with droplet sizes around 200 nm, effectively delivering the bioactive compound [2].

Stability Considerations

Available evidence, though not directly on this compound stock solutions, provides clues:

  • Thermal Stability: Enriched extracts of related avocado acetogenins retained antimicrobial activity after heat treatment up to 120°C, suggesting the core structure is thermally robust [3].
  • pH Stability: The bioactivity of these acetogenin extracts was most stable at neutral to basic pH (≥ 7.0) and declined under acidic conditions [3].

Key Gaps and Future Research

The existing literature has several limitations for laboratory protocol development:

  • Lack of Experimental Solubility Data: The available water solubility and logP values are computational predictions, not experimentally verified [1].
  • No Direct Protocol: There is no published, step-by-step protocol specifically for preparing a simple stock solution of this compound.
  • Focus on Complex Formulations: The most detailed methods are for advanced, multi-component delivery systems (SEDDS) rather than basic DMSO stocks [2].

Future research should focus on experimentally determining solubility in common laboratory solvents and establishing validated protocols for solution preparation and stability analysis.

References

Comprehensive Application Notes and Protocols: Extraction and Analysis of Avocado Fatty Alcohols and Acetates for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocado Fatty Alcohols and Acetates

Avocado (Persea americana) has emerged as a valuable source of bioactive lipid compounds, particularly fatty alcohols and their esterified derivatives, which demonstrate significant potential for pharmaceutical and nutraceutical applications. These compounds, known scientifically as aliphatic acetogenins, constitute a family of odd-chain fatty alcohols typically acetylated at various positions along their carbon chains. Research indicates that these specialized lipids are predominantly localized in lipid-containing idioblasts within the avocado mesocarp, which are specialized cells comprising approximately 2% of the edible fruit volume but containing the majority of these bioactive compounds [1]. The chemical structure of avocado fatty alcohols typically consists of 17-21 carbon chains with varying degrees of unsaturation and functionalization, including acetylated hydroxyl groups that contribute to their biological activity [1].

Recent scientific investigations have revealed that these compounds exhibit promising bioactivities with relevance to drug development, including insecticidal properties, antiplatelet effects, cytotoxic activity against cancer cell lines, and antimicrobial effects [1]. Particularly noteworthy is their demonstrated activity against Acute Myeloid Leukemia cell lines and documented sporostatic and bactericidal properties [1]. Additionally, fatty alcohol esters (FAE) have recently been identified as novel chemical markers for determining avocado oil authenticity and extraction method, highlighting their utility in quality control applications within the food and pharmaceutical industries [2] [3]. The stability of these compounds throughout fruit maturation and postharvest ripening makes them particularly suitable for standardized extraction protocols [1].

Extraction Methods and Optimization

Source Material Selection and Preparation

The quality and composition of avocado fatty alcohols in the source material significantly influence extraction efficiency and final product profile. Studies indicate that fruit maturity dramatically affects the fatty alcohol profile, with seeds demonstrating a sharp increase in concentration during early maturation stages [1]. For optimal yields of fatty alcohols and their esters, researchers should select mature Hass avocado fruit,

as this cultivar has been comprehensively characterized for its acetogenin content [1]. Proper post-harvest handling is crucial, as physical damage to the fruit can activate lipoxygenase enzymes that may degrade these compounds [1].

  • Tissue Selection: The highest concentrations of fatty alcohol esters are found in the mesocarp tissue (2674.12 ± 570.98 mg total FAE·kg⁻¹ oil in extra virgin samples), with significant variation based on extraction method [2] [3]. For specialized applications targeting particular acetogenin profiles, lipid-containing idioblasts can be isolated, as they contain nearly the entire acetogenin pool measured in the whole mesocarp [1].

  • Preparation Protocol: Fresh avocado tissue should be immediately frozen in liquid nitrogen following collection to prevent enzymatic degradation. The material should be lyophilized and powdered using a high-speed electric blender, then sieved to ensure uniform particle size for consistent extraction efficiency [4]. For some applications, anhydrous sodium sulfate can be added to the powdered tissue to remove residual moisture that could interfere with extraction efficiency [5].

Extraction Techniques and Methodologies

Table 1: Comparison of Extraction Methods for Avocado Fatty Alcohols and Acetates

Extraction Method Principles Optimal Conditions Yield Characteristics Advantages Limitations
Cold Pressing Mechanical extraction without chemical solvents or high temperatures Temperature <50°C, pulp beaten at 45.5°C for 2 hours [6] Lower yield but higher concentrations of bioactive compounds [6] Preserves heat-sensitive compounds; no solvent residues Incomplete extraction; idioblast cells may remain intact [6]
Solvent Extraction Uses organic solvents to dissolve lipid components Ethanol or ethyl acetate, 1:5 w/v, 72h maceration [4] Ethanolic extract: 8.29% yield; ethyl acetate: 5.40% yield [4] High extraction efficiency; scalable Potential solvent residues; requires purification steps
Supercritical CO₂ Uses supercritical CO₂ as a non-toxic extraction medium 400 bar pressure, ethanol as co-solvent [6] Enhanced tocopherol extraction; can be combined with active compounds [6] Superior lipid profiling; tunable selectivity High equipment cost; technical expertise required
Ultrasound-Assisted Acoustic cavitation disrupts cell walls to release oil 6 mL/g water-dried pulp, 30min sonication at 35°C [6] 2-5% increased extractability; higher unsaturated fatty acids [6] Reduced processing time; improved efficiency Potential compound degradation with prolonged exposure

The selection of extraction methodology should be guided by the specific research objectives. For instance, ultrasound-assisted extraction provides an excellent balance between efficiency and preservation of compound integrity, while supercritical CO₂ extraction offers superior capabilities for fractionating specific compounds of interest [6]. Recent research indicates that the extraction method significantly influences the fatty alcohol ester profile, with extra virgin samples (extracted mechanically at low temperatures) showing dramatically higher concentrations (2674.12 ± 570.98 mg total FAE·kg⁻¹ oil) compared to refined samples (640.98 ± 220.06 mg total FAE·kg⁻¹ oil) [2] [3]. This variance underscores the importance of method selection based on the desired compound profile.

Sample Cleanup and Concentration

Following initial extraction, sample purification is often necessary to remove co-extracted compounds that may interfere with subsequent analysis or application. A recommended approach includes:

  • Saponification: Mix 5g of oil with 50ml of ethanolic KOH solution (12% w/v). Heat at 60°C for 1.5 hours with occasional shaking. After cooling, add 50ml of water and extract the unsaponifiable matter four times with 50ml of petroleum ether [5]. Wash the combined petroleum ether extracts with 50ml of ethanol/water (1:1 v/v), then dry under nitrogen stream [5].

  • Solid Phase Extraction (SPE): For further purification, use C18 SPE cartridges (200mg, 3mL) conditioned with 2mL methanol followed by 2mL of acetonitrile/water (60:40 v/v). After sample loading, wash with 12mL of acetonitrile/water mixture, air-dry for 10 minutes, then elute with 2mL diethyl ether [5]. This effectively removes more polar contaminants while retaining fatty alcohols and their derivatives.

Analytical Characterization Protocols

Derivatization Strategies for Enhanced Detection

Fatty alcohols require chemical derivatization to improve their volatility and detection sensitivity in chromatographic analyses. Several well-established protocols exist:

  • Trimethylsilyl (TMS) Ether Derivatives: These are the most widely used derivatives for gas chromatographic analysis. The recommended protocol involves dissolving the lipid extract in acetone or acetonitrile and adding a ten-fold excess by weight of bis(trimethylsilyl)acetamide (BSA). The reaction is complete within 10 minutes at room temperature for unhindered alcohols [7]. The reaction mixture can be directly injected into the GC system, though this is only suitable for non-polar stationary phases.

  • Acetate Derivatives: For acetylation, dissolve up to 50mg of lipid in acetic anhydride in pyridine (2mL, 5:1 v/v) and leave at room temperature overnight. Remove reagents under a gentle nitrogen stream with warming [7]. Purify if necessary by preparative TLC on silica gel with hexane-diethyl ether (80:20 v/v) as the mobile phase.

  • Fluorescent Derivatives: For high-sensitivity detection, use carbazole-9-carbonyl chloride as a derivatizing agent. Add 100μL fatty alcohol standard and 40μL methylimidazole catalyst to 860μL dry acetonitrile. Add 1mL carbazole-9-carbonyl chloride solution (4mg/mL) and react for 30 minutes at 65°C [5]. Purify through C18 SPE cartridges as described in section 2.3.

Chromatographic Separation and Detection

Table 2: Analytical Methods for Avocado Fatty Alcohols and Acetates Characterization

Analytical Method Instrument Parameters Detected Compounds Application Context Sensitivity Considerations
GC-MS Column: HP-5 MS (30m × 0.32mm × 0.25μm); Oven: 80°C (1min) to 240°C at 10°C/min; Carrier: He [4] Underivatized alcohols, TMS ethers, acetate derivatives [7] Compound identification and quantification in complex mixtures TMS derivatives provide best sensitivity for saturated alcohols [7]
HPLC-PDA-ELSD System: Agilent 1260 Infinity; Detectors: Photodiode Array + Evaporative Light Scattering [3] Fatty alcohol esters, intact acetogenins Authentication of avocado oil quality and extraction method [2] [3] ELSD provides universal detection for non-UV absorbing compounds
HPLC-Fluorescence Column: RP-8 (125 × 4.6mm); Mobile phase: acetonitrile; Flow: 1.5mL/min; Detection: Ex 228nm/Em 318nm [5] Carbazole-9-carbonyl derivatives of fatty alcohols Trace analysis and quantification in biological samples Enables detection of 10nM standards for C12-C18 alcohols [5]
FT-IR Spectroscopy Instrument: Buck Scientific M530; Range: 4000-600cm⁻¹; Resolution: 4cm⁻¹; Scans: 32 [4] Functional groups: -OH, C=O, C=C, aromatic C-H Rapid screening and functional group identification Limited structural information for complex mixtures

For comprehensive analysis, a multimodal approach is recommended. GC-MS provides excellent resolution for individual compounds, while LC-MS methods better preserve labile structures and provide complementary information. The untargeted LC-MS based lipidomic analysis has proven particularly valuable for profiling the complete lipidome of avocado fruit tissues and identifying novel acetogenins [1]. When applying GC-MS analysis of TMS derivatives, the molecular ion is often small, but the characteristic [M-15]+ ion (loss of methyl group) enables molecular weight determination [7].

Quantification and Data Analysis

For accurate quantification, researchers should prepare calibration curves using appropriate internal standards. Undecanoic acid or Fatty Acid Methyl Esters mix have been successfully employed as external standards in avocado oil analysis [3]. For mass spectrometry-based approaches, stable isotope-labeled internal standards are recommended when available.

Multivariate statistical analysis has proven particularly valuable for interpreting complex datasets. Canonical discriminant analysis using Wilk's statistic (Λ = 0.008, F 126, 1028.2 = 8.87, p < 0.0001) has successfully discriminated avocado oil samples based on their fatty alcohol ester profiles and identified adulteration with cheaper oils like canola or safflower [2] [3] [8]. Principal component analysis (PCA) can further classify samples based on fault concentrations (high, medium, low) according to established regulatory standards [3].

Research Applications and Implementation

Pharmaceutical and Nutraceutical Applications

Avocado fatty alcohols and acetates demonstrate significant bioactivities with promising pharmaceutical applications. Research has identified these compounds as having:

  • Anticancer Properties: Specific acetogenins have shown proapoptotic effects against several cancer cell lines, with particularly promising activity against Acute Myeloid Leukemia [1]. The cytotoxic mechanisms appear to involve inhibition of acetyl-CoA carboxylase and induction of reactive oxygen species production in cancer cells [1].

  • Antimicrobial Effects: These compounds exhibit sporostatic and bactericidal properties against various pathogens [1]. The long hydrocarbon chains with functional groups appear to disrupt microbial membrane integrity, suggesting potential as novel antimicrobial agents.

  • Metabolic Modulation: Avocado-derived fatty alcohols may influence lipid metabolism and have demonstrated anti-inflammatory effects in experimental models [9]. Their structural similarity to endogenous lipids may contribute to these modulatory activities.

For drug development applications, researchers should implement bioactivity-guided fractionation approaches, combining the extraction and analytical methods described herein with relevant biological assays to identify the most promising lead compounds.

Food Authenticity and Quality Control

The distinctive profile of fatty alcohol esters in avocado oil provides a powerful tool for authentication and quality control. Recent research has established that:

  • Extra virgin avocado oil contains significantly higher concentrations of fatty alcohol esters (maximum 2674.12 ± 570.98 mg total FAE·kg⁻¹ oil) compared to refined samples (640.98 ± 220.06 mg total FAE·kg⁻¹ oil) [2] [3]. This makes FAE valuable markers for verifying extraction methods and detecting mislabeling.

  • Adulteration with cheaper oils such as canola or safflower can be detected through canonical discriminant analysis of fatty alcohol ester profiles [2] [3] [8]. This is particularly important given that approximately 60% of commercial avocado oil samples fail to meet fatty acid standards [2].

  • Implementation of these analytical methods enables regulatory compliance with emerging standards such as the Mexican norm for avocado oil (NMX-F-811-SCFI, 2021) and the Codex Alimentarius Standard for Named Vegetable Oils (CXS-210-1999) [3].

Cosmetic and Dermocosmetic Applications

The lipid-rich composition of avocado-derived fatty alcohols makes them particularly valuable for cosmetic applications. These compounds provide:

  • Enhanced skin barrier function through replenishment of intercellular lipids
  • Antioxidant protection against environmental stressors
  • Improved texture and spreadability in formulations

For cosmetic applications, supercritical CO₂ extraction is particularly recommended as it yields solvent-free extracts with preserved bioactive properties [6]. The antimicrobial properties of these compounds additionally provide natural preservation functionality in formulations.

Comprehensive Technical Workflows

Integrated Extraction and Analysis Workflow

G Start Start: Avocado Tissue Selection Preparation Tissue Preparation • Freeze in liquid N₂ • Lyophilize • Powder and sieve Start->Preparation Extraction Extraction Method Selection Preparation->Extraction CP Cold Pressing <50°C Extraction->CP Mechanical SOL Solvent Extraction Ethanol/Ethyl Acetate Extraction->SOL Solvent SCCO2 Supercritical CO₂ 400 bar pressure Extraction->SCCO2 Advanced UAE Ultrasound-Assisted 30min at 35°C Extraction->UAE Hybrid Cleanup Sample Cleanup • Saponification • SPE purification CP->Cleanup SOL->Cleanup SCCO2->Cleanup UAE->Cleanup Derivatization Derivatization • TMS ethers • Acetates • Fluorescent tags Cleanup->Derivatization Analysis Analytical Characterization Derivatization->Analysis GCMS GC-MS Analysis Analysis->GCMS HPLC HPLC-PDA-ELSD Analysis->HPLC FTIR FT-IR Spectroscopy Analysis->FTIR Data Data Analysis • Multivariate statistics • Quantification GCMS->Data HPLC->Data FTIR->Data App Application Areas Data->App Pharma Pharmaceutical Research App->Pharma Food Food Authentication App->Food Cosme Cosmetic Applications App->Cosme

Figure 1: Comprehensive workflow for the extraction and analysis of avocado fatty alcohols and acetates, showing the integrated approach from tissue selection to application development.

Quality Control and Authentication Decision Tree

G Start Start: Sample Authentication FAE Fatty Alcohol Ester Analysis by HPLC-ELSD Start->FAE Q1 Total FAE >2000 mg/kg? FAE->Q1 ExtraVirgin Classification: Extra Virgin Meets premium quality standards Q1->ExtraVirgin Yes Q2 Total FAE >600 mg/kg? Q1->Q2 No Pass PASS: Authentic avocado oil meets regulatory requirements ExtraVirgin->Pass Refined Classification: Refined Meets basic quality standards Q2->Refined Yes Adulteration Potential Adulteration with cheaper oils Q2->Adulteration No Refined->Pass Canola Check for canola oil markers Adulteration->Canola Safflower Check for safflower oil markers Adulteration->Safflower Confirm Confirm with canonical discriminant analysis Canola->Confirm Safflower->Confirm Fail FAIL: Does not meet avocado oil standards Confirm->Fail Adulteration confirmed Confirm->Pass Adulteration not confirmed

Figure 2: Decision tree for quality control and authentication of avocado oil samples based on fatty alcohol ester (FAE) profiles, implementing criteria established in recent research [2] [3].

Conclusion and Future Perspectives

The extraction and analysis of avocado fatty alcohols and acetates represent a rapidly advancing field with significant implications for pharmaceutical, nutraceutical, and food authentication applications. The protocols detailed in these Application Notes provide researchers with comprehensive methodologies for obtaining and characterizing these valuable bioactive compounds. Current research indicates that these compounds offer substantial untapped potential, particularly in drug discovery programs targeting cancer and metabolic diseases.

Future development opportunities include the optimization of enzymatic extraction methods for enhanced selectivity, the implementation of preparative SFC for large-scale purification of individual acetogenins, and the development of standardized reference materials for quality control applications. Additionally, further research is needed to fully elucidate the biosynthetic pathways of these compounds in avocado tissues, which could enable biotechnological production approaches. As regulatory frameworks for avocado oil continue to evolve globally, the analytical methods described herein will play an increasingly important role in ensuring product quality and authenticity in commercial applications.

References

Application Note: Investigating Avocadene 1-Acetate in Developmental Contexts

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides a methodological framework for evaluating the activity of the avocado-derived lipid, Avocadene 1-acetate, in systems relevant to embryonic development and disease modeling. While direct embryological data is absent, its established bioactivities suggest potential interplay with key developmental signaling pathways.

Known Bioactivities of Avocadene and Related Acetogenins

This compound is a polyhydroxylated fatty alcohol (C17) found in avocado tissues, particularly the seed [1] [2]. Current research has focused on its bioactivities in non-developmental contexts, summarized in the table below.

Bioactivity Experimental Model / Assay Type Key Findings & Protocol Notes Reference
Antimicrobial Activity Clostridium sporogenes; Endospore Germination Inhibition Assay MIC: 3.9-9.8 ppm for enriched extracts. Protocol: Bioactivity stable under heat (≤120°C), high pressure (300-600 MPa), and pH ≥ 7.0. A model food system showed a 63% reduction in activity over time. [3]
Anti-Cancer Activity Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML-2); Cytotoxicity/Apoptosis Assay Mechanism: Targets mitochondria, inhibits fatty acid oxidation (FAO). Delivery: Often used in Self-Emulsifying Drug Delivery Systems (SEDDS) with NeobeeM5/Tween 80 to improve bioavailability and potency. [4]
Lipid Dynamics & Localization Avocado fruit, seed, and leaf tissues; Untargeted LC-MS Lipidomics Finding: Acetogenins are primary lipidome component in mature seeds. Lipid-containing idioblasts in mesocarp are likely main biosynthesis sites. Levels remain stable during fruit maturation but shift dynamically in seeds. [2]
Surfactant Properties Polysorbate 80 emulsions; Droplet Size Analysis Use: Acts as a bioactive co-surfactant in SEDDS. A 1:1 molar ratio with avocadyne (Avocatin B) forms a eutectic mixture, significantly reducing oil-in-water emulsion droplet size to ~20-200 nm. [4]
Proposed Experimental Pathways for Developmental Biology

The conserved signaling pathways critical for embryonic development are often reactivated or dysregulated in disease states like cancer [5] [6]. You can leverage established assays to investigate this compound's potential effects.

  • 1. Pathway-Specific Reporter Assays

    • Rationale: Canonical signaling pathways like Wnt, Hedgehog (Shh), Notch, and TGF-β are central to embryonic patterning, cell fate determination, and organogenesis [5]. Their dysregulation is a hallmark of many cancers.
    • Protocol: Utilize cell lines (e.g., HEK293, various cancer lines) stably transfected with pathway-specific reporter constructs (e.g., TOPFlash for Wnt/β-catenin, Gli-responsive luciferase for Hedgehog, CBF1-responsive for Notch). Treat cells with a range of this compound concentrations (e.g., 1-100 µM) and measure luciferase activity to quantify pathway modulation [5] [6].
  • 2. Cancer Stem Cell (CSC) Sphere Formation Assay

    • Rationale: CSCs share self-renewal properties with embryonic stem cells. This compound's demonstrated activity against leukemia stem cells suggests potential for targeting CSCs from solid tumors [4].
    • Protocol: Isolate CSCs from relevant cell lines (e.g., breast, glioma) and plate in ultra-low attachment plates with serum-free stem cell medium. Treat with this compound and count the number and size of tumor spheres (mammospheres, neurospheres) after 5-7 days to assess self-renewal inhibition.
  • 3. In Vitro Angiogenesis Assay

    • Rationale: Vascular development is a critical process in embryogenesis co-opted by tumors.
    • Protocol: Use Human Umbilical Vein Endothelial Cells (HUVECs) on a Matrigel or other basement membrane matrix. Treat with this compound and quantify the inhibition of tube formation by measuring mesh number, tube length, and junction points after 4-18 hours.
Conceptual Workflow for Investigating Developmental Signaling

The diagram below outlines a logical framework for probing this compound's impact on key developmental pathways.

workflow Start This compound Treatment WP Wnt/β-catenin Pathway Start->WP  Potential Modulation HP Hedgehog Pathway Start->HP  Potential Modulation NP Notch Pathway Start->NP  Potential Modulation TP TGF-β/BMP Pathway Start->TP  Potential Modulation Assay1 Reporter Gene Assay (Luciferase Activity) WP->Assay1 Assay3 Phenotypic Assays (e.g., Cell Differentiation) WP->Assay3  Downstream Effects HP->Assay1 HP->Assay3  Downstream Effects Assay2 qPCR/Western Blot (Gene/Protein Expression) NP->Assay2 NP->Assay3  Downstream Effects TP->Assay2 TP->Assay3  Downstream Effects Analysis Integrative Analysis Identify Pathway Modulation Assay1->Analysis Assay2->Analysis Assay3->Analysis

Key Considerations for Experimental Design
  • Compound Sourcing & Solubility: this compound can be isolated from avocado seeds or synthesized. It has limited aqueous solubility. For in vitro work, use a suitable SEDDS formulation [4] or dissolve in DMSO, ensuring final DMSO concentrations are non-cytotoxic (typically <0.1%).
  • Relevance of Analogs: Much reported bioactivity for "avocadene" uses the 1:1 mixture with avocadyne (Avocatin B) [4]. Testing both the pure compound and this natural mixture is advisable.
  • Biosynthesis & Metabolism Context: Understanding that acetogenins are abundant in seeds and idioblasts [2] can provide clues for investigating their potential endogenous roles in plant development, which may inspire analogous mammalian studies.

Executive Summary

Currently, This compound has not been directly tested in classical embryonic development models (e.g., zebrafish, chick, or mouse embryos). The recommended strategy is to leverage its known bioactivities and investigate its effects on highly conserved developmental signaling pathways (Wnt, Hedgehog, Notch, TGF-β) using established in vitro and cell-based assays. This approach can reveal its potential as a novel tool for developmental biology or a therapeutic agent for pathway-driven diseases.

References

NMR Quantification of Avocadene 1-Acetate Uptake: Application Notes and Analytical Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Avocadene 1-acetate (2,4-dihydroxyheptadec-16-enyl acetate) is a 17-carbon polyhydroxylated fatty alcohol (PFA) derived from avocado sources, particularly Persea americana (Hass avocado). This compound belongs to the class of long-chain fatty alcohols with demonstrated biological activity, including selective anticancer effects against leukemia stem cells as a component of Avocatin B mixtures [1] [2]. The structural features of this compound include a C17 backbone with hydroxyl groups at positions 2 and 4, an acetate moiety at position 1, and an unsaturated terminal bond at C16-C17 [1]. Despite promising bioactivity, research progress has been hampered by the lack of robust quantitative methods for tracking cellular uptake, which is essential for understanding its pharmacokinetic profile and mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful solution for quantifying this compound in complex biological matrices. Unlike GC-MS methods which may lack quantitative accuracy for these compounds, NMR offers direct proportionality between signal intensity and molar quantity without requiring complete separation or derivatization [2] [3]. This application note details comprehensive protocols for sample preparation, NMR acquisition parameters, data analysis procedures, and uptake study methodologies to enable researchers to accurately quantify this compound in cellular uptake experiments. The methods have been optimized specifically for the unique chemical features of avocado acetogenins, including their alcohol, acetate, and unsaturated functional groups [4].

Materials & Methods

Chemical Reagents and Standards
  • This compound standard (CAS: 24607-09-8): Available through commercial suppliers or isolated from avocado seed/pulp material using published extraction protocols [1] [4]. Purity should be verified prior to use (>95% recommended).
  • Deuterated solvents: dimethyl sulfoxide-d6 (DMSO-d6, 99.9% + 1% TMS) is recommended as the primary solvent due to its excellent dissolution capabilities for avocado acetogenins [3]. Chloroform-d (CDCl3) may be used as an alternative for certain applications.
  • Internal standards: Benzyl benzoate has demonstrated optimal performance as an internal standard for quantitative NMR of fatty alcohol esters [3]. Chromium acetylacetonate may be added as a relaxation agent for quantitative 13C NMR experiments.
  • Cell culture reagents: Appropriate buffers (PBS, etc.), extraction solvents (methanol, chloroform), and protease inhibitors for processing cellular samples.
Instrumentation
  • NMR spectrometer: High-field spectrometer operating at 400 MHz or higher for 1H NMR (e.g., Bruker AVANCE III HD series) [3].
  • LC-MS system: For method validation and comparison studies (e.g., Agilent systems with C18/C30 columns) [2] [4].
  • Sample preparation equipment: Ultrasonic bath, temperature-controlled magnetic stirrer, vacuum heating oven, and precision analytical balance.

Experimental Protocols

Sample Preparation Workflow

Table 1: Sample Preparation Steps for NMR Analysis of this compound

Step Procedure Parameters Quality Control
1. Extraction Homogenize avocado pulp/seed or cell pellets with methanol (1:5 w/v) 3 × 5 min ultrasonic cycles, 25°C Visual inspection for complete homogenization
2. Purification Partition extract between H2O and CHCl3 (1:1:1 v/v/v) Centrifuge at 3000 × g, 10 min Recovery of organic phase >90%
3. Concentration Evaporate CHCl3 layer under N2 gas 40°C water bath Document final volume ±2%
4. Drying Lyophilize or vacuum desiccate 102°C to constant weight [3] Moisture content <2%
5. Dissolution Dissolve in DMSO-d6 10,000 μg/mL, 3h ultrasonication [3] Visual clarity, no particulates
6. Internal Standard Add benzyl benzoate (10 mM final concentration) Precise pipetting, mix 30s Concentration accuracy ±1%

The extraction efficiency of this compound is highly dependent on the solvent selection and extraction methodology. Methanol provides superior recovery compared to hexane or ethyl acetate for these polar lipid compounds [4]. For cellular uptake studies, cell pellets should be processed immediately after experimentation to prevent compound degradation. The inclusion of antioxidant agents (e.g., BHT) in extraction solvents may be considered for long-term sample storage.

NMR Acquisition Parameters

Table 2: Optimized NMR Parameters for this compound Quantification

Parameter 1H NMR (Quantitative) 13C NMR 1H-1H COSY 1H-13C HSQC
Frequency 400-600 MHz 400-600 MHz 400-600 MHz 400-600 MHz
Temperature 25°C 25°C 25°C 25°C
Pulse Sequence zg30 zgpg30 cosygpqf hsqcetgp
Relaxation Delay 30s [3] 2s 1.5s 1.5s
Acquisition Time 4s 1.7s 0.3s 0.2s
Scans 16-64 512-1024 4-8 8-16
Spectral Width 20 ppm 240 ppm 20 ppm (F2), 20 ppm (F1) 20 ppm (F2), 240 ppm (F1)

For quantitative 1H NMR, the extended relaxation delay (30s) is critical to ensure complete longitudinal relaxation of all nuclei between scans, establishing the direct proportionality between signal area and compound concentration [3]. The number of scans should be optimized based on sample concentration and instrument sensitivity to achieve adequate signal-to-noise ratio (>100:1 for quantification).

LC-MS Validation Method

While NMR provides direct quantification, LC-MS offers complementary sensitivity for validation:

  • Column: C18 or C30 reversed-phase (150 × 2.1 mm, 3μm)
  • Mobile phase: Gradient of water (0.1% formic acid) and acetonitrile:methanol (80:20)
  • Flow rate: 0.3 mL/min with 30-minute gradient
  • MS detection: ESI positive mode, m/z 329.3 [M+H]+ for this compound [2]
  • Linear range: 0.1-50 μM with LLOQ of 0.1 μM [2]

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

G NMR Quantification Workflow (Width: 760px) SampleExtraction Sample Extraction Purification Liquid-Liquid Purification SampleExtraction->Purification Concentration Solvent Evaporation Purification->Concentration Drying Vacuum Drying Concentration->Drying Dissolution Dissolution in DMSO-d6 Drying->Dissolution InternalStd Add Internal Standard Dissolution->InternalStd NMRacquisition NMR Acquisition InternalStd->NMRacquisition DataProcessing Spectral Processing NMRacquisition->DataProcessing Quantification Quantitative Analysis DataProcessing->Quantification Validation LC-MS Validation Quantification->Validation

Data Analysis & Quantification

Chemical Shift Assignment

Table 3: Characteristic NMR Chemical Shifts of this compound

Nucleus Chemical Shift (ppm) Multiplicity Assignment Protons/Carbons
1H 2.01 singlet CH3 of acetate 3H
1H 4.23-4.35 multiplet CH2-OCOCH3 2H
1H 3.45-3.65 multiplet CH-OH at C2, C4 2H
1H 5.35-5.45 multiplet =CH at C16 1H
1H 1.95-2.10 multiplet =C-CH2 at C15 2H
1H 1.45-1.75 multiplet Backbone CH2 20H
1H 1.20-1.40 multiplet Backbone CH2 4H
13C 170.5 singlet C=O of acetate 1C
13C 133.5, 117.8 doublet =CH at C16, C17 2C
13C 63.2 triplet CH2-OCOCH3 1C
13C 69.8, 71.4 doublet CH-OH at C2, C4 2C
13C 25.0-35.0 multiple Backbone CH2 12C
13C 20.8 quartet CH3 of acetate 1C

The assignment of proton signals should be confirmed through 2D NMR experiments (COSY, HSQC, HMBC) to ensure accurate integration for quantification [5]. The singlet at 2.01 ppm (acetate methyl group) typically provides the most reliable integration for quantification due to minimal overlap with other signals in the spectrum.

Quantification Methods
4.2.1 Internal Standard Method

The preferred approach for absolute quantification uses benzyl benzoate as an internal standard:

  • Internal standard concentration: 10.0 mM in final NMR sample
  • Characteristic proton signal: 8.01 ppm (aromatic ortho protons, 2H)
  • Quantification signal for this compound: 2.01 ppm (acetate methyl, 3H)

Calculation formula: [ \text{Concentration (mM)} = \frac{\text{Area(avocadene)} \times \text{N(IS)} \times \text{C(IS)}}{\text{Area(IS)} \times \text{N(avocadene)}} ] Where: Area = integrated signal area, N = number of protons contributing to signal, C(IS) = concentration of internal standard (mM)

This method provides accuracy of ≤10% error and precision with <5% coefficient of variation when validated against known standards [3].

4.2.2 Normalization Method

For relative quantification where absolute concentrations are not required:

  • Normalize total integral of well-resolved signals to theoretical proton count
  • Apply correction factors for functional group response differences
  • Useful for rapid screening of multiple samples

Advanced Applications in Uptake Studies

Cellular Uptake Protocol

The investigation of cellular uptake mechanisms for this compound requires distinguishing between productive uptake (cytosolic/nuclear penetration) and non-productive uptake (trapped in endosomal vesicles) [6]. The following protocol enables this differentiation:

  • Cell culture and dosing: Incubate target cells (e.g., leukemia cell lines) with this compound (1-50 μM) for 2-24 hours
  • Harvesting and washing: Collect cells by gentle centrifugation, wash 3× with ice-cold PBS to remove extracellular compound
  • Subcellular fractionation:
    • Lyse cells with hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl)
    • Separate cytosolic fraction (supernatant) from membrane/organelle fraction (pellet)
    • Extract lipids from both fractions with chloroform:methanol (2:1)
  • NMR analysis: Quantify this compound in both fractions using protocols in Section 3.2

The fractionation efficiency should be validated using marker enzymes (e.g., lactate dehydrogenase for cytosol). The ratio of cytosolic to total cellular this compound represents the productive uptake fraction.

Correlation with Biological Activity

To establish structure-activity relationships, NMR quantification can be correlated with biological endpoints:

  • Dose-response curves: Measure cellular this compound concentrations vs. cytotoxicity (IC50 determination)
  • Time-course studies: Track compound accumulation over time to establish kinetics
  • Metabolite identification: Use 2D NMR to identify and quantify this compound metabolites in cellular extracts

The following diagram illustrates the chemical relationships and uptake pathways for this compound:

G Avocadene Uptake Pathways (Width: 760px) AvocadeneAcetate This compound (C19H36O4) CellularUptake Cellular Uptake AvocadeneAcetate->CellularUptake EndosomalTrapping Endosomal Trapping (Non-productive) CellularUptake->EndosomalTrapping CytosolicRelease Cytosolic Release (Productive) CellularUptake->CytosolicRelease Metabolization Hepatic Metabolization EndosomalTrapping->Metabolization BiologicalActivity Biological Activity (Anticancer Effects) CytosolicRelease->BiologicalActivity CytosolicRelease->Metabolization

Troubleshooting & Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound NMR Quantification

Problem Potential Causes Solutions
Poor signal-to-noise Low compound concentration, insufficient scans Increase sample concentration, optimize scans/relaxation delay
Signal overlap Insufficient spectral resolution, wrong solvent Use higher field instrument, try alternative solvents (CDCl3)
Inaccurate quantification Incomplete relaxation, improper baseline correction Increase relaxation delay to 30s, apply polynomial baseline correction
Sample precipitation Low solubility, temperature effects Extend ultrasonication to 3h, maintain 25°C [3]
Broad lines Viscous solution, paramagnetic impurities Dilute sample, filter through Chelex resin
Internal standard issues Improper concentration, signal overlap Verify concentration accuracy, select alternative standard
Method Validation Recommendations
  • Linearity: Prepare calibration curves with 5-7 concentration points across expected range (0.1-50 μM) [2]
  • Accuracy: Spike recovery experiments in cellular matrices (target: 85-115% recovery)
  • Precision: Intra-day and inter-day replicates (target CV <10%)
  • Stability: Evaluate sample stability under storage and analysis conditions

Conclusion

The NMR quantification methods detailed in this application note provide robust analytical protocols for investigating this compound uptake in biological systems. The combination of optimized sample preparation, validated NMR parameters, and comprehensive data analysis enables researchers to overcome previous methodological limitations in avocado acetogenin research.

These protocols specifically address the critical distinction between productive and non-productive cellular uptake, which is essential for understanding the compound's mechanism of action and optimizing its therapeutic potential [6]. The methodology can be readily adapted for related avocado-derived compounds, including avocadyne, persin, and other polyhydroxylated fatty alcohols with similar chemical structures [4].

Future applications may include high-throughput screening of avocado varieties for acetogenin content, pharmacokinetic studies in animal models, and clinical investigation of this compound as a potential therapeutic agent. The continued refinement of these analytical methods will support the growing interest in natural products as sources of bioactive compounds with medicinal applications.

References

Understanding Avocadene 1-Acetate & Its Solubility Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is Avocadene 1-acetate and why is it difficult to dissolve?

A: this compound (C₁₉H₃₆O₄) is a long-chain fatty alcohol derivative, specifically a 2,4-dihydroxyheptadec-16-en-1-yl acetate [1]. Its solubility challenges stem from its specific physicochemical properties [1] [2]:

  • High Molecular Weight & Long Aliphatic Chain: The large, predominantly non-polar 17-carbon skeleton dominates the molecule's structure, making it inherently hydrophobic.
  • Polar Functional Groups: It contains two hydroxyl groups and an acetate ester, which are polar. However, their influence is outweighed by the long hydrocarbon chain.
  • Predicted Low Aqueous Solubility: Computational models predict its water solubility to be very low, approximately 0.0034 g/L [1].

The core principle of "like dissolves like" means this compound will have poor solubility in polar solvents like water but better solubility in organic solvents [2].

Solvent Selection & Formulation Strategies

Q: Which solvents and formulation approaches are recommended for solubilizing this compound?

A: Success hinges on using medium-polarity organic solvents for initial dissolution or advanced lipid-based formulation strategies.

The table below categorizes common organic solvents by polarity, which can guide your initial solvent screening [3].

Solvent Category Solvent Name Polarity Index Recommendation for this compound
Strongly Polar Methanol 6.6 Good for initial dissolution, but may not hold for complex solutions [3].
Acetonitrile 6.2
Acetone 5.4
Medium Polar Ethyl Acetate 4.3 Excellent starting point. A good balance for the polar and non-polar parts of the molecule [2] [3].
Chloroform 4.4
Tetrahydrofuran (THF) 4.2
Non-Polar Toluene 2.4 Likely effective, but ensure they are suitable for your downstream application [3].
Diethyl Ether 2.9
Hexane 0.06

For in vivo or biological studies, simple organic solvents are often inadequate. Research indicates that Self-Emulsifying Drug Delivery Systems (SEDDS) are a highly effective solution [4].

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions (droplets as small as 20 nm) upon mild agitation in aqueous fluids like GI fluids or cell culture media [4].

A validated SEDDS formulation for avocado polyols (avocadene and avocadyne) consists of [4]:

  • Oil Phase: Medium-chain triglycerides (e.g., Neobee M-5 or coconut oil).
  • Surfactant: Polysorbate 80 (Tween 80) or Cremophor EL.
  • Oil-to-Surfactant Ratio: 1:1 (w/w).
  • Co-surfactant: The avocado polyols themselves (this compound acts as a bioactive co-surfactant).

The following diagram illustrates the workflow for creating and testing this SEDDS formulation.

G Start Start SEDDS Preparation Step1 Dissolve this compound in Oil/Surfactant Mixture (1:1 Neobee M-5 / Tween 80) Start->Step1 Step2 Heat to 75°C for 2 hours with occasional vortexing Step1->Step2 Step3 Add Aqueous Phase (PBS) Dilution factor: 1:9 Step2->Step3 Step4 Vortex for 30 seconds (Spontaneous Emulsion Formation) Step3->Step4 Step5 Characterize Emulsion (Droplet Size, PDI, Bioactivity) Step4->Step5 Result Stable Microemulsion Ready for Use Step5->Result

Troubleshooting Common Experimental Issues

Q: What are common problems and how can I resolve them?

Problem Possible Cause Solution
Precipitation upon dilution Formulation is prone to supersaturation; droplet instability. Optimize the oil-to-surfactant ratio (try 1:2). Incorporate a co-solvent like ethanol or PEG. [4]
Large emulsion droplet size Inefficient self-assembly; high interfacial tension. Ensure this compound is fully dissolved in the oil/surfactant mix before aqueous addition. Use high-purity components. [4]
Low bioactivity in cellular assays Poor compound availability at target site. Switch to a SEDDS with Tween 80 instead of Cremophor EL, as the latter showed higher cytotoxicity in non-target cells. [4]
Instability during storage Phase separation of the pre-concentrate. Store the SEDDS pre-concentrate (oil/surfactant/polyol mix) as a single phase and dilute fresh before use. [4]

Key Takeaways for Researchers

  • Start with Medium-Polarity Solvents: Ethyl acetate, chloroform, or acetone are good first choices for in vitro analytical work [2] [3].
  • Embrace Lipid-Based Formulations for Biology: For any cellular or in vivo experimentation, SEDDS are the gold-standard delivery method for this compound, enhancing both solubility and bioavailability [4].
  • Leverage its Co-surfactant Property: Remember that this compound is not just an active ingredient; it can also improve your emulsion system by acting as a built-in co-surfactant [4].

References

optimizing Avocadene 1-acetate extraction yield

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Method Comparison & Selection

Choosing the right initial method is crucial. The table below compares techniques relevant to extracting bioactive compounds from plant materials like avocado.

Extraction Method Principle Key Advantages Key Limitations/Considerations Suitability for Avocado Polyols
Maceration [1] [2] Passive soaking of plant material in solvent. Simple equipment, high selectivity via solvent choice. [1] Time-consuming, high solvent use, potential for toxic residue. [1] Good starting point for method development using solvents like ethyl acetate. [3]
Soxhlet Extraction [1] [4] Continuous cycling of fresh solvent through sample via reflux. High efficiency, good for multiple samples. [1] Long time, thermal degradation risk, high solvent consumption. [1] Effective for initial exhaustive extraction but may degrade thermolabile compounds.
Microwave-Assisted Extraction (MAE) [5] Microwave energy heats solvents and plant cells internally, rupturing walls. Rapid, reduced solvent, higher yield, improved compound stability. [5] Requires parameter optimization (power, time, temperature). [5] Highly promising; suitable for thermolabile compounds. [5]
Ultrasound-Assisted Extraction (UAE) [5] Ultrasonic cavitation disrupts cell walls, enhancing mass transfer. Fast, cost-effective, lower operating temperatures. [5] Efficiency depends on plant matrix and sonication parameters. Excellent alternative; often compared with MAE for phenolic compounds. [5]

Troubleshooting Common Extraction Issues

Here are answers to frequently asked questions regarding optimization challenges.

FAQ 1: My extraction yield is consistently low. What are the primary factors I should investigate?

Low yield is often due to suboptimal parameters. Focus on these key variables:

  • Solvent Selection: The polarity of your solvent must match the target compound. Avocado polyols like avocadene and avocadyne are moderately polar; therefore, solvents like ethyl acetate, methanol, or ethanol are recommended, as they have been successfully used in research. [3] [4] Ethanol is a particularly good green alternative. [1]
  • Particle Size: The plant material should be ground to a fine, uniform powder. This dramatically increases the surface area in contact with the solvent, significantly improving yield. [2]
  • Pre-treatment of Raw Material: Ensure the avocado seeds are properly dried before extraction. Oven drying at temperatures below 30°C or freeze-drying is recommended to prevent the decomposition of thermolabile compounds. [2]

FAQ 2: How can I systematically optimize multiple extraction parameters at once?

For complex optimization, use Response Surface Methodology (RSM). This statistical technique is ideal for modeling and optimizing processes where multiple factors affect the response (e.g., yield). [6]

  • Process: RSM uses experimental designs like Central Composite Design (CCD) or Box-Behnken Design (BBD) to fit a quadratic model. This model can identify optimal settings for factors such as extraction time, temperature, solvent concentration, and solid-to-solvent ratio. [6]
  • Verification: The model's adequacy is checked using ANOVA (P-value < 0.05, Lack of Fit > 0.05), and the predicted optimum must be verified experimentally. [6]

FAQ 3: I am getting inconsistent results between batches. How can I improve reproducibility?

Inconsistency often stems from raw material and process variability.

  • Standardize Raw Material: Control the avocado variety, ripening stage, and storage conditions. Use rigorous quality control to prevent contamination and degradation. [7]
  • Control Pre-processing: Standardize drying and grinding procedures to ensure a consistent particle size distribution. [7] [2]
  • Precise Parameter Control: Calibrate equipment and meticulously control temperature, pressure, and extraction time for every batch. [7]

Detailed Protocol: A Workflow for Method Development & Optimization

The following diagram outlines a systematic workflow for developing and optimizing your extraction protocol, incorporating the troubleshooting advice above.

Start Start: Define Objective (e.g., Maximize Avocadene 1-acetate Yield) P1 Pre-processing & Material Prep • Dry seeds (Oven <30°C or Freeze-dry) • Grind to fine, uniform powder Start->P1 P2 Select Extraction Method • Maceration (Baseline) • MAE/UAE (Advanced) P1->P2 P3 Initial Single-Factor Experiments • Test solvent polarity (EtOAc, MeOH, EtOH) • Test time, temperature, solvent ratio P2->P3 P4 Systematic Optimization via RSM • Design experiment (e.g., CCD, BBD) • Model and validate optimal conditions P3->P4 P5 Scale-up & Reprodubility Check • Control all parameters • Implement quality controls P4->P5

Experimental Design & Analysis Techniques

To support the workflow, here are specific methodologies for key experiments.

Experiment 1: Solvent Efficiency Screening

  • Objective: Identify the best solvent for this compound.
  • Methodology: Use maceration or Soxhlet extraction with a fixed mass of avocado seed powder and a fixed volume of different solvents (e.g., hexane, ethyl acetate, methanol, ethanol). [4]
  • Analysis: After solvent removal, calculate the extraction yield for each solvent: Yield (%) = (Weight of dry extract / Weight of plant material) × 100. [4] The extract can be further analyzed by TLC or HPLC to compare the concentration of your target compound.

Experiment 2: Quantifying Bioactive Content

  • Objective: Determine the total phenolic content in your extracts as a proxy for bioactive quality.
  • Methodology: Use the Folin-Ciocalteu method. [4]
  • Protocol: Mix plant extract with Folin-Ciocalteu reagent and sodium carbonate. After incubation, measure absorbance at 765 nm. Compare against a gallic acid standard curve to express results as mg of Gallic Acid Equivalents (GAE) per gram of dry weight. [4]

References

Understanding Cytotoxicity and Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity occurs when chemicals or drugs cause cell death through mechanisms like destruction of cell membranes, prevention of protein synthesis, or irreversible binding to receptors [1]. Cell viability and cytotoxicity assays are crucial for biological evaluation, and are based on various cell functions, which can be classified into several types [1]:

Assay Classification Examples Primary Measurement Principle
Dye Exclusion Assays Trypan Blue, Erythrosine B [1] Membrane integrity; viable cells exclude dye [1].
Colorimetric Assays MTT, MTS, XTT, WST, LDH [1] Spectrophotometric measurement of color change from metabolic activity or released enzymes [1].
Fluorometric Assays alamarBlue, CFDA-AM [1] Fluorescence measurement from enzyme activity or membrane integrity [1].
Luminometric Assays ATP Assay [1] Luminescence measurement of ATP levels, indicating metabolic activity [1].

Each assay type has advantages and disadvantages. For instance, while Trypan Blue is simple, it is difficult for large sample sizes and can be toxic to cells [1]. The MTT assay, while robust, requires a solubilization step and can be interfered with by serum or reducing agents [2].

Troubleshooting Common Cytotoxicity Problems

Here are specific issues and evidence-based solutions to reduce cytotoxicity in experiments.

Problem Possible Causes & Mechanisms Solutions & Preventive Actions

| High Background Cytotoxicity | • Contaminated reagents or media [3]. • Antibiotic concentration too high for the specific cell type, causing off-target effects [3]. | • Use fresh, filtered reagents. • Titrate antibiotics (e.g., puromycin, G418) to find the lowest effective concentration for selection [3]. | | Inconsistent Assay Results (e.g., MTT) | • Improper solubilization of formazan crystals [2]. • Interference from serum or phenol red in the culture medium [2]. • Incorrect cell density or incubation time [2]. | • Ensure full dissolution by pipetting or extended shaking after adding solvent [2]. • Use serum-free media during the MTT incubation step [2]. • Optimize cell seeding number and MTT incubation time for each cell line. | | Unexpected Cell Death in Transduction Experiments | • Cytotoxicity from the transfection/transduction reagent itself. • Excessive antibiotic concentration post-transduction [3]. | • Optimize vector-to-reagent ratios. • Perform a kill curve assay to determine the optimal antibiotic concentration before starting transduction experiments [3]. | | Nanoparticle-Induced Stress | • Uptake of nanoparticles causing physical stress, activating stress-related signalling pathways (e.g., p38, JNK) even before classical cytotoxicity is detected [4]. | • Consider surface coating (e.g., alumina-coating on SiO2 nanoparticles reduced stress response) [4]. • Characterize stress pathway activation (e.g., ATF-2 phosphorylation) as an early indicator of cellular distress [4]. | | Inaccurate LDH Measurement | • Instability of LDH enzyme in medium under improper storage conditions [5]. • Freezing and thawing samples, which can degrade LDH [5]. | • Measure LDH promptly. It is stable for ~1 week at room temperature and ~3 weeks at 2-8°C [5]. • Avoid freeze-thaw cycles of samples and reagents [3] [5]. |

Key Experimental Protocols

Providing standardized protocols is key for a support center. Here are detailed methodologies for two common assays.

MTT Assay for Cell Viability and Cytotoxicity [2] The MTT assay measures the metabolic activity of cells via mitochondrial enzymes reducing yellow MTT to purple formazan crystals [2].

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in PBS. Filter sterilize and store at -20°C. Prepare the MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol) [2].
  • Assay Procedure:
    • After treatment, discard media from adherent cells. For suspension cells, centrifuge and aspirate.
    • Add 50 µL of serum-free media and 50 µL of MTT solution to each well.
    • Incubate the plate at 37°C for 3 hours.
    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
    • Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Pipette gently if needed to fully dissolve crystals.
    • Measure the absorbance at 570-590 nm, with a reference wavelength of around 630 nm, within one hour [2].

LDH Release Assay for Cytotoxicity [5] The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme upon cell membrane damage.

  • Preparation of LDH Standard Curve:
    • Place 200 µL of a 2 U/mL LDH solution in the first well of a microplate.
    • Perform a serial dilution: transfer 100 µL to the next well, add 100 µL of assay medium, and mix. Repeat this for 14 wells to create a concentration range.
    • Add 100 µL of the reaction mixture to each well, mix, and incubate for 30 minutes at room temperature before measuring [5].
  • Sample Measurement:
    • Follow the kit instructions to mix cell-free supernatant with the reaction mixture.
    • Incubate and measure the absorbance. Compare results to the standard curve to quantify LDH release.

Early Detection of Stress Pathways

Beyond standard cytotoxicity assays, monitoring early stress pathways can pre-empt problems. Research on SiO2 nanoparticles showed activation of the transcription factor ATF-2 via phosphorylation by stress-activated kinases (like p38 and JNK) occurred before classical signs of cytotoxicity, serving as an early warning indicator [4].

The following diagram illustrates this stress signaling pathway that can be activated by cytotoxic agents like nanoparticles:

stress_pathway NP Nanoparticle/Cytotoxic Agent Uptake Cellular Uptake NP->Uptake Stress Cellular Stress Uptake->Stress Kinases Stress Kinases (p38, JNK) Stress->Kinases ATF2 ATF-2 Phosphorylation Kinases->ATF2 Response Stress Gene Expression ATF2->Response

This mechanism highlights the importance of investigating subtle signalling changes downstream of initial cell-agent interactions for a comprehensive safety assessment [4].

Key Takeaways for Reducing Cytotoxicity

  • Choose the Right Assay: No single assay gives a complete picture. Use complementary assays (e.g., MTT for metabolism, LDH for membrane integrity) for a robust assessment [1] [2].
  • Optimize Critical Parameters: Systematically determine the optimal conditions for your specific cell line, including antibiotic concentration [3], cell density, and assay incubation times [2].
  • Monitor Early Stress Indicators: For novel compounds like nanomaterials, include methods to detect early stress response (e.g., ATF-2 activation) alongside traditional viability assays [4].
  • Control Assay Interferences: Be aware of and control for common sources of interference, such as serum in MTT assays [2] or instability in LDH measurements [5].

References

stability Avocadene 1-acetate storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Data for Avocado Acetogenins

The table below summarizes stability-related information for avocado acetogenins, including Avocadene 1-acetate, from recent studies.

Property / Condition Reported Data / Observation Context & Source
Thermal Stability Stable at temperatures ≤ 120°C [1]. Under common food processing conditions.
pH Stability Most stable at pH ≥ 7.0; potency against endospores increased at pH 9.5 [1]. In a model food system.
Pressure Stability Resistant to High Hydrostatic Pressure (HHP: 300–600 MPa, 3–6 min, 25°C) [1]. Bioactivity was retained post-treatment.
Melting Point 58–59°C [2] For the pure compound.
Solubility Predicted water solubility: 0.0034 g/L [2] Indicates very low aqueous solubility.
Formulation Stability Retained in a model food system after HHP processing, though initial quantity declined by 63% [1]. Specifics of the decline (e.g., degradation, binding) were not detailed.

Recommended Storage & Handling Protocol

Until substance-specific studies are conducted, the following protocol, based on general drug development best practices and the known properties of acetogenins, is recommended.

Storage Conditions
  • Temperature: For long-term storage, a -20°C freezer is recommended. This is a standard condition for stabilizing new chemical entities and biological compounds in early development [3].
  • Container: Store in a tightly sealed, light-resistant container. Protect from moisture by storing in a desiccator or using desiccant packs in the container [4].
  • Atmosphere: Consider storing under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, a common pathway for complex lipids [5].
Experimental Handling
  • Purity Analysis: Before and after storage, confirm the chemical integrity of this compound using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) [5].
  • Handling: When removing the compound from cold storage, allow the vial to reach room temperature before opening to prevent condensation and introduction of moisture.

Troubleshooting Common Experimental Issues

Issue Potential Cause Suggested Solution
Low Biological Activity Chemical degradation due to improper storage or extended time. Check purity via HPLC against a fresh standard. Implement shorter storage times and verify storage conditions [5].
Poor Solubility in Aqueous Buffers Inherent low aqueous solubility [2]. Use a biocompatible solvent (e.g., DMSO) for stock solutions. For biological assays, consider formulating a Self-Emulsifying Drug Delivery System (SEDDS) to improve dispersion and bioavailability [6].
Inconsistent Results Between Assays Variable dissolution or instability in assay media. Standardize the pre-treatment protocol (sonication, vortexing) and the composition of the assay medium. Ensure the compound is used immediately after preparation from stock.

Experimental Workflow for Stability Assessment

For a comprehensive stability profile, you can conduct a stress study. The following workflow is adapted from best practices in early-stage drug development [4].

Start Start: this compound Sample HPLC1 HPLC Purity Analysis Start->HPLC1 Establish Baseline Stress Apply Stress Conditions HPLC1->Stress Analyze Analyze Degradation Stress->Analyze HPLC & MS Compare Compare to Baseline Analyze->Compare End Establish Storage Protocol Compare->End

Workflow Steps:

  • Establish a Purity Baseline: First, analyze your sample of this compound using HPLC to establish a purity profile and identify any existing impurities [5].
  • Apply Stress Conditions: Subject a portion of the sample to various stress conditions to force degradation. Key conditions to test include:
    • Thermal Stress: Incubate solid powder at 70°C in open and closed vials for 1-3 weeks [4].
    • Hydrolytic Stress: Expose the compound to buffers of varying pH (e.g., 3, 7, 9) [1].
    • Oxidative Stress: Challenge with low concentrations of hydrogen peroxide.
    • Photostability: Expose to UV-Vis light per ICH Q1B guidelines [7].
  • Analyze Degradation Products: After stress testing, re-analyze the samples using HPLC. The appearance of new peaks indicates degradation products. Mass Spectrometry (MS) can help identify the structure of these degradants [5].
  • Compare and Conclude: Compare the post-stress chromatogram with the baseline. The conditions that cause the least degradation suggest the optimal storage environment.

Important Safety & Experimental Considerations

  • Toxicity Note: Be aware that avocado acetogenins, including Persin and this compound, have been associated with toxic effects in animal studies, such as inducing fibrotic heart disease in horses [8]. Appropriate safety precautions should be taken when handling these compounds.
  • Data Gap: The stability data from [1] is for enriched acetogenin extracts in food systems. The stability of the highly pure compound in a pharmaceutical context may differ.

References

Avocadene 1-acetate purification from complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Avocadene 1-acetate

Understanding the basic physicochemical properties of your target compound is the first step in planning a purification strategy. Here is a summary of data for this compound:

Property Value / Description
IUPAC Name 2,4-dihydroxyheptadec-16-en-1-yl acetate [1]
Chemical Formula C19H36O4 [1]
Average Molecular Weight 328.4867 g/mol [1]
Melting Point 58-59 °C [1]
Water Solubility 0.0034 g/L (Predicted) [1]
logP 4.74 (Predicted) [1]
Chemical Class Long-chain fatty alcohol (acetate ester) [1]

Extraction and Purification Workflow

The following diagram outlines a general workflow for extracting and purifying acetogenins like this compound from avocado seed, synthesized from the available research.

cluster_0 Key Experimental Parameters Start Start: Dried Avocado Seed Powder Step1 Extraction with Solvent System Start->Step1 Step2 Crude Extract Step1->Step2 P1 Extraction Solvent: Methanol or Ethyl Acetate Step3 Purification via Preparative HPLC Step2->Step3 Step4 Fraction Collection Step3->Step4 P2 HPLC Columns: C18 or C30 Step5 Analysis & Identification Step4->Step5 Step6 Purified This compound Step5->Step6 P3 Identification: NMR & Mass Spectrometry

Workflow Stages Explained:

  • Starting Material: The process typically begins with dried and milled avocado seed [2].
  • Extraction: The powder is subjected to solvent extraction. Research indicates the use of methanol [3] or ethyl acetate [2] to obtain a crude extract containing a mixture of avocadene, avocadyne, and their acetates.
  • Purification: The crude extract is purified using preparative High-Performance Liquid Chromatography (HPLC). Studies specifically mention using C18 and C30 columns for this purpose [3].
  • Fraction Collection & Identification: Fractions from HPLC are collected. Confirmation of this compound is achieved through analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry [3].

Analytical Techniques and Troubleshooting

This section addresses common experimental questions and challenges.

How is the compound identified and characterized? Structural confirmation of this compound after purification relies on a combination of techniques:

  • NMR Spectroscopy: Used to identify diagnostic features and assign structures to HPLC fractions [3]. It provides detailed information about the carbon-hydrogen framework of the molecule.
  • Mass Spectrometry: Determines the molecular weight and fragments, confirming the chemical formula C19H36O4 [1] [3].

What are some stability considerations? The bioactivity of related avocado acetogenins has been tested under various conditions, which can inform handling guidelines for this compound [4].

  • Stable Under: Bioactivity remains after high-temperature treatment (up to 120°C), High Hydrostatic Pressure (HHP: 300–600 MPa), and in the presence of salt (≤3% w/v) [4].
  • pH Stability: Most stable at pH ≥ 7.0. Potency may even increase after exposure to high pH (e.g., 9.5), possibly due to improved solubility or structural changes [4].

Key Challenges and Omissions in Available Data

A significant challenge in creating a definitive guide is that the available research provides methodologies for working with mixtures of avocado acetogenins but lacks fine-grained, specific details for isolating this compound alone.

  • No Specific Protocol Parameters: The published papers confirm that this compound can be isolated and identified [3] but do not provide the exact HPLC parameters (e.g., specific gradient, mobile phase, flow rate) needed to reproduce the separation reliably.
  • Co-elution and Separation: The compound exists in a complex mixture with very similar structures, such as avocadene, avocadyne, and their acetates [2] [3]. Achieving baseline separation is likely the most critical and challenging step in purification, for which a standardized protocol is not publicly detailed.
  • Scale Considerations: The methods described are for laboratory-scale extraction and analysis. Scaling up the purification would require significant process development.

References

eggshell penetration assays optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some frequently encountered questions in eggshell penetration research:

  • Q: Does washing eggs before an experiment affect the results? A: Yes, significantly. Multiple studies confirm that egg washing can damage the protective cuticle on the shell surface. This damage has been statistically linked to a higher rate of bacterial penetration compared to unwashed eggs [1] [2].
  • Q: What are the most critical eggshell properties that affect penetration? A: The key intrinsic properties are the presence and quality of the cuticle, shell thickness, porosity, and the ultrastructure of the shell (features like cap quality, alignment, and confluence) [2] [3]. The cuticle is the primary barrier.
  • Q: Which bacterial factors influence penetration ability? A: The bacterial strain and the initial concentration (inoculum size) are critical extrinsic factors. Different strains of the same species can exhibit varying penetration abilities [2] [3].

Troubleshooting Guide

This section outlines common problems and evidence-based solutions to improve the reliability of your assays.

Problem Possible Cause Suggested Solution
High variability in penetration rates between eggs Inconsistent eggshell quality (thickness, cuticle coverage, porosity) [3] Source eggs from a uniform flock (same age, genetics). Pre-screen eggs for defects and measure shell quality parameters (e.g., thickness, translucency) to use only a consistent subset [2].
Unexpectedly low bacterial penetration Insufficient temperature differential between the egg and bacterial suspension, reducing the "pumping" force [3]. Ensure a proper temperature differential is in place during the contamination step. Cooling the egg before immersing it in a warmer inoculum is a common method to create a negative pressure that draws bacteria in [3].
Contamination of negative controls Improper handling or inadequate sterilization of the egg surface prior to testing [2]. Strictly sterilize the eggshell surface (e.g., with 70% ethanol) and allow it to dry completely in a biosafety cabinet before inoculation. Use aseptic techniques for all subsequent steps [2].
Low bacterial recovery from egg contents Bacteria cannot survive or grow in the antimicrobial environment of the egg albumen [3]. Use bacterial strains known to be more resistant to the antimicrobial properties of albumen. Consider using a pre-enrichment step in the recovery protocol to allow damaged or low numbers of cells to grow before plating [3].

Experimental Protocols

Here are detailed methodologies for the two primary types of eggshell penetration assays cited in the literature.

Protocol 1: Whole Egg Penetration Assay

This method tests penetration and survival in a complete, natural egg system [2].

  • Egg Preparation: Collect fresh, clean table eggs. Assign eggs to "washed" or "unwashed" groups. Washed eggs should be cleaned using a standardized process with a hydroxide/hypochlorite-based solution, followed by a sanitizer, and then dried [2].
  • Surface Sterilization: Gently dip each egg in 70% ethanol for 30 seconds and allow it to air-dry completely in a biosafety cabinet [2].
  • Inoculation: Immerse each egg for 90 seconds in a suspension of the bacterium (e.g., Salmonella Typhimurium) at a defined concentration (e.g., 10³ or 10⁵ CFU/mL). Use a phosphate-buffered saline (PBS) immersion for control eggs [2].
  • Incubation: Incubate the inoculated eggs at a defined temperature (e.g., 20°C or 37°C) for a set period. Temperature significantly impacts penetration dynamics [2].
  • Sample Recovery & Analysis:
    • Shell Surface: Swab or rinse the shell to determine the surviving bacterial load.
    • Internal Contents: Aseptically open the egg, and transfer the entire contents (yolk and albumen) to a sterile bag. Homogenize the contents and then plate serial dilutions on selective agar to enumerate any bacteria that successfully penetrated the shell [2].
Protocol 2: Agar-Filled Egg Penetration Assay

This method simplifies the recovery process by replacing the liquid egg contents with culture agar [2].

  • Egg Preparation & Sterilization: Follow steps 1 and 2 from the Whole Egg Protocol.
  • Agar Filling: Aseptically create a small hole at the blunt end of the egg. Expel the native liquid contents. Fill the empty shell with a sterile, molten selective agar (e.g., Xylose Lysine Deoxycholate agar for Salmonella). Allow the agar to solidify [2].
  • Inoculation: Immerse the agar-filled eggs in the bacterial suspension, as described in the Whole Egg Protocol.
  • Incubation: Incubate the eggs with the inoculation site facing upwards.
  • Analysis: After incubation, check for bacterial growth directly within the agar. Colonies will be visible where bacteria penetrated the shell and grew in the agar. The penetration rate can be calculated as the percentage of eggs showing growth [2].

The logical relationship and key decision points for these two core protocols are summarized in the diagram below.

Eggshell Penetration Assay Workflow Start Start: Prepare Fresh Eggs Group Assign to Washed or Unwashed Groups Start->Group Sterilize Surface Sterilize (70% Ethanol) Group->Sterilize Decision Choose Assay Type Sterilize->Decision WholeEgg Whole Egg Protocol Decision->WholeEgg Natural System AgarEgg Agar-Filled Egg Protocol Decision->AgarEgg Simplified Recovery Inoculate Inoculate by Immersion WholeEgg->Inoculate AgarEgg->Inoculate Incubate Incubate Eggs Inoculate->Incubate Inoculate->Incubate AnalyzeWhole Analyze Internal Contents (Homogenize & Plate) Incubate->AnalyzeWhole AnalyzeAgar Analyze for Growth in Agar Incubate->AnalyzeAgar

Key Factors for a Robust Assay

The following diagram synthesizes the intrinsic and extrinsic factors, identified across multiple studies, that you must control or account for to ensure a reliable and reproducible assay.

Key Factors Influencing Eggshell Penetration Factors Key Assay Factors Intrinsic Intrinsic Factors (Egg Properties) Factors->Intrinsic Extrinsic Extrinsic Factors (Experimental Conditions) Factors->Extrinsic Cuticle Cuticle Presence and Quality Intrinsic->Cuticle Ultrastructure Shell Ultrastructure (Thickness, Porosity) Intrinsic->Ultrastructure Strain Bacterial Strain and Virulence Extrinsic->Strain Temp Temperature and Moisture Extrinsic->Temp

References

mitochondrial respiration assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Respiration Assay Fundamentals

The Seahorse XF Cell Mito Stress Test works by directly measuring the Oxygen Consumption Rate (OCR) of cells in real-time after the sequential injection of specific inhibitors of the electron transport chain (ETC) [1] [2]. The diagram below illustrates the workflow and the points where ETC inhibitors are applied to probe different mitochondrial functions.

MitoStressTest node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey start Baseline OCR Measurement step1 1. Inject Oligomycin (ATP Synthase Inhibitor) start->step1 step2 2. Inject FCCP (Uncoupler) step1->step2 param1 Calculated Parameter: ATP-Linked Respiration & Proton Leak step1->param1 step3 3. Inject Rotenone & Antimycin A (Complex I & III Inhibitors) step2->step3 param2 Measured Parameter: Maximal Respiration step2->param2 param3 Measured Parameter: Non-Mitochondrial Respiration step3->param3

Diagram 1: Mitochondrial Stress Test Workflow and Key Parameters

The function of each pharmacological agent is [1] [2]:

  • Oligomycin: Inhibits ATP synthase (Complex V), revealing the portion of basal respiration used for ATP production.
  • FCCP: A proton ionophore that uncouples electron transport from ATP synthesis, forcing the ETC to operate at maximum capacity and revealing the cell's spare respiratory capacity.
  • Rotenone & Antimycin A: Inhibit Complex I and III, respectively, completely shutting down mitochondrial respiration. The remaining OCR is non-mitochondrial respiration.

Troubleshooting Guide & FAQs

Here is a structured table of common issues, their potential causes, and recommended solutions.

Problem & Phenomenon Potential Root Cause Recommended Solution / Investigation
Low Signal or Blunted Response Low Cell Number/Visibility [3]. Confirm cell count and seeding density. Ensure cells are properly adhered (for adherent cells) before assay start.
Inhibitor Potency [2]. Check inhibitor concentrations. Prepare fresh FCCP stock if maximal respiration is low. Verify injection ports are working.
High Background/Noise Contamination. Check for microbial contamination in media or on cells. Use sterile techniques.
Non-mitochondrial O₂ consumption. Subtract the non-mitochondrial respiration (post Rotenone/Antimycin A) from all other parameters during analysis [2].
Poor Data Reproducibility Cell Passage Number/Metabolic State. Use consistent cell passage numbers. Ensure consistent confluency at time of assay (typically 70-90%) [3].
Assay Protocol Variability. Standardize all prep steps: media composition, incubation time before assay (30-60 min in non-CO₂ incubator), and cartridge hydration.
Unexpected Cell Death Compound Toxicity. Titrate inhibitor concentrations to find the optimal, non-toxic dose for your cell type. Include a viability stain (e.g., CellTox Green) [3].
Stress from Assay Conditions. Minimize time cells are in the assay cartridge. Optimize seeding density to prevent over-confluency or nutrient depletion.

Experimental Protocol Summary

Here is a consolidated methodology based on published protocols for running the assay in cell cultures [1] [3] [2].

Step Description Key Considerations

| 1. Cell Preparation | Seed cells into a specialized Seahorse microplate at optimal density. Culture until desired confluency (e.g., 70-90%) is reached [3]. | - Density is critical; optimize for each cell line.

  • Include negative controls (e.g., no cells, solvent controls) [3]. | | 2. Assay Medium Preparation | Replace growth medium with Seahorse XF Base Medium, supplemented with relevant substrates (e.g., glucose, glutamine, pyruvate). | - Pre-warm medium to 37°C.
  • Adjust pH to ~7.4.
  • The medium should be free from bicarbonate, phenol red, and serum during the assay. | | 3. Inhibitor Preparation | Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A in DMSO or as recommended. Load into the injection ports of the Seahorse cartridge. | - Titrate concentrations (especially FCCP) for your specific cell type [1].
  • Avoid multiple freeze-thaw cycles of stock solutions. | | 4. Assay Execution | Hydrate the sensor cartridge. Calibrate the instrument. Place the cell culture plate in the Seahorse Analyzer and run the pre-programmed Mito Stress Test protocol. | - Cells must be equilibrated in a non-CO₂ incubator for 30-60 min before the assay.
  • The assay directly measures Oxygen Consumption Rate (OCR) in real-time [2]. | | 5. Data Analysis | Use the Seahorse Wave software and Report Generator to calculate key parameters like basal respiration, ATP production, maximal respiration, and spare capacity [2]. | - Normalize data to cell count per well (e.g., using a post-assay viability assay like LUNA-II cell counter) [3]. |

Optimization and Advanced Applications

Beyond troubleshooting, robust assays often require optimization and can be applied to diverse research areas:

  • Inhibitor Titration: The most critical optimization step is titrating the inhibitors, particularly FCCP, for each new cell type to find the concentration that gives the highest OCR without inducing toxicity [1].
  • Application in Toxicology: This assay is sensitive enough to detect impaired mitochondrial function induced by environmental toxins, such as specific disperse textile dyes, which can cause significant reductions in cell viability and OCR in as little as 3 hours [3].
  • Linking to Neurodegeneration: Mitochondrial respiration is fundamental to neuronal health, and its dysfunction is a hallmark of diseases like Alzheimer's and Parkinson's. This assay is key for studying disease mechanisms and screening potential therapeutics [4].

References

overcoming Avocadene 1-acetate instability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Instability of Avocadene 1-acetate

This compound is a long-chain fatty alcohol with limited aqueous solubility, which contributes to its instability and poor bioavailability in water-based environments [1] [2]. The core strategy to overcome this is to incorporate it into a delivery system that pre-solubilizes the compound and protects it from the aqueous environment.

Recommended Solution: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (O/W) emulsions upon gentle agitation in aqueous media [2]. This method is particularly suitable for this compound because:

  • Spontaneous Emulsification: The formulation process is low-energy.
  • Microemulsion Formation: Creates droplets as small as ~20 nm, significantly increasing surface area and potential for absorption [2].
  • Protection: The compound is encapsulated within oil droplets, shielding it from the aqueous milieu.

The following workflow outlines the development and preparation process for an this compound SEDDS.

Start Start: Develop AVO-SEDDS Formulate Formulate SEDDS Pre-concentrate Start->Formulate Step1 1. Heat oil/surfactant (Neobee M5/Tween 80, 1:1) to 75°C Formulate->Step1 Step2 2. Dissolve this compound (1-20 mg/100 µL oil phase) Step1->Step2 Step3 3. Add aqueous phase (PBS) Vortex for 30 seconds Step2->Step3 Result Result: Stable Microemulsion Step3->Result

Formulation Composition & Experimental Data

The table below summarizes a stable SEDDS formulation based on published research. Note that Avocadene is often used in a 1:1 molar mixture with Avocadyne (termed Avocatin B or AVO), which forms a eutectic mixture with a lower melting point, enhancing solubility [2].

Component Function Recommended Type & Ratio Quantitative Data / Rationale
Oil Solubilizes lipophilic compound Medium-chain triglycerides (e.g., Neobee M5) Oil/Surfactant ratio of 1:1 (w/w) proved optimal, forming emulsions with mean droplet sizes of ~200 nm [2].
Surfactant Stabilizes oil-water interface Polysorbate 80 (Tween 80) Tween 80 was less cytotoxic than Cremophor EL in cell lines (e.g., OCI-AML-2, INS-1) [2].
Co-surfactant Tunes interfacial properties This compound / Avocadyne (AVO) A 1:1 molar ratio of Avocadene:Avocadyne acts as a eutectic mixture, serving as a bioactive co-surfactant that significantly reduces emulsion droplet size [2].

FAQs and Troubleshooting Guide

Q1: Our SEDDS formulation shows signs of precipitation or phase separation. What could be the cause?
  • A: This is often related to an unbalanced formulation.
    • Check Oil-to-Surfactant Ratio: A ratio higher than 3:1 (Oil:Surfactant) can lead to larger droplet sizes and instability. Re-formulate to the recommended 1:1 ratio [2].
    • Verify Dissolution Temperature: Ensure the this compound is fully dissolved in the oil/surfactant phase by heating to 75°C for 2 hours before adding the aqueous phase [2].
    • Confirm Compound Purity: Use purified acetogenin fractions to avoid interference from other avocado seed compounds that might disrupt the emulsion [3].
Q2: How stable is this SEDDS formulation under various processing conditions?
  • A: Research on enriched acetogenin extracts (which include Avocadene) shows the bioactivity is remarkably stable under several conditions [4]:
    • Heat: Stable at temperatures ≤120°C.
    • pH: Most stable at pH ≥ 7.0. Avoid highly acidic conditions.
    • High Hydrostatic Pressure (HHP): Stable under HHP processing (300–600 MPa for 3–6 min). In fact, bioactivity against endospores increased post-HHP treatment [4].
Q3: Are there any compatibility issues with encapsulating other drugs alongside this compound in SEDDS?
  • A: No, in fact, the opposite is true. Incorporating the 1:1 AVO mixture (Avocadene/Avocadyne) in SEDDS has been shown to improve the encapsulation efficiency of other poorly water-soluble drugs like naproxen and curcumin due to its co-surfactant properties [2].
Q4: How can I analytically confirm the stability and integrity of this compound in my final formulation?
  • A: Employ a combination of chromatographic and spectroscopic techniques.
    • HPLC: Use C18 or C30 columns for separation and quantification [3].
    • NMR Spectroscopy: This is a powerful tool for identifying the diagnostic NMR features of avocado acetogenins and confirming the compound's structure and stability in the crude extract and final formulation [3].
    • Mass Spectrometry: Coupled with HPLC (LC-MS) to confirm the molecular weight and identity of the compound in your sample [3].

Key Experimental Protocols

Protocol 1: SEDDS Formulation and Emulsion Preparation [2]

  • Prepare Oil/Surfactant Phase: Mix medium-chain triglyceride oil (e.g., Neobee M5) and Tween 80 in a 1:1 weight ratio.
  • Incorporate Active Compound: Add 1-20 mg of this compound (or the AVO mixture) to 100 µL of the oil/surfactant phase.
  • Dissolve Compound: Heat the mixture to 75°C for 2 hours with agitation to ensure complete dissolution.
  • Form Emulsion: Add 900 µL of phosphate-buffered saline (PBS) or another aqueous medium to the oil phase.
  • Mix: Vortex the mixture for 30 seconds to form a fine, transparent microemulsion.

Protocol 2: Assessing In Vitro Bioactivity [2]

  • The anticlostridial and cytotoxic activity of Avocadene-containing formulations can be evaluated using cell-based assays.
  • For anticlostridial activity, determine the Minimum Inhibitory Concentration (MIC) against strains like Clostridium sporogenes [4].
  • For cytotoxicity, treat relevant cell lines (e.g., acute myeloid leukemia lines like OCI-AML-2) with the formulation and assess cell viability. SEDDS delivery has been shown to increase potency and bioactivity compared to conventional culture systems [2].

References

protocol for Avocadene 1-acetate concentration determination

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Quantifying Avocadene 1-acetate

The most relevant method identified is a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method developed for quantifying avocadene and its related compound, avocadyne, in avocado seed and pulp matter [1]. This method is suitable for researchers needing accurate quantification for pharmaceutical or natural product development.

The core protocol and its validation parameters are summarized below.

Parameter Specification
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) [1]
Analytes Avocadene and Avocadyne (Avocatin B is a 1:1 mixture) [1]
Linear Range 0.1–50 μM for both compounds [1]
Lower Limit of Quantitation (LLOQ) 0.1 μM [1]
Accuracy (% Error) ≤18.2% at LLOQ; <10% at low and high concentrations [1]
Precision (% CV) ≤14.4% at LLOQ; <10% at low and high concentrations [1]

Detailed Experimental Protocol

Here is a step-by-step workflow for sample preparation and analysis, which can be visualized in the following diagram.

start Start Sample Preparation step1 1. Homogenize avocado seed or pulp material start->step1 step2 2. Perform total lipid extraction step1->step2 step3 3. Dissolve extract in suitable LC-MS solvent step2->step3 step5 5. Inject samples and standards into LC-MS step3->step5 step4 4. Prepare calibration standards (0.1-50 µM) step4->step5 step6 6. Generate calibration curve (Conc. vs. Peak Area) step5->step6 step7 7. Calculate Avocadene 1-acetate concentration step6->step7

  • Sample Preparation: Begin by homogenizing the avocado seed or pulp material. A total lipid extraction is then performed on the sample [1]. The resulting extract should be dissolved in a solvent compatible with the LC-MS mobile phase.
  • Calibration Standards: Prepare a series of standard solutions of avocadene and avocadyne within the concentration range of 0.1 to 50 μM [1]. These are crucial for constructing the calibration curve.
  • LC-MS Analysis: Inject the prepared samples and standards into the LC-MS system. The specific chromatographic conditions (column, mobile phase, gradient) were not detailed in the available article, but the method has been successfully applied to total lipid extracts [1].
  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Use this curve to calculate the concentration of this compound in the unknown samples.

Troubleshooting Guide & FAQs

Here are some common issues you might encounter and how to address them.

Issue & Possible Cause Troubleshooting Steps

| Low or No Signal • Low ionization efficiency • Co-eluting matrix interference | • Optimize MS source parameters (heater temp, gas flows). • Improve sample cleanup to remove salts/phospholipids. • Test infusion of pure standard to check instrument function. | | Poor Chromatography • Broad or tailing peaks • Inadequate separation | • Optimize LC conditions: column chemistry (e.g., C18), mobile phase (pH, buffer), and gradient [2]. • Use a guard column to protect the analytical column. | | Inaccurate Quantification • Improper calibration • Matrix effects | • Use internal standard (structurally similar, if available). • Ensure calibration standards are prepared accurately in the same matrix as samples. |

Key Considerations for Your Research

  • Method Validation: For any regulatory purposes, the method should undergo full validation. The parameters in the table above provide a benchmark for what is achievable [1].
  • Compound Stability: Be aware that avocado acetogenins can be sensitive to processing conditions. Their activity is generally stable to heat and high pressure but may decline over time, especially in certain model systems [3].
  • Sample Specificity: This method was applied to Hass avocado seed and pulp. The extraction efficiency and potential for matrix interference might vary with other avocado cultivars or sample types.

References

Avocadene 1-acetate vs avocadyne acetate activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity and Potency Comparison

Biological Activity Avocadene 1-Acetate Avocadyne Acetate Key Experimental Findings
Anthelmintic / Nematocidal LD~50~ ~10 µM (in C. elegans L1 larvae) [1] LD~50~ ~2.5 µM (in C. elegans L1 larvae) [1] Avocadyne acetate is significantly more potent. Both compounds inhibit acetyl-CoA carboxylase (POD-2), disrupting lipid synthesis [1].
Mosquito Larvicidal LC~50~ 2.80 ppm (vs. An. stephensi) [2] Data not specifically available for the acetate form. The parent compound, avocadene, shows high activity. Avocadyne (the non-acetate) is also highly active (LC~50~ 2.33 ppm) [2].
Anti-Leukemia (AML) Active as a mixture (Avocatin A) [3] Active as a mixture (Avocatin A) [3] The 1:1 mixture of their parent alcohols (Avocatin B) inhibits mitochondrial fatty acid oxidation, but acetylation attenuates this activity [4] [3].

Experimental Data and Protocols

The data in the table above is derived from standardized laboratory assays. Here are the key methodologies used in the cited research:

  • Anthelmintic Activity Assay [1]:

    • Organism: Caenorhabditis elegans (C. elegans) and other parasitic nematodes.
    • Protocol: Synchronized L1 larval stage worms were exposed to a range of compound concentrations (e.g., 1 µM to 100 µM) in liquid culture. After 5-7 days of incubation, lethality was assessed by measuring larval development arrest and adult survival. The LD₅₀ (median lethal dose) was calculated from dose-response curves.
    • Additional Findings: For egg hatching assays, harvested embryos were treated, and NMR spectroscopy confirmed that these acetate compounds can penetrate the protective eggshell [1].
  • Mosquito Larvicidal Activity Assay [2]:

    • Organisms: Larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus.
    • Protocol: The active compounds were isolated from unripe avocado fruit peel via bioactivity-guided fractionation using silica gel column chromatography and reverse-phase HPLC. Mosquito larvae were exposed to various concentrations of the purified compounds, and mortality was recorded after 24 hours. The LC₅₀ (median lethal concentration) was determined using standard statistical methods [2].
  • Anti-Cancer Activity Research [4] [3]:

    • Cell Lines: Acute Myeloid Leukemia (AML) cell lines.
    • Protocol: Cell viability was measured after 72 hours of treatment. Mitochondrial respiration, as a measure of fatty acid oxidation (FAO), was quantified using a respirometer after 1 hour of treatment. Research shows that the terminal acetyl group on these compounds attenuates the potent anti-AML activity of the parent alcohols (avocadene and avocadyne) [4].

Mechanism of Action and Structural Activity

The significant difference in potency, especially for anthelmintic activity, can be traced to the compounds' chemical structures and their specific interactions with biological targets.

A This compound or Avocadyne Acetate B Inhibits POD-2 (Acetyl-CoA Carboxylase) A->B  Inhibits C Disrupts de novo Lipid Biosynthesis B->C D Cellular Energy Crisis & Mitochondrial Damage C->D E Developmental Arrest Paralysis & Death D->E

  • Molecular Target: Both compounds exert their anthelmintic effect by inhibiting POD-2, an acetyl-CoA carboxylase (ACC). This enzyme catalyzes the rate-limiting step in the synthesis of fatty acids [1].
  • Structural Insight: The core structure is a C17 fatty chain with hydroxyl groups at positions 2 and 4. The terminal group is key:
    • This compound has a terminal alkene (carbon-carbon double bond).
    • Avocadyne Acetate has a terminal alkyne (carbon-carbon triple bond). Research on their parent alcohols indicates that the terminal alkyne and an odd-numbered carbon chain are critical for maximal bioactivity, particularly for inhibiting mitochondrial fatty acid oxidation [4]. This likely explains the higher potency observed for avocadyne acetate.

Interpretation Guide for Professionals

  • For Anthelmintic Development: Avocadyne acetate is a more promising lead compound due to its superior potency. Its ability to penetrate resilient biological barriers like the nematode eggshell is a significant advantage [1].
  • For Insecticide Development: While direct data for avocadyne acetate is limited, the high activity of both parent compounds suggests both acetates are likely active. Further testing is needed to confirm.
  • For Anti-Cancer Applications: The acetylated forms show reduced activity compared to the parent alcohols (avocadene and avocadyne). If this is your focus, the non-acetylated compounds or their mixture (Avocatin B) are more relevant [4] [3].

References

comparison Avocadene 1-acetate avocatin A efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Available Efficacy Data

The table below summarizes the key characteristics and experimental findings for Avocadene 1-acetate and Avocatin A based on current search results.

Feature This compound Avocatin A (Avocatin B)
Chemical Classification Aliphatic acetogenin (Long-chain fatty alcohol) [1] [2] 1:1 molar mixture of Avocadene and Avocadyne; classified as a polyhydroxylated fatty alcohol (PFA) or polyol [3]

| Key Reported Bioactivities | - Identified in cases of avocado poisoning in horses (cardiotoxicity) [4] | - Selective induction of apoptosis in leukemia stem cells [3]

  • Inhibition of fatty acid oxidation (FAO) [3]
  • Reversal of insulin resistance in diet-induced obesity models [3] | | Experimental Efficacy Data | Toxicity (In Vivo): Associated with severe cardiac fibrosis in horses upon ingestion of avocado leaves and fruit [4] | Cancer (In Vitro): Shown to be cytotoxic to acute myeloid leukemia (AML) cell lines. Potency and bioactivity were significantly increased when delivered via a Self-Emulsifying Drug Delivery System (SEDDS) [3] Metabolic Disease (In Vivo): Reversed pathology in a mouse model of diet-induced obesity [3] | | Therapeutic Potential Implication | Potential toxicological concern; safety profile requires careful evaluation [4] | Promising for oncology (particularly AML) and metabolic disease applications [3] |

Insights on Experimental Context

The experimental data for these compounds comes from distinct models and investigations, which is crucial for accurate interpretation.

  • For Avocatin A (Avocatin B): The promising efficacy data comes from rigorous, targeted biomedical research. The study employed in vitro models (human acute myeloid leukemia cell lines like OCI-AML-2) and in vivo models (C57BL/6J mice with diet-induced obesity) to investigate specific disease mechanisms [3]. A key methodological advance was the use of a Self-Emulsifying Drug Delivery System (SEDDS), which was found to enhance the compound's potency and bioactivity by forming nano-scale emulsions that improve delivery [3].

  • For this compound: The primary efficacy (toxicity) data was generated from a veterinary pathology study. The evidence is observational, linking the natural ingestion of avocado leaves and fruit containing this compound to the development of fibrotic heart disease in horses. The causal effect was supported by pathological examination and chemical detection of the compound in the ingested plant material [4].

Experimental Workflow for Avocatin A (Avocatin B) SEDDS Study

The diagram below outlines the key experimental workflow used to generate the efficacy data for Avocatin B, as detailed in the search results [3].

Start Start: Purify Avocatin B (1:1 mixture of Avocadene & Avocadyne) A Formulate SEDDS (Neobee M5 Oil + Tween 80) Start->A B In Vitro Testing (Acute Myeloid Leukemia Cell Lines) A->B C In Vivo Testing (C57BL/6J Mouse Model) A->C E Evaluate Enhanced Drug Encapsulation (e.g., with Naproxen, Curcumin) A->E With additional drugs D Analyze Pharmacokinetics (Biodistribution in Blood & Tissues) C->D

Interpretation and Research Implications

The available data, while not directly comparable, highlights a critical divergence in the research focus and biological outcomes for these two avocado-derived compounds.

  • Avocatin A represents a targeted therapeutic candidate, with studies demonstrating a defined molecular mechanism (inhibition of fatty acid oxidation) and efficacy in validated disease models [3].
  • This compound is primarily noted for its toxicological risk in a specific animal species [4]. This does not preclude potential therapeutic applications, but it underscores that its safety and efficacy profile is largely uncharacterized in the context of human drug development.

Future comparative guides would be significantly strengthened by experimental data that directly contrasts both compounds in the same biological assays, particularly those relevant to Avocatin A's known mechanisms, such as fatty acid metabolism in cancer or metabolic disease models.

References

Avocadene 1-acetate vs synthetic ACC inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Avocadene 1-Acetate: A Natural Anthelmintic

This compound belongs to a class of compounds known as Avocado Fatty Alcohols/Acetates (AFAs). Recent research has highlighted its potent activity against parasitic worms, or helminths.

  • Mechanism of Action: Genetic and biochemical tests reveal that AFAs, including this compound, inhibit the nematode enzyme POD-2, which is an acetyl-CoA carboxylase (ACC). This is the rate-limiting enzyme in lipid biosynthesis [1].
  • Biological Activity: In the model nematode C. elegans, exposure to AFAs causes paralysis, impairs mitochondrial respiration, increases reactive oxygen species, and induces mitochondrial damage. The compounds can also penetrate the eggshell and cause developmental arrest in embryos [1].
  • Efficacy Data: The table below summarizes the nematocidal activity reported for avocado-derived compounds.

Table 1: Nematocidal Activity of Avocado-Derived Compounds in C. elegans

Compound Assay Efficacy Key Findings
This compound (an AFA) L1 Larval Development Concentration-dependent toxicity [1] Affects all developmental stages of the nematode [1].
Persin L1 Larval Survival LD₅₀ = 4.9 µM [2] Demonstrates high potency.
Persenone A L1 Larval Survival LD₅₀ = 10.0 µM [3] [2] Crude extracts also show lethal effects [3].

Synthetic ACC Inhibitors: Targeting Human Metabolic Diseases

Synthetic ACC inhibitors are a major area of pharmaceutical research, primarily for treating metabolic conditions like non-alcoholic steatohepatitis (NASH). They target the human isoforms of ACC (ACC1 and ACC2).

  • Mechanism of Action: These inhibitors work by binding to the BC (biotin carboxylase) domain of ACC, preventing the formation of malonyl-CoA. This has a dual effect: it reduces de novo lipogenesis (fatty acid synthesis) and promotes fatty acid oxidation [4] [5].
  • Representative Compounds: Key development candidates include ND-630 (Firsocostat) and ND-646. ND-646 and its derivatives have shown potent enzyme inhibitory activity with IC₅₀ values in the low nanomolar range (3-10 nM) in assays against ACC1 and in A549 lung cancer cells [6].
  • Clinical Status: Firsocostat has progressed to Phase II clinical trials for NASH, where it has demonstrated a significant reduction in liver fat [7] [4].

Key Differences and Research Context

The following diagram illustrates the distinct developmental pathways and primary applications of these two inhibitor classes.

G Start Acetyl-CoA Carboxylase (ACC) Inhibition Source Compound Source Start->Source Application Application Start->Application Natural Natural Product (Avocado Extract) Source->Natural Synthetic Synthetic Compound (Designed Drug) Source->Synthetic AFA Avocado Fatty Alcohols/Acetates (AFAs) e.g., this compound Natural->AFA Drug Synthetic ACC Inhibitors e.g., ND-630 (Firsocostat), ND-646 Synthetic->Drug Mech1 Inhibits Nematode ACC (POD-2) AFA->Mech1 App1 Primary Application: Anthelmintic Drug Discovery Mech1->App1 Mech2 Inhibits Human ACC1/ACC2 Drug->Mech2 App2 Primary Application: Human Metabolic Diseases (e.g., NASH, Cancer) Mech2->App2

To further aid your comparison, the table below consolidates the core characteristics of each inhibitor class based on the available information.

Table 2: Contextual Comparison of ACC Inhibitor Classes

Feature This compound (Natural) Synthetic ACC Inhibitors (e.g., ND-646, Firsocostat)
Source Natural extract from avocado (Persea americana) [1] [8] De novo synthetic design [6] [4]
Primary Target Nematode ACC (POD-2) [1] Human ACC1 and ACC2 [6] [4]
Therapeutic Area Veterinary/Human antiparasitics [1] Metabolic diseases (NASH, diabetes) [7] [4]
Development Stage Preclinical (in vitro & in vivo models) [1] Clinical (Phase 2 trials for NASH) [7] [4]
Reported Potency LD₅₀ in low micromolar range (C. elegans) [3] [2] IC₅₀ in low nanomolar range (enzyme & cell assays) [6]

Research Implications and Future Directions

The current data suggests that this compound and synthetic ACC inhibitors are on distinct, parallel tracks:

  • This compound represents a promising novel anthelmintic class with a newly defined natural mechanism of action [1].
  • Synthetic inhibitors like ND-646 and Firsocostat are advanced candidates for modulating human lipid metabolism to treat metabolic diseases [6] [7] [4].

A direct, "head-to-head" comparison of their potency, selectivity, and efficacy in the same experimental system is not present in the current literature. Such a study would be highly valuable for the field.

References

Comparative Data on Lipid Biosynthesis Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from recent studies on different lipid biosynthesis pathways.

Therapeutic Area / Organism Target Pathway / Enzyme Inhibitor / Intervention Key Experimental Findings Citation

| Cardiovascular Disease (Human) | Cholesteryl Ester Transfer Protein (CETP) | CETP inhibitors (e.g., Evacetrapib) + High-intensity statins | ↑ HDL-C: SMD 2.47 [1.77, 3.18], p < 0.001 ↓ LDL-C: SMD -1.75 [-2.19, -1.31], p < 0.001 No increased incidence of adverse events [1] | | | Gram-negative Bacteria (A. baumannii) | Lipid A (LpxC) & Fatty Acid (FabI) Biosynthesis | LpxC inhibitors (CHIR-090); FabI inhibitors | Growth restoration in LpxK-depleted cells: -LpxC inhibition: Effective at 37°C and 30°C -Fatty acid inhibition (FabI): Effective only at 37°C [2] | | | Innate Immunity / Sepsis (Murine Macrophages) | 5-Lipoxygenase-Activating Protein (FLAP) | MK591 (FLAP inhibitor) | ↓ TNF-α release: e.g., LPS 195.57±31.70 pg/mL vs. LPS+MK591 42.17±10.61 pg/mL (p<0.01) Enhanced and sustained ERK activation; induced apoptosis [3] | | | Adipocyte Differentiation (Primary Mouse Cells) | De Novo Purine Biosynthesis (IMPDH) | Mizoribine (IMPDH inhibitor) | Prevented lipid accumulation; ↓ expression of differentiation markers Perilipin and FABP4; activated AMPK signaling [4] | |

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited above.

  • CETP Inhibitor Combination Therapy [1]

    • Study Design: Systematic review and meta-analysis of 7 Randomized Controlled Trials (RCTs) or crossover trials.
    • Intervention: Combination therapy of high-intensity statins (e.g., 20-40 mg rosuvastatin, 40-80 mg atorvastatin) and a CETP inhibitor versus statin monotherapy or placebo.
    • Outcome Measures: Primary outcomes were changes in HDL-C and LDL-C. Secondary outcomes included TC, TG, ApoAI, ApoB, and adverse events.
    • Analysis: Statistical analysis was performed using STATA software, calculating standardized mean differences (SMD) and 95% confidence intervals (CIs) using random-effects models.
  • Bacterial Lipid A/Fatty Acid Biosynthesis Inhibition [2]

    • Core Principle: Pathway-directed positive growth restoration assay in Acinetobacter baumannii.
    • Model: Uses an LpxK-depleted strain where accumulation of lipid A intermediates is toxic and inhibits growth. Inhibition of upstream steps (LpxC or FabI) reduces this accumulation and restores growth.
    • Screening Method: Growth restoration is measured in the presence of potential inhibitors. The differential temperature dependence (37°C vs. 30°C) helps distinguish fatty acid biosynthesis inhibitors from LpxC inhibitors.
    • Key Reagents: CHIR-090 (LpxC inhibitor) and specific FabI inhibitors.
  • FLAP Inhibition in Macrophage Inflammation [3]

    • Cell Model: RAW264.7 murine macrophages.
    • Stimulation & Inhibition: Cells were pre-treated with the FLAP inhibitor MK591 (0-100 µM) for 30 minutes prior to stimulation with E. coli 0111:B4 endotoxin (LPS) or its Lipid A fraction (Kdo2-lipid A).
    • Outcome Measurements:
      • Cytokine Secretion: TNF-α and MIP-2 levels measured by ELISA.
      • Protein Analysis: Phosphorylated and total ERK, 5-LO, and COX-2 levels assessed by Western blot.
      • Cell Viability/Apoptosis: Measured using WST-1 assay and TUNEL staining.
      • Surface Marker Expression: TLR-2 and TLR-4 expression analyzed by flow cytometry.
  • Nucleotide Biosynthesis Inhibition in Adipogenesis [4]

    • Cell Model: Primary adipose tissue stromal vascular fraction (SVF) cells and 3T3-L1 preadipocytes.
    • Differentiation & Inhibition: Cells were induced to differentiate using a standard cocktail (IBMX, dexamethasone, insulin, etc.) in the presence of nucleotide biosynthesis inhibitors (e.g., Mizoribine for IMPDH).
    • Outcome Measurements:
      • Lipid Accumulation: Visualized by Oil Red O and BODIPY staining.
      • Differentiation Markers: Protein levels of Perilipin and FABP4 assessed by Western blot.
      • Metabolite Profiling: Steady-state metabolite levels were profiled using mass spectrometry.

Pathway Diagram of Inhibition Targets

To help visualize the relationships between the different inhibition strategies covered, the following diagram maps the primary targets across the discussed biological contexts.

LipidBiosynthesisInhibition Key Lipid Biosynthesis Inhibition Targets Human Cardiovascular Human Cardiovascular CETP Protein CETP Protein Human Cardiovascular->CETP Protein Gram-negative Bacteria Gram-negative Bacteria LpxC Enzyme LpxC Enzyme Gram-negative Bacteria->LpxC Enzyme FabI Enzyme FabI Enzyme Gram-negative Bacteria->FabI Enzyme Mammalian Immune Cell Mammalian Immune Cell FLAP Protein FLAP Protein Mammalian Immune Cell->FLAP Protein Mammalian Adipocyte Mammalian Adipocyte IMPDH Enzyme IMPDH Enzyme Mammalian Adipocyte->IMPDH Enzyme Alters HDL/LDL Levels Alters HDL/LDL Levels CETP Protein->Alters HDL/LDL Levels CETP Inhibitors CETP Inhibitors CETP Inhibitors->CETP Protein Disrupts Lipid A Synthesis Disrupts Lipid A Synthesis LpxC Enzyme->Disrupts Lipid A Synthesis Disrupts Fatty Acid Synthesis Disrupts Fatty Acid Synthesis FabI Enzyme->Disrupts Fatty Acid Synthesis LpxC Inhibitors LpxC Inhibitors LpxC Inhibitors->LpxC Enzyme FabI Inhibitors FabI Inhibitors FabI Inhibitors->FabI Enzyme Reduces Leukotriene Synthesis Reduces Leukotriene Synthesis FLAP Protein->Reduces Leukotriene Synthesis MK591 Inhibitor MK591 Inhibitor MK591 Inhibitor->FLAP Protein Reduces Lipid Storage Reduces Lipid Storage IMPDH Enzyme->Reduces Lipid Storage Mizoribine Inhibitor Mizoribine Inhibitor Mizoribine Inhibitor->IMPDH Enzyme

How to Proceed with Your Comparison Guide

The information above provides a solid foundation. To build a comprehensive guide, you could:

  • Focus on a Single Therapeutic Area: The most direct comparative data exists within the meta-analysis of CETP inhibitors [1]. You could create a detailed guide comparing different CETP inhibitors (e.g., anacetrapib, evacetrapib) using the quantitative data from this study.
  • Explore Bacterial Targets Further: The lipid A biosynthesis pathway is a validated antibiotic target [2] [5]. You could create a guide comparing the therapeutic potential and experimental data for inhibitors of LpxA, LpxC, LpxD, and FabI.
  • Consult Specialized Databases: For the most up-to-date and comprehensive data, I recommend searching specialized repositories like ClinicalTrials.gov for human therapeutics or the ChEMBL database for chemical compounds and their bioactivity data.

References

Experimental Data on Avocadene 1-acetate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings from a recent study:

Aspect Details / Findings
Compound Class Avocado fatty alcohols/acetates (AFAs), including Avocadene 1-acetate [1]
Tested Organisms Parasitic nematodes: Brugia pahangi, Teladorsagia circumcincta, Heligmosomoides polygyrus, multidrug-resistant Haemonchus contortus; Mouse model (H. polygyrus infection); Model organism: C. elegans [1]
Key Efficacy Findings Significant nematocidal activity against all four veterinary parasitic nematode species; Significant efficacy in infected mice [1]
Observed Phenotypes Paralysis, impaired mitochondrial respiration, increased reactive oxygen species (ROS), mitochondrial damage, developmental arrest in embryos [1]
Molecular Target Inhibits POD-2 (acetyl CoA carboxylase), the rate-limiting enzyme in lipid biosynthesis [1]
Reported Data LD50 values for larval development, adult survival, and egg hatching in C. elegans; No traditional LD50 (acute systemic toxicity) reported [1]

Detailed Experimental Protocols

The key experiments cited were conducted as follows:

  • Multispecies High-Throughput Screening (HTS): Synchronized first-stage larvae (L1) of the free-living nematodes C. elegans and P. pacificus were used to screen a library of 2,300 small molecules. Compounds were tested at 10 µM, and effects were observed over 5-7 days. This approach identified the AFA compounds, including this compound [1].
  • Dose-Response Assays: To determine the half-maximal lethal dose (LD50) for various phenotypes, assays were performed in liquid culture across different C. elegans stages. The tests included:
    • Larval Development: L1 larvae were exposed to a range of AFA concentrations (1 µM to 100 µM) and monitored for progression to adulthood [1].
    • Adult Survival: Adult nematodes were exposed to AFAs and assessed for lethality (paralysis and death) [1].
    • Egg Hatching: Harvested embryos were exposed to the compounds, and the rate of successful hatching was measured. NMR spectroscopy confirmed that the AFAs penetrated the eggshell [1].
  • In Vivo Efficacy Model: Mice infected with the parasitic nematode Heligmosomoides polygyrus were treated with AFA to evaluate its efficacy in a living host [1].
  • Target Identification (Genetic and Biochemical Tests): The model organism C. elegans was used for genetic tests to identify the molecular target. These experiments revealed that the compounds inhibit the POD-2 gene, which encodes acetyl CoA carboxylase (ACC) [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism of action of this compound as identified in the research:

G cluster_0 Key Phenotypes AFA This compound (AFA) ACC Acetyl CoA Carboxylase (POD-2/ACC) AFA->ACC Inhibits FAS Fatty Acid Synthesis ACC->FAS Rate-limiting step Phenotypes Cellular Phenotypes FAS->Phenotypes Disrupts Outcome Nematocidal Effect Phenotypes->Outcome Leads to P1 Mitochondrial Damage Phenotypes->P1 P2 Increased ROS Phenotypes->P2 P3 Developmental Arrest Phenotypes->P3 P4 Paralysis & Death Phenotypes->P4

References

Efficacy Comparison: Avocadene 1-acetate vs. Commercial Anthelmintics

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from a 2025 study, which compared the effects of Avocado Fatty Alcohols/Acetates (AFAs), including Avocadene 1-acetate, with commercial anthelmintics on the model nematode C. elegans and the parasitic nematode H. contortus [1].

Table 1: Comparative Efficacy of this compound and Commercial Anthelmintics

Compound / Metric C. elegans (LD₅₀) H. contortus (UGA resistant strain) Efficacy Effect on Egg Hatching Primary Molecular Target
This compound (an AFA) ~5-10 µM [1] Effective [1] Yes (penetrates eggshell) [1] POD-2 (Acetyl-CoA carboxylase, lipid biosynthesis) [1]
Avocadene >20 µM [1] Information missing Information missing Information missing
Albendazole Information missing Less effective against resistant strains [1] No effect [1] β-tubulin (microtubule disruption) [1] [2] [3]
Levamisole Information missing Information missing No effect [1] Nicotinic acetylcholine receptors [1] [3]
Praziquantel Information missing Information missing 25% reduction [1] Calcium channels [1]

Detailed Experimental Protocols

The comparative data is derived from standardized in vitro tests. Here are the methodologies for the key experiments cited.

Whole-Organism Phenotypic Screening

This primary screen identifies compounds that cause lethality or developmental defects in nematodes [1].

  • Organisms: Synchronized first-stage larvae (L1) of the free-living nematodes Caenorhabditis elegans and Pristionchus pacificus.
  • Procedure: L1 larvae are incubated in liquid culture with the test compound (e.g., at 10 µM) for 5-7 days.
  • Assessment: The development of larvae into adults is monitored. Compounds that significantly arrest development or cause death are identified as "hits." This assay is amenable to high-throughput screening (HTS) [1].
Egg Hatching Assay

This test evaluates the ovicidal (egg-killing) activity of compounds [1].

  • Sample: Embryos are harvested from adult nematodes.
  • Procedure: Embryos are exposed to various concentrations of the test compound and monitored for their ability to hatch into L1 larvae.
  • Key Finding for AFAs: NMR spectroscopy confirmed that AFA compounds, including this compound, can penetrate the complex layers of the nematode eggshell to induce developmental arrest [1].
In Vitro Motility and Development Assays on Parasitic Larvae

These assays use parasitic stages to better predict efficacy in vivo [4] [5].

  • Organism: Haemonchus contortus (barber's pole worm), a significant parasitic nematode of ruminants.
  • Parasite Stage: Infective third-stage larvae (L3) are "exsheathed" (xL3) chemically to mimic the process in the host's stomach, making them more susceptible to drugs [4].
  • Motility Assay: xL3s are exposed to compounds in 96-well plates. Motility is measured automatically using an infrared tracking device (e.g., WMicrotracker) which detects larval movement [4].
  • Larval Development Assay: xL3s are cultured in the presence of the compound to assess if they can develop into the next larval stage (L4). Inhibition of development is a key indicator of anthelmintic activity [4].

Mechanism of Action: A Novel Pathway

Research indicates that this compound and related AFAs work through a mechanism distinct from major commercial anthelmintics, inhibiting a critical enzyme in lipid biosynthesis [1].

The following diagram illustrates this novel mechanism of action and its phenotypic consequences.

G cluster_0 Cellular & Organismal Outcomes AFA This compound (AFA) POD2 Inhibition of POD-2 AFA->POD2 ACC Acetyl-CoA Carboxylase (ACC) POD2->ACC LipidSynth Disruption of de novo Lipid Biosynthesis ACC->LipidSynth Phenotype Phenotypic Effects LipidSynth->Phenotype Outcome1 • Mitochondrial damage • ROS production Phenotype->Outcome1 Outcome2 • Paralysis Phenotype->Outcome2 Outcome3 • Developmental arrest  (across all stages) Phenotype->Outcome3

Key Takeaways for Researchers

  • Novel Target: AFAs represent a new class of anthelmintics that target lipid metabolism via acetyl-CoA carboxylase (POD-2), a mechanism not exploited by widely used drugs like benzimidazoles, macrocyclic lactones, or imidazothiazoles [1]. This is crucial for overcoming cross-resistance.
  • Broad-Spectrum Potential: AFAs demonstrate efficacy against multiple parasitic nematode species, including a multidrug-resistant strain of Haemonchus contortus (UGA strain), highlighting their potential as a broad-spectrum treatment [1].
  • Multi-Stage Activity: A significant advantage of AFAs is their ability to affect all developmental stages—eggs, larvae, and adults—which could help break the parasite's lifecycle and reduce environmental transmission [1].
  • Promising Efficacy Profile: The potency of this compound (LD₅₀ ~5-10 µM in C. elegans) is comparable to some early-stage investigational compounds, and its acetated form shows greater potency than its non-acetated counterpart, Avocadene [1].

The experimental evidence positions this compound as a compelling candidate for further development. Its novel mechanism is particularly attractive for addressing the growing issue of anthelmintic resistance.

References

Avocadene 1-acetate vs avocadene antimicrobial activity

Author: Smolecule Technical Support Team. Date: February 2026

Documented Antimicrobial and Nematocidal Activities

The table below summarizes the experimentally observed activities for avocadene, its acetate forms, and related compounds. Much of the recent research focuses on their potent nematocidal (anti-worm) effects, with emerging data on antibacterial applications.

Compound Name Reported Activity & Experimental Data Test Organism/System Key Findings

| Avocadene 1-acetate (also referred to as avocadene acetate) | Nematocidal Activity [1] | Caenorhabditis elegans (model nematode), parasitic nematodes (Haemonchus contortus, Heligmosomoides polygyrus) [1] | • Caused paralysis, mitochondrial damage, and developmental arrest across all life stages. • Inhibited POD-2 (acetyl-CoA carboxylase), a key enzyme in lipid biosynthesis. • Exhibited similar or greater potency than non-acetylated forms. | | Avocadene | Nematocidal Activity [1] [2] | Caenorhabditis elegans [1] [2] | • Showed dose-dependent toxicity on larval development, adult survival, and egg hatching. [1] • Component of a crude extract lethal to L1 larvae. [2] | | Avocatin A (a mixture of avocadene acetate & avocadyne acetate) | Nematocidal Activity [1] | Caenorhabditis elegans [1] | • Exhibited strong, dose-dependent effects on larval development, adult survival, and egg hatching, with potency similar to the individual acetate compounds. [1] | | Acetogenin-Enriched Avocado Extract | Antimicrobial & Spore Inhibition [3] [4] | Clostridium sporogenes (bacteria) [3] | • Inhibited vegetative cell growth and endospore germination. [3] • Bioactivity remained stable under high heat (≤120°C), high pressure, and a range of pH conditions. [3] | | Persin | Nematocidal Activity [2] | Caenorhabditis elegans [2] | • Median lethal dose (LD₅₀) of 9.1 ± 0.4 μM measured against L1 larvae. [2] |

Proposed Mechanism of Action and Experimental Insights

While a direct antimicrobial mechanism for avocadene and its acetates is not fully defined, recent high-quality studies have elucidated a specific nematocidal mechanism that offers a potential pathway for broader antimicrobial activity.

  • Primary Target: Research identifies POD-2 (acetyl-CoA carboxylase or ACC) as the molecular target. ACC is the rate-limiting enzyme in the synthesis of fatty acids, making it crucial for lipid metabolism and energy storage [1].
  • Cellular Effects: Inhibition of POD-2/ACC leads to [1]:
    • Severe disruption of mitochondrial respiration.
    • Increased production of reactive oxygen species (ROS).
    • Ultimately, mitochondrial damage, energy depletion, and cell death.
  • Broad-Spectrum Potential: This mechanism is effective against multiple parasitic nematodes, including multidrug-resistant strains, classifying these compounds as a new class of anthelmintics that target lipid metabolism [1].

The following diagram illustrates this mechanism and a general experimental workflow for validating such activity, which can be adapted for future antimicrobial studies.

G cluster_workflow Experimental Workflow for Anthelmintic Activity Start Compound Exposure (AFA, Avocadene, etc.) Uptake Compound Uptake Start->Uptake Target Inhibition of POD-2/ Acetyl-CoA Carboxylase (ACC) Uptake->Target Effect Disruption of Lipid Biosynthesis Target->Effect Phenotype1 Impaired Mitochondrial Respiration Effect->Phenotype1 Phenotype2 Increased ROS Production Effect->Phenotype2 Phenotype3 Mitochondrial Damage Effect->Phenotype3 Outcome Developmental Arrest Paralysis Cell Death Phenotype1->Outcome Phenotype2->Outcome Phenotype3->Outcome

Guidance for Experimental Protocol Design

To conduct a direct comparison between avocadene and this compound, you can design a study based on established protocols from the cited research.

  • Compound Source and Purification: Avocado acetogenins can be obtained from avocado seeds or pulp via solvent extraction (e.g., methanol, ethyl acetate) followed by purification using techniques such as HPLC [3] [2]. Structural confirmation should be performed using NMR and Mass Spectrometry [2].
  • Activity Assays:
    • Nematocidal Activity: Follow protocols from [1]. Use C. elegans as a model. Synchronized L1 larvae or adults are exposed to compounds in liquid culture. Assess phenotypes like larval development, paralysis, and mortality over days. For egg hatching assays, collect embryos and monitor hatching rate inhibition [1].
    • Antimicrobial Activity: While direct data is limited for these specific compounds, you can adapt standard microbiological methods [3] [5]. Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against target Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative bacteria. Use an agar well diffusion assay to measure the diameter of the inhibition zone [5].
  • Cytotoxicity Screening: To evaluate safety for potential drug development, counter-screen compounds for toxicity in mammalian cell lines (e.g., human osteosarcoma U2-OS cells) to ensure selective toxicity against pathogens [1].

Research Implications and Future Directions

The current data, while not directly comparative, strongly suggests that This compound and related acetylated forms exhibit potent biological activity, potentially with enhanced efficacy or bioavailability compared to their non-acetylated counterparts [1]. The discovery that they target a fundamental metabolic pathway (lipid biosynthesis) opens promising avenues for developing new anti-parasitic and potentially antimicrobial agents.

To definitively compare avocadene and this compound, future work should focus on:

  • Side-by-side assays using the same purified compounds under identical conditions against a panel of bacteria, fungi, and parasites.
  • Investigating the effect of acetylation on properties like cell membrane penetration, stability, and target binding affinity.
  • In-depth mechanistic studies to confirm if the antibacterial action also occurs through the inhibition of lipid biosynthesis, similar to the observed nematocidal mechanism.

References

comparative toxicity Avocadene 1-acetate mammalian vs nematode cells

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Avocadene 1-acetate

The table below summarizes the key toxicological findings for this compound from recent scientific literature.

Subject / System Observed Effects & Toxicity Experimental Context & Dosage Source(s)
Nematodes (C. elegans & parasitic species) Lethality, paralysis, developmental arrest, impaired mitochondrial function, inhibition of lipid biosynthesis. Liquid culture assays; lethal to C. elegans L1 larvae at low micromolar concentrations (e.g., in a crude extract containing 2.5 μM Avocadene). Effective against multiple parasitic nematode species. [1] [2]
Mammals (Horses) Fibrotic heart disease (cardiomyopathy); severe cardiac fibroplasia and negative expression of cardiac troponin C. Case study of natural poisoning from consuming avocado leaves and fruit; presence of this compound confirmed in the gastrointestinal tract and plant matter. [3]
Mammals (Mice) No acute toxicity reported in a pilot study; used in a Self-Emulsifying Drug Delivery System (SEDDS). Pilot pharmacokinetic evaluation in C57BL/6J mice; formulation showed accumulation in blood and biodistribution in target tissues without reported adverse effects. [4]

Mechanism of Action in Nematodes

Recent research has significantly advanced the understanding of how Avocado-derived Fatty Alcohols/Acetates (AFAs), including this compound, exert their effects on nematodes. The mechanism involves a specific disruption of lipid metabolism, as illustrated below.

G AFA This compound & other AFAs POD2 Inhibition of POD-2 (Acetyl-CoA Carboxylase) AFA->POD2 LipidSynth Disruption of Fatty Acid Biosynthesis POD2->LipidSynth Mitochondria Mitochondrial Damage • Impaired respiration • Increased ROS LipidSynth->Mitochondria Phenotype Lethal Phenotypes • Paralysis • Developmental arrest • Death of all life stages Mitochondria->Phenotype

This diagram shows the cascade of effects beginning with the inhibition of the POD-2 enzyme, which is the rate-limiting step in lipid biosynthesis [2]. The primary molecular target of this compound and related compounds is the nematode enzyme POD-2, an acetyl-CoA carboxylase (ACC) [2]. This inhibition leads to:

  • Disruption of essential fatty acid synthesis.
  • Secondary mitochondrial damage, including impaired respiration and increased production of reactive oxygen species (ROS) [2].
  • Penetration of the nematode eggshell, inducing developmental arrest in embryos [2].

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

1. Nematocidal Activity Assay (Liquid Culture)

  • Purpose: To assess the toxicity of compounds on C. elegans development and survival.
  • Method: Synchronized L1 larval stage nematodes are exposed to different concentrations of the compound (e.g., 1 to 100 μM) in liquid culture. The cultures are incubated for several days, and the effects on larval development, adult survival, and egg hatching are scored [2].
  • Key Readouts: Lethality (LD50), percentage of larval arrest, and egg hatching failure.

2. In Vitro Efficacy Against Parasitic Nematodes

  • Purpose: To evaluate the efficacy of compounds against veterinary parasitic nematodes.
  • Method: Adult worms or larval stages of parasites like Brugia pahangi, Teladorsagia circumcincta, and Haemonchus contortus are exposed to the compounds in vitro. Motility and survival are monitored over time [2].
  • Key Readouts: Worm immotility, death.

3. Mammalian Toxicity Observation (Case Study)

  • Purpose: To confirm and characterize natural poisoning in animals.
  • Method: In the case of horse poisoning, the presence of this compound in the ingested plant material (avocado leaves and fruit) and the gastrointestinal tract was confirmed using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The link to toxicity was established through post-mortem examination (gross and histopathology) of cardiac tissue and immunohistochemistry for cardiac troponin C [3].

Interpretation and Research Implications

The collective data indicates that This compound exhibits a favorable selective toxicity profile, being highly potent against nematodes while showing lower acute toxicity in mammals. The severe cardiac effects in horses occurred in a natural poisoning scenario with high, chronic ingestion of large amounts of avocado plant matter, which contains a mixture of several acetogenins [3]. In contrast, a controlled study in mice using a formulated product did not report acute toxicity [4].

This selective toxicity makes it a promising candidate for anthelmintic development. Its novel mechanism of action—inhibiting nematode acetyl-CoA carboxylase (POD-2)—is particularly valuable for addressing the growing issue of resistance to existing anthelmintic drugs [2].

References

avocado acetogenins structure-activity relationship comparison

Author: Smolecule Technical Support Team. Date: February 2026

Structural Classes and Bioactivities of Avocado Acetogenins

Avocado acetogenins are long-chain (typically C-17 or C-19) fatty acid derivatives characterized by oxygenated functional groups. Their bioactivity is strongly influenced by their specific structural features [1].

The table below outlines the core structural classes and their associated biological activities.

Acetogenin / Group Core Structure Features Reported Bioactivities
Persenone A & C [2] Acetyl moiety; 2-3 unsaturations; some with a trans-enone group. Potent antilisterial (MIC: 7.8-15.6 mg/L) [2].
AcO-Avocadenyne [2] Acetyl moiety; unsaturations; exclusively found in seed. Potent antilisterial (MIC: 7.8-15.6 mg/L) [2].
Avocatins (17 carbons) [1] C17 backbone; one of the three main groups in avocado. Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4].
Pahuatins (19 carbons) [1] C19 backbone; one of the three main groups in avocado. Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4].
Persenins (21 carbons) [1] C21 backbone; one of the three main groups in avocado. Cytotoxic, anticancer, antimicrobial (varies by specific compound) [3] [4].

A proposed, simplified biosynthetic pathway connects common fatty acids to these acetogenin backbones.

G EvenChainFA Even-Chain Fatty Acids (e.g., Oleic, Linoleic) OddChainPrecursor Odd-Chain Precursor (C17, C19, C21) EvenChainFA->OddChainPrecursor Chain shortening & modification Functionalization Functionalization (Hydroxylation, etc.) OddChainPrecursor->Functionalization AcOAcetogenin AcO-Acetogenin Functionalization->AcOAcetogenin Acetylation

Structure-Activity Relationship (SAR) of Acetogenins

The bioactivity of acetogenins is dictated by distinct structural domains. Research on both natural and synthetic analogs has identified key features.

Core Pharmacophores and Key Modifications

The diagram below maps the critical structural domains that influence activity, based on studies of avocado and the closely related Annonaceous acetogenins [5] [6].

G Lactone Terminal γ-Lactone Spacer Aliphatic Chain Spacer Lactone->Spacer Oxygens Oxygenated Groups (THF rings, OH groups) Spacer->Oxygens Tail Alkyl Tail Oxygens->Tail

  • Terminal γ-Lactone Ring: This moiety is essential for inhibiting mitochondrial Complex I (NADH dehydrogenase), a primary mechanism of action that disrupts energy metabolism in cancer cells [5] [6].
  • Central Oxygenated Groups (THF rings): The presence of tetrahydrofuran (THF) rings significantly enhances potency. For example, Persenone C contains these rings and shows high antilisterial activity [2]. Synthetic studies on Annonaceous acetogenins have found that mono-THF analogs can exhibit superior cytotoxic potency compared to other types [7].
  • Aliphatic Chain & Unsaturation: The length and saturation of the chain are critical for membrane interaction and bioavailability.
    • Multiple unsaturations (e.g., in Persenone A and C) are a common feature of highly active antimicrobial avocado acetogenins [2].
    • In synthetic analogs, shortening the alkyl tail was found to significantly reduce growth inhibitory activity against human cancer cells, underscoring the tail's vital role [8].
  • Acetyl Moiety: In avocado acetogenins, the O-acetyl group on the chain is a key feature for antimicrobial activity. Non-acetylated forms show significantly reduced efficacy [2].
Comparative Activity Data: Anticancer and Antimicrobial Effects

The following table provides a quantitative comparison of bioactivities across different acetogenin structures, highlighting how specific features correlate with potency.

Acetogenin / Analog Key Structural Features Experimental Activity
Pyranicin (Synthetic) [6] Non-classical Tetrahydropyran (THP) ring. IC₅₀: 5.0-9.6 µM vs. DNA pols/topos. LD₅₀: 9.4 µM vs. HL-60 cancer cells. Arrests G1 phase [6].
Thiophene Carboxamide Analog [8] Synthetic mono-THF with full n-dodecyl tail. Potent antitumor activity via Complex I inhibition [8].
Analog with Shortened Alkyl Tail [8] Synthetic mono-THF with shortened tail. Significantly reduced growth inhibitory activity [8].
Persenone C (Avocado) [2] Natural, acetylated, multiple unsaturations. MIC: 7.8-15.6 mg/L vs. Listeria monocytogenes. Bactericidal [2].
Non-acetylated Avocado Acetogenins [2] Lacks acetyl moiety. Reduced or no antimicrobial activity [2].

Key Experimental Protocols for Acetogenin Research

For researchers aiming to replicate or design studies, here are summaries of key methodologies used in the cited literature.

  • 1. Cytotoxicity and Anticancer Assays:

    • Cell Viability: The MTT assay is standard. Cells (e.g., human promyelocytic leukemia HL-60) are treated with the compound, and metabolic activity is measured colorimetrically [6].
    • Cell Cycle Analysis: Treated cells are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine phase arrest (e.g., G1) [6].
    • Enzyme Inhibition: Inhibition of DNA polymerases (α, β, λ) and topoisomerases (I, II) is measured by monitoring the incorporation of radiolabeled nucleotides into DNA templates or the relaxation of supercoiled plasmid DNA, respectively [6].
  • 2. Antimicrobial Testing:

    • Minimum Inhibitory Concentration (MIC): Determined using broth microdilution methods. The lowest concentration that prevents visible growth of Listeria monocytogenes is recorded [2].
    • Bactericidal Effect: Assessed by flow cytometry. Bacteria treated with acetogenins at 10x and 100x MIC are stained with viability dyes (e.g., propidium iodide) to confirm membrane damage and cell death [2].
  • 3. Compound Extraction and Purification:

    • Source Material: Avocado seeds are a rich source, containing ~1.6 times more acetogenins than pulp [2].
    • Extraction: A modified Folch method (using dichloromethane:methanol 1:1) is effective for obtaining a raw lipid extract from plant tissues [4] [1].
    • Enrichment/Purification: Techniques like centrifugal partition chromatography (CPC) are used for the large-scale separation and enrichment of acetogenins from crude extracts [2].

Research Implications and Future Directions

Avocado acetogenins are promising, but several key challenges remain. A significant concern is the neurotoxicity associated with some acetogenins from the Annonaceae family, which warrants thorough investigation for avocado-derived compounds [5]. Furthermore, the biosynthetic pathways in avocado are not fully elucidated, and scaling up the purification of single compounds from natural sources remains difficult [4] [1].

Future research should prioritize:

  • Medicinal Chemistry: Synthesizing novel analogs based on the identified SAR, particularly to separate efficacy from potential toxicity.
  • In Vivo Studies: Conducting preclinical trials to validate efficacy and safety in whole organisms.
  • Mode of Action: Further elucidating detailed mechanisms, including interactions with other cellular targets beyond Complex I.

References

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Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

328.26135963 g/mol

Monoisotopic Mass

328.26135963 g/mol

Heavy Atom Count

23

Melting Point

58-59°C

Other CAS

24607-09-8

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 04-14-2024

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